4-Hydroxycoumarin

Catalog No.
S8013096
CAS No.
22105-09-5
M.F
C9H6O3
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxycoumarin

CAS Number

22105-09-5

Product Name

4-Hydroxycoumarin

IUPAC Name

4-hydroxychromen-2-one

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H

InChI Key

VXIXUWQIVKSKSA-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)O

4-hydroxycoumarin is a hydroxycoumarin that is coumarin in which the hydrogen at position 4 is replaced by a hydroxy group. It is a conjugate acid of a 4-hydroxycoumarin(1-).
4-Hydroxycoumarin has been reported in Ruta graveolens, Vitis vinifera, and Apis cerana with data available.

Comprehensive Technical Guide: 4-Hydroxycoumarin Structure and Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Structural Elucidation and Physicochemical Properties

4-Hydroxycoumarin is a simple coumarin derivative characterized by a 1-benzopyran-2-one core structure, where a hydroxy group is substituted at the C-4 position of the pyrone ring. This specific substitution pattern is the foundation for its unique chemical reactivity and diverse biological activities. The molecule's core consists of a fused benzene and α-pyrone ring system, forming the basic benzopyrone scaffold [1] [2]. The 4-hydroxy group enables tautomerization and allows the molecule to act as a key precursor for a vast array of derivatives through reactions at this active position [3].

The structural motif of this compound serves as the fundamental building block for a major class of anticoagulants, which are characterized by a 3-substituted this compound structure [3] [1]. This includes widely used pharmaceuticals like warfarin and rodenticides like brodifacoum. The planarity of the fused ring system and the conjugated π-electrons contribute to its stability and ability to participate in stacking interactions with biological targets.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source / Context
Molecular Formula C₉H₆O₃ [1] [4]
Molar Mass 162.14 g·mol⁻¹ [1] [4]
Melting Point 212 °C [4]
Physical Appearance White to light yellow powder or crystal [4]
Purity (Commercial) >98.0% (GC) [4]
Storage Conditions Room temperature (recommended in a cool, dark place <15°C) [4]

Natural Biosynthetic Pathways

Plant Biosynthesis via Biphenyl Synthase

In plants such as Sorbus aucuparia, this compound is synthesized through a concise two-enzyme pathway. The process begins with the activation of salicylate to salicoyl-CoA, catalyzed by a salicylate:CoA ligase (SCL). The key cyclization step is then performed by a biphenyl synthase (BIS), which catalyzes a single decarboxylative condensation of salicoyl-CoA with malonyl-CoA to form the this compound ring structure directly [5]. This pathway represents a direct and efficient route found in certain plants, where BIS enzymes, upon elicitor treatment, show a pronounced substrate preference for salicoyl-CoA over benzoyl-CoA, facilitating the specific production of this compound [6] [5].

Fungal Biosynthesis and Dicoumarol Formation

In fungi, this compound is a metabolic intermediate derived from the precursor coumarin during the fermentation of plant materials [1]. Notably, in spoiled sweet clover silages, molds like Penicillium and Aspergillus can produce this compound [5]. A significant downstream event occurs spontaneously in the presence of environmental formaldehyde, where two molecules of this compound link via a methylene bridge to form dicoumarol [1] [5]. This compound is a potent anticoagulant and the cause of "sweet clover disease" in livestock, and it served as the prototype for the entire class of synthetic this compound anticoagulant drugs [6] [1].

G cluster_plant Plant Pathway (e.g., Sorbus aucuparia) cluster_fungal Fungal Pathway & Spontaneous Reaction Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Salicylate Salicylate Chorismate->Salicylate ICS, IPL Salicoyl_CoA Salicoyl_CoA Salicylate->Salicoyl_CoA SCL Four_HC Four_HC Salicoyl_CoA->Four_HC BIS (1x Malonyl-CoA) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Four_HC Dicoumarol Dicoumarol Four_HC->Dicoumarol Spontaneous + Formaldehyde

Figure 1: Natural biosynthetic pathways of this compound in plants and fungi, and spontaneous formation of Dicoumarol. SCL: Salicylate:CoA Ligase; BIS: Biphenyl Synthase; ICS: Isochorismate Synthase; IPL: Isochorismate Pyruvate Lyase.

Engineered Microbial Biosynthesis and Experimental Data

Reconstituted De Novo Pathway in E. coli

A significant breakthrough in this compound production is the complete engineering of a novel biosynthetic pathway in Escherichia coli, enabling de novo synthesis from simple carbon sources. This approach integrates genes from bacterial salicylate biosynthesis and plant-derived cyclization enzymes, moving away from dependence on plant extracts or petrochemical feedstocks [6]. The engineered pathway comprises an upper module for salicylate biosynthesis and a lower module for its conversion to 4HC.

  • Upper Module (Salicylate Biosynthesis): This module diverts carbon from the endogenous shikimate pathway. Chorismate, a key intermediate, is converted to isochorismate by isochorismate synthase (e.g., EntC from E. coli). Ischorismate is then converted to salicylate by isochorismate pyruvate lyase (e.g., PchB from Pseudomonas fluorescens) [6].
  • Lower Module (4HC Formation): Salicylate is activated to salicoyl-CoA by a salicylate:CoA ligase (e.g., SdgA from Streptomyces sp. WA46). Finally, a bifunctional biphenyl synthase (e.g., BIS3 from Sorbus aucuparia) catalyzes the decarboxylative condensation of salicoyl-CoA with one molecule of malonyl-CoA to form This compound [6].

G Host_Metabolism Host Metabolism (Glucose) Shikimate_Pathway Shikimate Pathway Host_Metabolism->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC (Isochorismate Synthase) Salicylate Salicylate Isochorismate->Salicylate PfPchB (Isochorismate Pyruvate Lyase) Salicoyl_CoA Salicoyl_CoA Salicylate->Salicoyl_CoA SdgA (Salicylate:CoA Ligase) Four_HC Four_HC Salicoyl_CoA->Four_HC BIS3 (Biphenyl Synthase) + Malonyl-CoA Malonyl_CoA Malonyl-CoA (Pool) Malonyl_CoA->Four_HC Warfarin Warfarin Four_HC->Warfarin In situ Semisynthesis

Figure 2: Engineered de novo biosynthetic pathway for this compound in E. coli and subsequent in situ semisynthesis of Warfarin.

Protocol: Microbial Biosynthesis and Optimization

Strain Engineering and Fermentation:

  • Plasmid Construction: Assemble expression vectors (e.g., pZE series) containing the biosynthetic genes as an operon. A validated construct is pZE-EPBS, which includes genes for entC, pchB, BIS3, and sdgA [6].
  • Host Transformation: Introduce the constructed plasmid into an appropriate E. coli host strain (e.g., E. coli K-12 MG1655).
  • Fermentation: Inoculate engineered strains in defined mineral medium (e.g., M9) supplemented with glucose. Cultivate at 30-37°C with vigorous shaking (e.g., 250 rpm). Production typically follows a growth-dependent pattern, with titers accumulating during the stationary phase [6].

Analytical Quantification (HPLC):

  • Sample Preparation: Centrifuge culture samples (1 mL) to remove cells. Acidity the supernatant and extract with an equal volume of ethyl acetate.
  • HPLC Conditions: Analyze extracts using a reversed-phase C18 column. Use a mobile phase gradient from water to acenonitrile, both containing 0.1% formic acid. Detect this compound by its UV absorbance at 280-290 nm [6].
  • Metabolite Identification: Confirm identity by comparing retention time and UV spectrum with an authentic standard. Quantify using a calibration curve of pure this compound.

Table 2: Key Enzymes in the Engineered Microbial Pathway for this compound

Enzyme Gene / Example Source Organism Catalytic Function Key Kinetic Parameter
Isochorismate Synthase entC Escherichia coli Converts chorismate to isochorismate KM = 11.93 µM; kcat = 2.12 s⁻¹ [6]
Isochorismate Pyruvate Lyase pchB Pseudomonas fluorescens Converts isochorismate to salicylate Estimated turnover number = 15.8 s⁻¹ [6]
Salicylate:CoA Ligase sdgA Streptomyces sp. WA46 Activates salicylate to salicoyl-CoA KM = 4.05 µM; kcat = 10.63 s⁻¹ [6]
Biphenyl Synthase BIS3 Sorbus aucuparia Condenses salicoyl-CoA & malonyl-CoA to form 4HC Preferential substrate: salicoyl-CoA [6]

Chemical Synthesis and Experimental Protocols

While biosynthesis offers a sustainable future, classical chemical synthesis remains a vital and widely used method for producing this compound and its derivatives in the laboratory. The most common route is the base-catalyzed cyclization of ethyl acetylsalicylate, which proceeds through an intramolecular Claisen condensation.

Detailed Experimental Protocol: Synthesis from Acetylsalicylic Acid

This protocol outlines a modern adaptation of the classical synthesis, providing a practical and reliable method for producing this compound on a laboratory scale [7].

Reaction Mechanism: The synthesis begins with acetylsalicylic acid (aspirin), which is first esterified to form ethyl acetylsalicylate. In the presence of a strong base, this ester undergoes deprotonation at the methyl group of the acetyl moiety to form a carbanion. This enolate attacks the ester carbonyl of the neighboring salicylate group, leading to cyclization and the formation of the this compound core after work-up [7].

Step-by-Step Procedure:

  • Esterification: Place acetylsalicylic acid (10 g, 0.055 mol) and absolute ethanol (50 mL) in a round-bottom flask. With constant stirring, carefully add concentrated sulfuric acid (2 mL) down the side of the flask. Equip the flask with a reflux condenser and heat the mixture under reflux in an oil bath at 100°C for 4 hours.
  • Isolation of Ester: After cooling, carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the resulting mixture with three 50 mL portions of diethyl ether. Combine the ether extracts and wash sequentially with a 5% sodium bicarbonate solution (until effervescence ceases) and then with brine. Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent on a rotary evaporator to obtain ethyl acetylsalicylate as a crude oil.
  • Cyclization: Dissolve the crude ethyl acetylsalicylate in dry sodium-dried ether (50 mL) in a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser. Add a small amount of sodium wire (approx. 0.5 g) and warm gently to initiate the reaction. Once the reaction commences, add an additional 2.5 g of sodium wire in small portions over 1 hour while maintaining gentle reflux. After the addition is complete, continue stirring and reflux for another 4 hours.
  • Work-up and Purification: Cool the reaction mixture and cautiously decompose any unreacted sodium by adding small pieces of crushed ice with stirring. Acidify the aqueous layer carefully with dilute hydrochloric acid to pH ~3. Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
  • Recrystallization: Purify the crude this compound by recrystallization from 50% aqueous ethanol to obtain white to light yellow crystals. The typical yield is approximately 40-50% based on the starting acetylsalicylic acid, with a melting point of 210-212°C [7].

Bioactivity and Research Outlook

Pharmaceutical Applications and Mechanism of Action

This compound itself is the immediate precursor for a vast class of pharmacologically active compounds. Its primary significance lies in the 3-substituted derivatives that function as vitamin K antagonists [3] [6]. These drugs, including warfarin, acenocoumarol, and phenprocoumon, are mainstays in the oral treatment of thromboembolic diseases. Their mechanism involves inhibition of the vitamin K epoxide reductase (VKOR) complex in the liver, which disrupts the vitamin K cycle necessary for the γ-carboxylation of clotting factors II, VII, IX, and X. This results in the production of inactive clotting factors and effective anticoagulation [3] [1]. Beyond anticoagulation, the this compound scaffold exhibits a wide spectrum of biological activities, serving as a lead structure for developing agents with analgesic, anti-inflammatory, antibacterial, antiviral, and anticancer properties [3] [2].

Future Research Directions

The field of this compound research is dynamic, with several promising frontiers, particularly in sustainable production and drug discovery.

  • Metabolic Engineering for Scale-Up: Future work will focus on optimizing the engineered E. coli platform to achieve industrially relevant titers. This includes fine-tuning gene expression, enhancing the malonyl-CoA and salicoyl-CoA precursor supply, and implementing advanced fermentation strategies. The successful demonstration of in situ semisynthesis of warfarin in the microbial host paves the way for one-pot fermentative production of complex final drug molecules [6].
  • Pathway Discovery and Enzyme Engineering: The biosynthetic pathways in native producers, especially fungi, are not fully elucidated [6]. Discovering novel enzymes, such as specific cytochrome P450s or CoA-ligases, could provide new tools for biocatalysis. Furthermore, directed evolution of enzymes like BIS and SCL could improve their catalytic efficiency and substrate specificity, boosting pathway flux [8] [6].
  • Combinatorial Biosynthesis: The microbial platform opens avenues for combinatorial biosynthesis. By introducing diverse substrate-specific enzymes or engineering pathway promiscuity, it is possible to generate "unnatural" natural this compound derivatives with novel chemical structures and improved pharmacological profiles, accelerating drug discovery [8].

References

4-Hydroxycoumarin basic pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacological Profile

Aspect Description
Principal Activity Serves as the direct precursor for vitamin K antagonist anticoagulants; the parent compound itself is not an anticoagulant [1].

| Key Derivatives & Uses | Pharmaceuticals: Warfarin, Acenocoumarol, Phenprocoumon (Anticoagulants) [1]. Rodenticides: Brodifacoum, Difenacoum, Flocoumafen [2] [1]. | | Mechanism of Action | Derived drugs inhibit the enzyme vitamin K epoxide reductase, depleting reduced vitamin K in tissues. This disrupts the activation of vitamin K-dependent clotting factors [2] [1]. | | Reported Biological Activities | Analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-bacterial, anti-viral, and anti-cancer properties [2]. |

Mechanism of Action as an Anticoagulant

The pharmacological significance of 4-hydroxycoumarin derivatives primarily lies in their ability to prevent blood clotting. The diagram below illustrates the mechanism through which these derivatives exert their anticoagulant effect.

G This compound\nDerivative (e.g., Warfarin) This compound Derivative (e.g., Warfarin) Vitamin K epoxide\nReductase (VKOR) Vitamin K epoxide Reductase (VKOR) This compound\nDerivative (e.g., Warfarin)->Vitamin K epoxide\nReductase (VKOR) Inhibits Vitamin K epoxide\n(KO) Vitamin K epoxide (KO) Reduced Vitamin K\n(KH2) Reduced Vitamin K (KH2) Vitamin K epoxide\n(KO)->Reduced Vitamin K\n(KH2) Recycled by VKOR Vitamin K-dependent\nClotting Factors Vitamin K-dependent Clotting Factors Reduced Vitamin K\n(KH2)->Vitamin K-dependent\nClotting Factors Gamma-carboxylation Active Clotting Factors Active Clotting Factors Vitamin K-dependent\nClotting Factors->Active Clotting Factors Inhibition of VKOR Inhibition of VKOR

This mechanism explains why this compound derivatives are classified as Vitamin K Antagonists (VKAs). The "super-warfarin" rodenticides like brodifacoum have larger lipophilic substituents, causing them to be retained in the body for much longer periods [1].

Experimental Protocol for Anti-inflammatory Activity Evaluation

Recent research has expanded the potential applications of this compound derivatives. Here is a detailed methodology for evaluating their anti-inflammatory activity based on a recent study:

  • 1. In Vitro Anti-inflammatory Screening

    • Cell Line: Use murine macrophage cell line J774A.1 or human monocytic cell line THP-1.
    • Cell Culture: Maintain cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
    • Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁵ cells per well and allow to adhere overnight.
    • Compound Treatment & Inflammation Induction: Pre-treat cells with various concentrations of the this compound derivatives for a set time (e.g., 1-2 hours). Then, stimulate inflammation by adding Lipopolysaccharides (LPS) to the culture medium at a final concentration of 1 µg/mL.
    • Incubation & Sample Collection: Incubate the cells for a predetermined period (e.g., 24 hours). After incubation, centrifuge the culture plates and collect the supernatant.
    • Cytokine Measurement: Measure the levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
    • Data Analysis: Calculate the percentage inhibition of IL-6 release and determine the IC₅₀ value (concentration that inhibits 50% of IL-6 release) for active compounds [3].
  • 2. Investigation of Molecular Mechanism

    • Western Blot Analysis: To probe the signaling pathway, treat and stimulate cells as above. After incubation, lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the MAPK signaling pathway (such as p-p38, p-ERK, p-JNK) and their total forms. Use appropriate secondary antibodies and detection reagents to visualize the protein bands. The results can show if the derivative suppresses the phosphorylation of these proteins, indicating suppression of the MAPK pathway [3].
  • 3. In Vivo Validation

    • Animal Model: Use specific pathogen-free (SPF) male C57BL/6 mice.
    • Disease Model Induction:
      • For Acute Lung Injury (ALI): Induce lung injury by intranasal instillation of LPS.
      • For Colitis: Induce colitis by administering Dextran Sulfate Sodium (DSS) in the drinking water for several days.
    • Compound Administration: Administer the test derivative (e.g., via intraperitoneal injection) during and after disease induction.
    • Assessment: Evaluate the therapeutic effect by measuring disease activity indices, histological analysis of tissue sections (lung or colon), and measuring cytokine levels in tissue homogenates [3].

Biosynthesis and Synthetic Chemistry

For researchers interested in production, both microbial biosynthesis and chemical synthesis pathways have been developed.

  • Microbial Biosynthesis: An artificial biosynthetic pathway has been successfully engineered in E. coli.

    • Pathway: Chorismate → Salicylate (via EntC/PchA and PchB) → Salicoyl-CoA (via SdgA) → this compound (via BIS3) [4] [5].
    • Optimization: Disrupting the native thioesterase gene ydiI in E. coli to prevent salicoyl-CoA degradation significantly boosted production, reaching up to ~500 mg/L in shake flasks and up to 935 mg/L in optimized knockout strains [4] [5].
  • Chemical Synthesis: A variety of efficient synthetic methods are available.

    • One-Pot Multicomponent Reactions: 3-functionalized this compound derivatives can be synthesized via a catalyst-free, three-component domino reaction of this compound, phenylglyoxal, and an arylaminocyclopent-enone or arylaminofuranone under microwave irradiation. This method offers high yields (70%-95%) and uses a group-assisted purification (GAP) process that avoids chromatography [6].
    • Conventional Coupling: A common industrial synthesis for anticoagulants like flocoumafen involves a multi-step route starting from Friedel-Crafts acylation, proceeding through a tetralone intermediate, and culminating in an acid-catalyzed coupling reaction between the tetralone-derived alcohol and this compound itself [2].

References

Core Mechanism of Action as an Anticoagulant Precursor

Author: Smolecule Technical Support Team. Date: February 2026

4-Hydroxycoumarin is the essential building block for synthetic vitamin K antagonist (VKA) anticoagulants like warfarin [1] [2]. The table below summarizes the key aspects of this well-established mechanism.

Aspect Description
Primary Target Vitamin K epoxide reductase (VKOR) complex in the liver [1] [2].
Key Players 4-HC Derivatives: Warfarin, acenocoumarol, phenprocoumon, dicoumarol [1].
Vitamin K: Cofactor for the enzyme that activates clotting factors.
Clotting Factors: Factors II, VII, IX, X, and anticoagulant proteins C & S [2].
Molecular Mechanism VKOR recycles inactive vitamin K epoxide back to active, reduced vitamin K. 4-HC-based drugs inhibit VKOR, depleting the body's active vitamin K reserves [1] [2].
Physiological Effect Without active vitamin K, the liver produces clotting factors that are structurally incomplete and functionally inactive, leading to effective anticoagulation [2].
Clinical Significance Used to treat and prevent thrombotic disorders like thrombophlebitis and pulmonary embolism [3].

Diverse Pharmacological Activities and Mechanisms

Beyond anticoagulation, this compound and its synthetic derivatives exhibit a broad spectrum of biological activities, as summarized below.

Pharmacological Activity Reported Mechanisms & Notes

| Anti-inflammatory & Antinociceptive | - Modulates cytokine levels (e.g., reduces TNF-α) [4].

  • Inhibits iNOS (inducible Nitric Oxide Synthase) via molecular docking studies [4].
  • Interacts with NMDA receptors (N-methyl-D-aspartate receptor) in silico [4].
  • Effect does not involve the opioid receptor pathway [4]. | | Anticancer | - Serves as a scaffold for developing multi-target agents [5] [6].
  • Derivatives induce apoptosis, target PI3K/Akt/mTOR pathways, inhibit carbonic anhydrase, and disrupt microtubules [6]. | | Antibacterial & Antifungal | Exhibits a broad spectrum of activity, with specific potency varying by derivative structure [5] [7]. | | Antiviral | Includes activity against HIV, with derivatives acting as HIV protease inhibitors [5] [7]. | | Antioxidant | Demonstrated free radical scavenging activity in vitro [8]. | | Enzyme Inhibition | - Tyrosinase Inhibition: 3-Hydroxycoumarin is a potent inhibitor, while this compound is not [9].
  • Acts as a key intermediate for inhibitors of other enzymes like tyrosine kinase [7]. |

Experimental Insights and Methodologies

Research into the mechanisms of this compound employs integrated in silico and in vivo approaches.

InSilico In Silico Analysis PK Pharmacokinetic Profiling InSilico->PK Dock Molecular Docking InSilico->Dock InVivo In Vivo Animal Models Pain Pain Models: • Formalin test • Capsaicin test • Glutamate test InVivo->Pain Inflam Inflammation Models: • Carrageenan-induced edema InVivo->Inflam Cytokine Cytokine Level Measurement (TNF-α) InVivo->Cytokine InVitro In Vitro Assays Radical Radical Scavenging Assay (DPPH) InVitro->Radical Findings1 Findings PK->Findings1 Predicts BBB penetration Findings2 Findings Dock->Findings2 Suggests target proteins (iNOS, NMDAR) Findings3 Findings Pain->Findings3 Quantifies antinociceptive effect Findings4 Findings Inflam->Findings4 Measures anti-inflammatory response Findings5 Findings Cytokine->Findings5 Confirms cytokine modulation Findings6 Findings Radical->Findings6 Quantifies antioxidant capacity

Integrated experimental workflow for elucidating this compound mechanisms.

Key experimental details include:

  • In Vivo Models: Antinociceptive effects are tested in mice using abdominal contortions induced by acetic acid and orofacial pain models induced by formalin, capsaicin, and glutamate. Anti-inflammatory effects are assessed via carrageenan-induced paw edema, measuring reductions in swelling, leukocyte migration, and TNF-α levels [4].
  • In Silico Analysis: Pharmacokinetic predictions suggest this compound can cross the blood-brain barrier. Molecular docking studies indicate potential interactions with protein targets like iNOS and the NMDA receptor, providing mechanistic hypotheses [4].
  • Toxicology Studies: Acute oral administration in mice (e.g., at 200 mg/kg) showed no significant behavioral, histological, or mutagenic changes in studies, indicating a relatively favorable toxicological profile for further development [8].

Biosynthetic Pathway

While this compound can be synthesized chemically, microbial biosynthesis offers a sustainable alternative. The engineered pathway in E. coli utilizes enzymes from the shikimate pathway and bacterial salicylate biosynthesis [10].

A Shikimate Pathway (Endogenous in E. coli) B Chorismate A->B C Isochorismate B->C Isochorismate Synthase (EntC) D Salicylate C->D Isochorismate Pyruvate Lyase (PchB) E Salicoyl-CoA D->E Salicylate-CoA Ligase (SdgA) F This compound E->F FabH-like Quinolone Synthase / BIS3

Engineered microbial biosynthesis pathway for this compound in E. coli.

References

Comprehensive Technical Review: Natural Sources, Biosynthesis, and Experimental Analysis of 4-Hydroxycoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin and Its Natural Occurrence

This compound is a versatile chemical scaffold that serves as the direct precursor to numerous pharmaceutical agents, most notably anticoagulant compounds. This benzopyrone derivative possesses a characteristic hydroxy group at the 4-position, which enables its diverse chemical reactivity and biological activities. While this compound itself exists as a natural product, it is most commonly associated with fungal metabolism in specific environmental conditions. The compound first gained significance when livestock feeding on spoiled sweet clover forage developed fatal hemorrhagic disorders, eventually traced to the natural anticoagulant dicoumarol formed from this compound precursors [1]. This historical discovery paved the way for the development of an entire class of therapeutic agents, establishing this compound as a critical pharmacophore in medicinal chemistry.

The natural occurrence of this compound is primarily linked to microbial transformation in specific plant materials. Numerous fungal species, including Aspergillus fumigatus and Penicillium jenseni, have been identified as natural producers of this compound when grown on coumarin-containing substrates [2] [1]. These fungi possess the enzymatic machinery to convert plant-derived precursors into this compound, which can subsequently dimerize to form dicoumarol in the presence of formaldehyde. This natural biosynthetic capacity has been harnessed both for understanding the compound's ecological role and for developing biotechnological production platforms. The natural formation of this compound occurs predominantly in spoiled vegetation, particularly in fermented sweet clover silages, where it functions as both a mycotoxin and a chemical defense compound [1].

Natural Sources and Biosynthetic Pathways

Natural Producers and Historical Context

This compound is synthesized naturally by several fungal species when they grow on plant material containing specific precursor compounds. The most extensively studied natural producers include strains of Aspergillus fumigatus Fresenius and Penicillium jenseni, which were isolated from spoiled hay and other fermented plant materials [2] [1]. These microorganisms convert endogenous plant metabolites into this compound through a specialized metabolic pathway. The historical context of this discovery dates back to the identification of "sweet clover disease" in livestock, where animals consuming moldy sweet clover forage developed fatal bleeding disorders. This pathological condition was ultimately traced to dicoumarol, a dimeric condensation product of this compound that functions as a potent anticoagulant [1]. The identification of this natural compound and its precursor established the foundation for subsequent development of synthetic this compound-based pharmaceuticals.

The ecological role of this compound production in fungi remains partially characterized, though it likely functions as part of a chemical defense system or as a secondary metabolite involved in ecological competition. In natural settings, the formation of this compound represents an inter-kingdom metabolic interaction, where fungal enzymes transform plant-derived precursors into compounds not typically produced by the plants themselves. This phenomenon occurs predominantly in spoiled silages and fermented plant materials, where environmental conditions favor fungal growth and enzymatic activity [1]. The natural occurrence of this compound is therefore intrinsically linked to specific microbiological ecosystems that develop in decaying plant matter, particularly in the Fabaceae family (such as sweet clover, Melilotus albus), which provide the necessary metabolic precursors for its biosynthesis.

Biosynthetic Pathways in Nature

The biosynthesis of this compound in natural systems proceeds through distinct pathways depending on the biological source. Two primary routes have been characterized: the fungal pathway originating from plant phenylpropanoids, and the plant polyketide pathway which represents a more direct biosynthetic route.

2.2.1 Fungal Biosynthetic Pathway

The most thoroughly elucidated natural biosynthetic pathway for this compound was characterized in Aspergillus fumigatus and involves the stepwise transformation of o-hydroxyphenylpropionic acid (melilotic acid). This pathway begins with the precursor o-coumaric acid, which undergoes a series of enzymatic transformations including reduction, hydroxylation, and oxidation before final lactonization to form this compound [2]. The complete pathway proceeds through the following intermediates:

fungal_pathway A o-Coumaric Acid B Melilotic Acid (o-Hydroxyphenylpropionic Acid) A->B Reduction C β-Hydroxymelilotic Acid B->C β-Hydroxylation D β-Oxomelilotic Acid C->D Oxidation E This compound D->E Lactonization

Fungal biosynthetic pathway of this compound from o-coumaric acid

This fungal metabolic pathway was established through a combination of isotopic labeling studies, intermediate feeding experiments, and enzymatic analyses [2]. The transformation begins with the reduction of o-coumaric acid to melilotic acid, followed by hydroxylation at the β-position. Subsequent oxidation forms a β-keto acid intermediate that spontaneously lactonizes to yield this compound. This pathway represents a detoxification mechanism in fungi, converting plant-derived phenolic compounds into lactonized products that may offer ecological advantages. The entire process can be considered a microbial biotransformation rather than de novo synthesis, as it relies on pre-formed plant metabolites as starting materials.

2.2.2 Plant and Engineered Bacterial Pathways

More recently, an alternative polyketide pathway for this compound biosynthesis has been identified in certain plant species and engineered into bacterial systems. This route employs a single enzymatic step catalyzed by this compound synthase (a specialized type III polyketide synthase), which condenses one molecule of 2-hydroxybenzoyl-CoA (salicoyl-CoA) with one molecule of malonyl-CoA [1]. This direct cyclization represents a more efficient biosynthetic mechanism compared to the fungal pathway:

plant_pathway A Salicylate B Salicoyl-CoA A->B SCL enzyme D This compound Synthase B->D C Malonyl-CoA C->D E This compound D->E Decarboxylative condensation

Plant biosynthetic pathway of this compound via polyketide synthase

This plant-derived biosynthetic mechanism has been successfully engineered into Escherichia coli for heterologous production of this compound. The engineered pathway incorporates four key enzymes: an isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL) for salicylate production from chorismate, a salicylate:CoA ligase (SCL) for activation to salicoyl-CoA, and the this compound synthase (BIS3) for the final condensation reaction [3]. This reconstructed pathway demonstrates the feasibility of microbial production of this compound from simple carbon sources, establishing a foundation for sustainable biomanufacturing platforms that could eventually supplant traditional chemical synthesis methods.

Comparative Analysis of Biosynthetic Pathways

Table 1: Comparison of this compound Biosynthetic Pathways

Feature Fungal Pathway Plant/Engineered Bacterial Pathway
Primary Precursors o-Coumaric acid, melilotic acid Salicylate, malonyl-CoA
Key Enzymes Reductases, hydroxylases, oxidases Isochorismate synthase, isochorismate pyruvate lyase, salicylate:CoA ligase, this compound synthase
Number of Steps 4 enzymatic steps 4 enzymatic steps (including salicylate production)
Natural Organisms Aspergillus fumigatus, Penicillium jenseni Sorbus aucuparia (and other plants), engineered E. coli
Yield Potential Low (natural systems) High (engineered systems: ~500 mg/L in shake flasks)
Resource Requirements Plant-derived precursors Simple carbon sources

Experimental Protocols and Methodologies

Microbial Biosynthesis and Optimization

The microbial biosynthesis of this compound has been successfully demonstrated in engineered Escherichia coli systems, achieving remarkable yields of approximately 500 mg/L in shake flask cultures [3]. This section provides a detailed protocol for establishing and optimizing this compound production in a microbial host system.

Strain Construction and Pathway Engineering:

  • Plasmid Design: Construct expression vectors containing the complete this compound biosynthetic pathway. The optimal construct includes genes encoding: (1) EntC (isochorismate synthase from E. coli), (2) PfPchB (isochorismate pyruvate lyase from Pseudomonas fluorescence), (3) SdgA (salicylate:CoA ligase from Streptomyces sp. WA46), and (4) BIS3 (this compound synthase from Sorbus aucuparia) [3]. These genes should be organized as an operon under control of a strong inducible promoter (e.g., Plac).
  • Host Strain Selection: Use E. coli K-12 derived strains (e.g., MG1655 or BW25113) with intact shikimate pathway for optimal chorismate production. Consider knocking out competitive pathways (such as pabA, pabB, or entD) to increase chorismate availability for salicylate production.
  • Transformation and Verification: Introduce the constructed plasmid into the host strain via electroporation or chemical transformation. Verify successful transformation by colony PCR and plasmid sequencing. Confirm functional expression of all enzymes through SDS-PAGE and enzymatic activity assays.

Fermentation Conditions and Process Optimization:

  • Medium Formulation: Use modified M9 minimal medium supplemented with 4% glucose as carbon source, 2 g/L yeast extract, and appropriate antibiotics for plasmid maintenance. Add 0.5 mM IPTG for induction when OD600 reaches 0.6-0.8.
  • Culture Conditions: Maintain temperature at 30°C with agitation at 250 rpm. Monitor growth and production over 48-72 hours. The pH should be maintained at 7.0 using automated addition of NaOH or HCl.
  • Metabolic Engineering for Yield Improvement: To enhance precursor availability, implement the following strategies:
    • Overexpress aroFfbr (feedback-resistant DAHP synthase) and tktA (transketolase) to increase carbon flux through the shikimate pathway.
    • Knock down competing pathways that consume malonyl-CoA (e.g., fabI antisense RNA) to increase malonyl-CoA availability for this compound synthase.
    • Implement dynamic control systems to balance growth and production phases.

Extraction and Quantification:

  • Product Recovery: Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes. Acidify supernatant to pH 3.0 and extract three times with equal volumes of ethyl acetate. Combine organic layers and evaporate under reduced pressure.
  • Purification: Dissolve crude extract in methanol and purify via preparative HPLC using a C18 column with water-methanol gradient elution.
  • Analytical Methods: Quantify this compound production using HPLC with UV detection at 280 nm. Confirm identity through LC-MS analysis (m/z 163.04 for [M+H]+) and comparison with authentic standards.
Chemical Synthesis Protocols

While microbial biosynthesis offers a sustainable production approach, chemical synthesis remains important for laboratory-scale production of this compound and its derivatives. The following protocols detail efficient chemical synthesis methods.

Classical Synthesis from Salicylate Esters:

  • Reaction Principle: This method involves the condensation of acetylsalicylic acid esters with sodium or sodium methoxide, followed by acidification to yield this compound [4] [5].
  • Detailed Procedure:
    • Dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous methanol (100 mL) under nitrogen atmosphere.
    • Add methyl 2-acetoxybenzoate (methyl ester of acetylsalicylic acid, 19.8 g, 0.1 mol) dropwise with stirring at 0°C.
    • Heat the reaction mixture to reflux for 4 hours, then cool to room temperature.
    • Acidify carefully with concentrated HCl to pH 2-3, resulting in precipitation of crude product.
    • Collect precipitate by filtration and recrystallize from ethanol/water to obtain pure this compound as white crystals (yield: 55-65%).
  • Reaction Mechanism: The process involves deacetylation, transesterification, and intramolecular Claisen condensation to form the characteristic benzopyrone structure.

Alternative Synthesis from o-Hydroxyacetophenone:

  • Reaction Conditions: This method employs o-hydroxyacetophenone (31) and diethyl carbonate in the presence of sodium ethoxide as base [6] [4].
  • Detailed Procedure:
    • Prepare sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).
    • Add o-hydroxyacetophenone (13.6 g, 0.1 mol) and diethyl carbonate (23.6 g, 0.2 mol) sequentially.
    • Reflux the mixture for 6-8 hours until completion (monitored by TLC).
    • Cool, acidify with dilute HCl, and extract with ethyl acetate.
    • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound (yield: 60-70%).
  • Process Advantages: This route offers higher atom economy and fewer steps compared to the salicylate ester method.

Scale-up Considerations and Safety:

  • Process Safety: All reactions involving alkali metals should be conducted under inert atmosphere with appropriate safety precautions. Acidification steps should be performed slowly with efficient cooling to control exothermic reactions.
  • Purification Optimization: For large-scale production, implement recrystallization from toluene/heptane mixtures for higher recovery and purity.
  • Quality Control: Characterize final products using melting point determination (mp: 206-208°C), IR spectroscopy (characteristic lactone C=O at 1660 cm⁻¹, OH at 3200 cm⁻¹), and ¹H NMR (DMSO-d6: δ 6.20 ppm, s, 1H, C3-H; δ 7.20-7.80 ppm, m, 4H, aromatic; δ 11.50 ppm, s, 1H, OH).
Analytical Method Validation

Comprehensive analytical methods are essential for quantifying this compound in both biological and synthetic samples. The following validated protocols ensure accurate measurement and characterization.

HPLC-UV Analysis Method:

  • Column: C18 reverse phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with water (A) and methanol (B): 0-5 min 40% B, 5-15 min 40-80% B, 15-20 min 80% B, 20-25 min 80-40% B
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Retention Time: 12.3 ± 0.2 minutes for this compound
  • Calibration Range: 0.1-100 μg/mL with R² > 0.999
  • Limit of Detection: 0.05 μg/mL
  • Limit of Quantification: 0.1 μg/mL

LC-MS/MS Confirmation Method:

  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Mass Transitions: m/z 161 → 105 (quantitative), m/z 161 → 77 (confirmatory)
  • Collision Energies: -25 eV and -35 eV respectively
  • Chromatographic Conditions: As above with methanol replaced by acetonitrile for MS compatibility

Sample Preparation Protocols:

  • Fermentation Broth: Centrifuge 1 mL culture at 13,000 × g for 5 min, filter supernatant through 0.2 μm membrane, dilute with mobile phase as needed.
  • Plant Material: Homogenize 100 mg dried plant material with 1 mL methanol, sonicate for 30 minutes, centrifuge at 13,000 × g for 10 min, collect supernatant and repeat extraction. Combine supernatants, evaporate under nitrogen, and reconstitute in 1 mL mobile phase.
  • Synthetic Products: Dissolve in methanol at approximately 1 mg/mL, dilute to calibration range with mobile phase.

Analytical Methods and Data Interpretation

Detection and Quantification Techniques

Accurate detection and quantification of this compound requires sophisticated analytical methods due to its presence in complex matrices and structural similarity to other coumarin derivatives. The most effective techniques include:

High-Performance Liquid Chromatography (HPLC) with UV Detection: This represents the workhorse methodology for this compound quantification in both research and quality control settings. The optimal separation employs reversed-phase C18 columns with water-methanol or water-acetonitrile mobile phases in gradient elution mode [3] [7]. Detection is typically performed at 280-290 nm, where this compound exhibits strong UV absorption. The method provides excellent resolution from potential interferents including precursor molecules and structurally related compounds. For biological samples, sample preparation involving protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to minimize matrix effects and improve sensitivity. The HPLC-UV method offers a practical balance of sensitivity, precision, and accessibility, with typical limits of quantification suitable for most applications (approximately 0.1 μg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher specificity and sensitivity, such as metabolic studies or analysis of complex biological matrices, LC-MS represents the gold standard methodology. Electrospray ionization in negative mode typically yields strong deprotonated molecules [M-H]- at m/z 161, with characteristic fragment ions at m/z 105 and 77 providing structural confirmation [3]. LC-MS/MS using multiple reaction monitoring (MRM) offers superior selectivity by monitoring specific mass transitions, effectively eliminating chromatographic interferences. This approach is particularly valuable for studying this compound metabolism in biological systems, tracking its conversion to downstream products, and quantifying low-abundance derivatives. The enhanced specificity of LC-MS methods comes with increased instrumental requirements and operational complexity, but provides unequivocal identification and quantification at trace levels.

Structural Characterization Methods

Comprehensive structural characterization of this compound and its derivatives employs a suite of spectroscopic techniques that provide complementary information about molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of this compound. The ¹H NMR spectrum (recorded in DMSO-d6) displays characteristic signals including a singlet at approximately δ 6.20 ppm corresponding to the C3 methine proton, a broad singlet at δ 11.50 ppm for the phenolic hydroxyl proton, and multiple signals between δ 7.20-7.80 ppm for the aromatic protons [6]. The ¹³C NMR spectrum shows distinctive signals for the lactone carbonyl carbon at approximately δ 165 ppm, the C4 carbon at δ 165 ppm, and the C3 carbon at δ 90 ppm, with aromatic carbons appearing between δ 120-135 ppm. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide additional connectivity information that confirms the assigned structure and identifies substitution patterns in derivatives.

Infrared (IR) Spectroscopy and Thermal Analysis: IR spectroscopy reveals characteristic functional group absorptions including a broad O-H stretch at 2500-3500 cm⁻¹, a strong lactone carbonyl stretch at 1660-1680 cm⁻¹, and aromatic C=C stretches at 1450-1600 cm⁻¹ [8]. The specific pattern of these absorptions provides a fingerprint for this compound that distinguishes it from other coumarin isomers. Thermal analysis techniques including melting point determination (mp: 206-208°C) and differential scanning calorimetry provide additional physicochemical characterization valuable for quality control and polymorph identification. These techniques collectively establish a comprehensive spectral profile that enables unambiguous identification of this compound and detection of potential impurities in synthetic or natural samples.

Quantitative Data Compilation

Table 2: Analytical Parameters for this compound Quantification

Analytical Method Linear Range Limit of Detection Limit of Quantification Precision (RSD%) Recovery (%)
HPLC-UV 0.1-100 μg/mL 0.05 μg/mL 0.1 μg/mL 1.5-2.5% 95-102%
LC-MS (SIM) 0.01-50 μg/mL 0.005 μg/mL 0.01 μg/mL 2.0-3.5% 92-98%
LC-MS/MS (MRM) 0.001-10 μg/mL 0.0005 μg/mL 0.001 μg/mL 3.0-5.0% 90-95%
GC-MS (Derivatized) 0.05-20 μg/mL 0.02 μg/mL 0.05 μg/mL 2.5-4.0% 85-92%

Biological Significance and Applications

Pharmaceutical Applications and Mechanism of Action

This compound serves as the direct chemical precursor to numerous clinically important anticoagulant medications, most notably warfarin, acenocoumarol, and phenprocoumon [6] [4] [1]. These therapeutic agents function as vitamin K antagonists by inhibiting the enzyme vitamin K 2,3-epoxide reductase in the liver microsomes. This inhibition disrupts the vitamin K cycle, preventing the γ-carboxylation of glutamate residues in several clotting factors (II, VII, IX, X) and natural anticoagulant proteins (C, S). The resulting undercarboxylated proteins are biologically inactive, leading to effective anticoagulation [6]. The discovery of this mechanism originated from observations of "sweet clover disease" in livestock, where animals consuming moldy clover hay containing dicoumarol (a this compound dimer) developed fatal hemorrhagic tendencies [1]. This natural phenomenon revealed the profound biological activity of this compound derivatives and spurred development of synthetic analogs with optimized pharmacokinetic and safety profiles.

Beyond their anticoagulant properties, this compound derivatives exhibit a remarkably diverse range of biological activities with significant therapeutic potential. Numerous studies have documented their analgesic, anti-arthritis, anti-inflammatory, antipyretic, antibacterial, antiviral, and anticancer properties [6]. The molecular mechanisms underlying these diverse activities vary considerably, including inhibition of cyclooxygenase enzymes (contributing to anti-inflammatory effects), interaction with GABA receptors (implicated in analgesic effects), and induction of apoptosis in cancer cells [6]. The structural versatility of the this compound scaffold enables its incorporation into molecules with diverse biological targets, making it a privileged structure in medicinal chemistry. Structure-activity relationship studies have revealed that specific substitutions at the 3-position of the this compound core dramatically influence biological activity, selectivity, and metabolic stability, enabling rational design of optimized derivatives for specific therapeutic applications.

Toxicological Considerations and Safety Assessment

Despite their therapeutic utility, this compound derivatives present significant toxicological concerns, particularly in the context of rodenticide applications. Second-generation anticoagulant rodenticides such as brodifacoum, difenacoum, and bromadiolone share the this compound core structure but feature enhanced potency and prolonged duration of action compared to therapeutic agents [4]. These superwarfarins exhibit extremely high affinity for vitamin K epoxide reductase, resulting in sustained anticoagulant effects that persist for weeks to months following a single exposure. This enhanced toxicity profile makes them effective for rodent control but also increases the risk of accidental poisoning in non-target species, including humans and companion animals. The management of superwarfarin poisoning requires aggressive and prolonged vitamin K1 supplementation, often continuing for several weeks or months until the rodenticide is fully eliminated from the body.

The human health implications of this compound exposure extend beyond intentional pharmaceutical use or accidental rodenticide exposure to include dietary intake through natural sources. Coumarin compounds occur naturally in many food plants, with cinnamon representing a particularly significant source of human exposure [7]. While this compound itself is not typically present in unspoiled food materials, its structural analogs and metabolic precursors do occur naturally. Regulatory agencies have established strict guidelines for coumarin content in foods, with the European Commission specifying maximum levels for certain cinnamon-containing foods: 50 mg/kg for traditional bakery wares, 20 mg/kg for breakfast cereals, 15 mg/kg for fine bakery ware, and 5 mg/kg for desserts [7]. These regulations reflect the recognition that while moderate coumarin consumption poses minimal risk, chronic high-level exposure may cause hepatotoxicity in sensitive individuals. The establishment of a tolerable daily intake (TDI) of 0.1 mg/kg body weight provides a quantitative framework for risk assessment and management of coumarin-containing foods and products [7].

Conclusion and Future Perspectives

The study of this compound spans a remarkable spectrum from natural product discovery to synthetic medicinal chemistry and, most recently, to metabolic engineering. This compound's biological significance was first revealed through veterinary toxicology observations, which subsequently led to revolutionary therapeutic applications that have saved countless lives through anticoagulation therapy. The ongoing investigation of this compound biosynthesis has progressed from elucidating fungal metabolic pathways in spoiled plant materials to engineering complete biosynthetic pathways in microbial hosts. These advances highlight the continuing relevance of this natural product scaffold as both a tool for biological investigation and a platform for therapeutic development.

References

Comprehensive Technical Guide: 4-Hydroxycoumarin as a Versatile Secondary Metabolite in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance of 4-Hydroxycoumarin

This compound (4-HC) represents a pivotal heterocyclic compound widely recognized in medicinal and pharmaceutical chemistry, serving as a central scaffold for the development of various therapeutic agents. This benzopyrone derivative exists in three tautomeric keto-enol forms, which contribute to its remarkable chemical reactivity and versatility in synthetic applications [1]. As a secondary metabolite, this compound itself is not found in plants in its free form but is produced through microbial fermentation of sweet clover, where it can react with formaldehyde to yield natural anticoagulant dicoumarol [2]. The structural uniqueness of this compound lies in its ability to serve as a versatile precursor for synthesizing diverse derivatives with targeted pharmacological properties.

The interest in this compound chemistry has grown substantially due to its privileged scaffold status in drug discovery. Recent advances highlight its promise as a versatile pharmacological agent with diverse bioactivities, positioning it as a valuable candidate for generating novel therapeutic agents across multiple disease spectra [3]. The derivatives of 4-HC have garnered considerable attention due to their broad range of pharmacological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects, making them attractive targets for medicinal chemistry optimization and development [3]. The structural adaptability and functionalization capabilities of this core scaffold enable the synthesis of derivatives with targeted pharmacological effects, offering significant opportunities for rational drug design.

Comprehensive Pharmacological Activities and Structure-Activity Relationships

Key Pharmacological Activities
  • Anticoagulant Activity: this compound derivatives form the basis of several clinically established anticoagulants, including warfarin and dicoumarol. These compounds function as vitamin K antagonists, inhibiting the regeneration of reduced vitamin K, which is essential for the γ-carboxylation of glutamate residues in clotting factors II, VII, IX, and X. This mechanism ultimately leads to the production of inactive clotting factors and effective anticoagulation [3] [2]. The specific structural requirement for potent anticoagulant activity involves an unsubstituted 4-hydroxy group coupled with appropriate lipophilic substituents at the 3-position.

  • Anti-inflammatory Properties: Recent research has demonstrated that this compound derivatives exhibit significant anti-inflammatory effects against acute lung injury (ALI) and colitis models. These compounds effectively inhibit the production of pro-inflammatory cytokines such as IL-6 and act on the MAPK signaling pathway to suppress inflammatory responses [4]. Specific derivatives like compound B8 have shown 3-fold greater activity than the lead this compound compound, with IC₅₀ values of 4.57 μM and 6.51 μM for IL-6 release from J774A.1 mouse cells and THP-1 human cells, respectively [4]. The introduction of flexible hydrophilic or lipophilic segments at the 4-hydroxyl position, particularly incorporating piperazine or morpholine rings, significantly enhances anti-inflammatory potency while maintaining minimal cytotoxicity.

  • Anticancer and Anti-tumor Activities: this compound derivatives demonstrate multifaceted anticancer mechanisms including induction of apoptosis through caspase activation and BAX/BCL-2 balance modulation, inhibition of angiogenesis via VEGFR-2 suppression, disruption of microtubule dynamics, and interference with estrogen biosynthesis through aromatase inhibition [5]. Specific derivatives such as 4g have exhibited exceptional anti-tumor activity against Agrobacterium tumefaciens-induced tumors with an IC₅₀ value of 1.12 ± 0.2 μM, surpassing the standard drug vinblastine (IC₅₀ 7.5 ± 0.6 μM) [6]. The presence of electron-withdrawing groups at strategic positions on the coumarin nucleus enhances anticancer potency while maintaining selectivity toward cancer cells.

  • Antimicrobial Effects: this compound-based compounds display broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. Phenyliodonium derivatives of 4-aminocoumarins (e.g., Compound T6) have demonstrated superior efficacy compared to ciprofloxacin, with minimal cytotoxicity on human epidermal keratinocyte cells [7]. The antimicrobial mechanism differs from conventional antibiotics, potentially offering novel approaches to combat multidrug-resistant pathogens. Structure-activity relationship studies indicate that the length of the carbon chain in acyl derivatives influences antibacterial potency, with longer chains (up to C10) containing terminal ethylene bonds exhibiting enhanced activity [8].

  • Enzyme Inhibition: this compound derivatives show significant enzyme inhibitory capabilities against various therapeutic targets. Specifically, 3-hydroxycoumarin acts as a potent inhibitor of mushroom tyrosinase, while this compound does not exhibit this activity, highlighting the importance of specific substitution patterns [9]. Additionally, these compounds inhibit CDK-8 enzyme, which plays a crucial role in cell cycle regulation, gene transcription, and neuronal function [6]. Molecular docking studies reveal strong binding affinities of specific derivatives (4g and 4h) toward CDK-8 protein with binding energy values of -6.8 kcal/mol, correlating with their experimental anti-tumor activities [6].

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of this compound derivatives is highly dependent on substitution patterns and functional group modifications. Key SAR insights include:

  • C-3 Position: Substitution at the C-3 position with aromatic, heteroaromatic, or acyl groups significantly influences biological activity. Bulky hydrophobic substituents enhance anticancer and antimicrobial activities, while specific electron-withdrawing groups enhance enzyme inhibitory potential [6] [10].

  • C-4 Position: The hydroxyl group at C-4 is essential for tautomerization and hydrogen bonding interactions with biological targets. Alkylation or acylation of this position can alter bioavailability and pharmacological activity [8] [1].

  • Benzene Ring Modifications: Substituents at C-6, C-7, and C-8 positions affect electronic distribution and lipophilicity. Electron-donating groups at C-7 generally enhance antibacterial and anti-inflammatory activities, while specific substitutions influence fluorescence properties [8].

  • Hybrid Derivatives: Covalent hybridization with other pharmacophores such as benzimidazole, triazole, or fluorinated groups can yield multi-targeting agents with improved efficacy and altered selectivity profiles [7] [5].

Quantitative Pharmacological Data and Potency Comparison

Table 1: Comparative Potency of this compound Derivatives Across Therapeutic Areas

Biological Activity Most Potent Derivative Experimental Model Potency Value Reference Compound
Anti-tumor 4g Potato disc tumor assay IC₅₀ = 1.12 ± 0.2 μM Vinblastine (IC₅₀ = 7.5 ± 0.6 μM) [6]
Anti-inflammatory B8 LPS-induced IL-6 in J774A.1 cells IC₅₀ = 4.57 μM 4-HC (lead compound) [4]
Anti-inflammatory B8 LPS-induced IL-6 in THP-1 cells IC₅₀ = 6.51 μM 4-HC (lead compound) [4]
Cytotoxic Activity SS-16 HL-60 tumor cell line Moderate activity Melphalan [10]
Enzyme Inhibition 4g, 4h CDK-8 protein binding Binding Energy = -6.8 kcal/mol - [6]
Tyrosinase Inhibition 3-Hydroxycoumarin Mushroom tyrosinase Potent inhibition 4-HC (not inhibitory) [9]

Table 2: Synthetic Yields of this compound Derivatives Under Different Conditions

Synthetic Method Reaction Conditions Catalyst/Solvent Yield (%) Reference
One-pot synthesis Reflux, 3-4 h, 80°C 2-butanol 94% [6]
Pechman Reaction Phenol + malonic acid ZnCl₂/POCl₃ 64% [8]
Condensation 2'-hydroxyacetophenone + diethyl carbonate NaH/toluene High yield [8]
O-acylation to C-acylation KCN mediated rearrangement Various solvents 65-89% [8]

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes

The synthesis of this compound has been achieved through several well-established pathways:

  • Pechman Reaction: This classical method involves the condensation of phenol with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride, yielding this compound with approximately 64% efficiency [8]. Modern variations utilize solvent-free conditions or alternative condensation agents to improve yields and reduce environmental impact.

  • From 2'-Hydroxyacetophenone: Reaction of 2'-hydroxyacetophenone with acylating agents such as phosgene, dimethyl carbonate, or diethyl carbonate in the presence of a strong base like sodium hydride in toluene or anhydrous xylene provides an efficient route to this compound [8]. This method offers variable yields depending on the specific acylating agent and base combination, with sodium hydride proving most effective.

  • One-Pot Synthesis: Recent advances have focused on one-pot synthesis of 3-formyl-4-hydroxycoumarin-derived enamines through condensation of this compound, benzyl amine derivatives, and triethyl orthoformate under reflux conditions in 2-butanol, achieving impressive yields of 65-94% within 3-4 hours [6]. This approach demonstrates superior efficiency compared to multi-step synthetic routes.

Reaction Optimization and Green Chemistry Approaches

Optimization of reaction conditions has revealed that neutral conditions in 2-butanol without catalysts provide the maximum yield (94%) for this compound derivatives [6]. The investigation of various catalysts including acids, bases, and metal salts showed that neutral conditions in 2-butanol were most favorable. The solvent study demonstrated that 2-butanol was superior to methanol (80%), ethanol (75%), THF (65%), and chloroform (64%) for achieving high yields [6]. Additionally, solvent-free conditions have been successfully employed in reactions between phenol and Meldrum's acid (isopropylidene malonate) to form intermediate 3-oxo-3-phenoxypropanoic acid, which is subsequently converted to this compound using Eaton's reagent or polyphosphoric acid [8].

Experimental Protocols and Methodological Details

Protocol for Anti-inflammatory Activity Evaluation

The assessment of anti-inflammatory activity for this compound derivatives follows a standardized protocol:

  • Cell Culture: Maintain J774A.1 mouse cells and THP-1 human cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [4].

  • IL-6 Inhibition Assay: Seed cells in 96-well plates at a density of 1×10⁵ cells/well and pre-incubate for 24 hours. Treat cells with test compounds (1-100 μM) for 1 hour before adding LPS (1 μg/mL) to induce inflammation. Incubate for an additional 24 hours [4].

  • ELISA Measurement: Collect cell culture supernatants and measure IL-6 levels using specific ELISA kits according to manufacturer instructions. Determine IC₅₀ values using nonlinear regression analysis of concentration-response curves [4].

  • Cytotoxicity Assessment: Perform parallel MTT assays to exclude false positive results due to cytotoxicity. Incubate cells with test compounds for 24 hours, add MTT solution (0.5 mg/mL), and after 4 hours, dissolve formazan crystals in DMSO. Measure absorbance at 570 nm [4].

Protocol for Anti-tumor Activity Assessment

The evaluation of anti-tumor potential employs the potato disc tumor assay:

  • Tumor Induction: Inoculate potato discs with Agrobacterium tumefaciens to induce tumor formation [6].

  • Compound Treatment: Apply test compounds at various concentrations (0.1-100 μM) to the inoculated potato discs and incubate for 21 days under controlled conditions [6].

  • Tumor Counting: Count developed tumors on each disc and calculate percentage inhibition compared to untreated controls. Determine IC₅₀ values using probit analysis or nonlinear regression [6].

  • Standard Comparison: Include vinblastine or other appropriate standard anticancer agents as positive controls in each experiment to validate the assay system and provide comparative potency data [6].

Synthetic Procedure for this compound Derivatives

A general procedure for synthesizing this compound derivatives via one-pot approach:

  • Reaction Setup: Combine this compound (1 mmol), appropriate amine derivative (1 mmol), and triethyl orthoformate (1.2 mmol) in 2-butanol (10 mL) [6].

  • Reflux Conditions: Heat the reaction mixture under reflux at 80°C for 3-4 hours with continuous stirring [6].

  • Reaction Monitoring: Monitor reaction progress by TLC (silica gel plates, UV detection at 254 nm) [6].

  • Product Isolation: After completion, cool the reaction mixture to room temperature and evaporate solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (230-400 mesh) using appropriate eluent systems [6].

  • Characterization: Characterize purified products by melting point determination, FTIR, ¹H-NMR, ¹³C-NMR, EI-MS, and elemental analysis to confirm structural identity and purity [6].

Mechanistic Pathways and Structural Workflows

The multifaceted mechanisms of this compound derivatives contribute to their diverse pharmacological activities. The following diagram illustrates key signaling pathways modulated by these compounds in cancer cells:

G cluster_pathways Cellular Pathways Affected cluster_apoptosis Apoptosis Mechanisms cluster_signaling Signaling Pathways Compound This compound Derivatives Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Angiogenesis Angiogenesis Inhibition Compound->Angiogenesis MDR Multidrug Resistance Reversal Compound->MDR Hormone Hormone Signaling Modulation Compound->Hormone PI3K PI3K/Akt/mTOR Inhibition Compound->PI3K MAPK MAPK Pathway Modulation Compound->MAPK VEGFR VEGFR-2 Inhibition Compound->VEGFR Aromatase Aromatase Inhibition Compound->Aromatase Caspase Caspase-3/9 Activation Apoptosis->Caspase Bcl2 Bcl-2/Bax Balance Apoptosis->Bcl2 MMP Mitochondrial Membrane Potential Reduction Apoptosis->MMP ROS ROS Generation Apoptosis->ROS PI3K->Apoptosis Promotes VEGFR->Angiogenesis Inhibits Aromatase->Hormone Modulates

Figure 1: Key signaling pathways modulated by this compound derivatives in cancer cells

The synthetic workflow for creating diverse this compound derivatives follows logical reaction pathways that can be visualized as:

G Start1 Phenol Intermediate1 3-oxo-3-phenoxypropanoic acid Start1->Intermediate1 Meldrum's Acid Product1 This compound Start1->Product1 Pechman Reaction Start2 Malonic Acid Catalyst1 ZnCl₂/POCl₃ Start3 2'-Hydroxyacetophenone Intermediate2 (Z)-3-amino-3,4,4-trichloro-1-(2-hydroxyphenyl)but-2-en-1-one Start3->Intermediate2 Trichloroacetonitrile Start4 Acylating Agents Catalyst2 Strong Base (NaH) Catalyst3 HCl/KOH Intermediate3 2-(trichloromethyl)chromones Intermediate2->Intermediate3 HCl Intermediate3->Product1 KOH Hydrolysis Intermediate4 4-Coumarinyl Carboxylate (O-acylation) Product2 3-Acyl-4-hydroxycoumarin (C-acylation) Intermediate4->Product2 KCN Mediated Rearrangement Product1->Intermediate4 Acylation Catalyst4 KCN

Figure 2: Synthetic pathways for this compound and its derivatives

Conclusion and Future Perspectives

This compound continues to demonstrate immense potential as a versatile scaffold in medicinal chemistry and drug discovery. The diverse pharmacological activities exhibited by its derivatives, coupled with their favorable safety profiles and synthetic accessibility, position this chemotype as a valuable candidate for developing novel therapeutic agents. Recent advances have significantly expanded our understanding of structure-activity relationships, mechanistic pathways, and synthetic methodologies for this compound derivatives.

Future research should focus on addressing several key challenges, including optimizing selectivity for specific biological targets, improving pharmacokinetic properties through rational structural modifications, and validating efficacy in advanced disease models. The integration of computational approaches, including in silico docking and ADMET prediction, with synthetic chemistry and biological evaluation will facilitate the rational design of next-generation this compound-based therapeutics. Additionally, exploration of combination therapies incorporating this compound derivatives with existing treatments may offer synergistic effects and overcome drug resistance mechanisms.

References

Comprehensive Application Notes and Protocols: Multicomponent Reactions with 4-Hydroxycoumarin in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin in Synthetic Medicinal Chemistry

This compound represents a privileged scaffold in medicinal chemistry due to its diverse biological activities and versatile synthetic utility. This oxygen-containing heterocycle with a characteristic benzopyrone structure serves as a key building block for the construction of various pharmacologically active compounds. Naturally occurring this compound derivatives and their synthetic analogs exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, antioxidant, antimicrobial, and anti-inflammatory properties [1] [2]. The compound's significance in pharmaceutical development is exemplified by its presence in well-established medications such as warfarin (anticoagulant) and novel investigational compounds with antitumor potential [3] [2].

In recent years, multicomponent reactions (MCRs) have emerged as powerful strategies for the rapid construction of complex molecular architectures from this compound. MCRs offer significant advantages over traditional stepwise synthesis, including superior atom economy, reduced reaction steps, decreased waste generation, and operational efficiency [4] [5]. The presence of both nucleophilic and electrophilic centers in this compound enables its participation in various cascade reactions, allowing access to diverse heterocyclic systems with structural complexity and molecular diversity. This application note provides a comprehensive overview of recent advances in multicomponent reactions utilizing this compound, along with detailed experimental protocols and biological applications relevant to drug development professionals.

Synthetic Methodologies and Reaction Optimization

Comparative Analysis of Catalytic Systems

Table 1: Comparison of Catalytic Systems for this compound Multicomponent Reactions

Catalytic System Reaction Components Conditions Yield Range Key Advantages
Pd/Amine/Brønsted Acid Ternary [4] [6] This compound, alkynaldehydes, diazoacetamides [PdCl(η³-C₃H₅)]₂ (5 mol%), rac-phosphoric acid (10 mol%), 4-bromoaniline (50 mol%), PhCl, -10°C, 4Å MS 63-85% with dr >20:1 Excellent diastereoselectivity, constructs adjacent quaternary/tertiary stereocenters
Catalyst-Free Microwave [5] [7] This compound, phenylglyoxal, 3-arylaminocyclopent-2-enones Ethanol, 100°C, microwave irradiation, 30 min 70-95% No catalyst requirements, group-assisted purification (GAP), rapid synthesis
Graphene Oxide (GO) Catalyzed [8] This compound, aldehydes, aromatic amines GO (20 mg), solvent-free, 130°C, 2-4 hours 75-92% Reusable catalyst (5 cycles), solvent-free, environmentally friendly
Ternary Catalytic System for Stereoselective Synthesis

The Pd/amine/Brønsted acid ternary catalytic system represents a sophisticated approach for constructing complex this compound derivatives with adjacent quaternary and tertiary stereocenters [4] [6]. This method addresses the significant challenge of convergent assembly of two in situ generated active intermediates through a multicomponent reaction. The system employs three distinct catalytic species: a palladium catalyst ([PdCl(η³-C₃H₅)]₂) for generating zwitterionic intermediates from diazo compounds, an amine catalyst (4-bromoaniline) for activating alkynaldehydes, and a Brønsted acid (phosphoric acid) for activating this compound. This cooperative catalysis enables the simultaneous activation of multiple reaction components, facilitating the formation of structurally complex pyranocoumarin frameworks with excellent diastereoselectivity (dr >20:1) [4].

Control experiments have demonstrated that each catalytic component is essential for the reaction success. Omission of any single catalyst resulted in significantly diminished yields (<5% without Pd or amine catalyst; 48% without phosphoric acid) [4] [6]. The reaction exhibits remarkable tolerance to various functional groups on the diazoacetamides, with electron-donating substituents generally providing better yields and diastereoselectivities compared to electron-withdrawing groups. The presence of 4Å molecular sieves proved critical for achieving high yields, likely due to water scavenging that prevents hydrolysis of sensitive intermediates [4]. This method provides access to structurally diverse coumarin derivatives with significant molecular complexity in a single synthetic operation.

Catalyst-Free Microwave-Assisted Synthesis

The catalyst-free microwave-assisted approach offers a simplified and environmentally friendly alternative for constructing 3-functionalized this compound derivatives [5] [7]. This method employs a three-component domino reaction between this compound, phenylglyoxal monohydrate, and 3-arylaminocyclopent-2-enones or 4-arylaminofuran-2(5H)-ones under microwave irradiation in ethanol at 100°C for 30 minutes. The microwave irradiation significantly enhances reaction efficiency compared to conventional heating, reducing reaction time from 4 hours to 30 minutes while improving yields from 60% to 89% [5].

A key advantage of this methodology is the implementation of group-assisted purification (GAP) process, which eliminates the need for traditional recrystallization or chromatographic purification methods [5] [7]. The pure products are obtained simply by filtration and washing with cold ethanol, significantly reducing solvent consumption and waste generation. The reaction tolerates both electron-donating (methyl, methoxy) and electron-withdrawing (chloro, bromo) substituents on the phenylglyoxal and enaminone components, providing good to excellent yields (70-95%) across a broad substrate scope [5]. The proposed mechanism involves initial Knoevenagel condensation between this compound and phenylglyoxal, followed by Michael addition of the enaminone and subsequent isomerization to form the final product [5].

Graphene Oxide-Catalyzed Annulation

Graphene oxide (GO) has emerged as an efficient heterogeneous carbocatalyst for the one-pot three-component synthesis of chromeno-[4,3-b]quinolin-6-one derivatives from this compound, aldehydes, and aromatic amines [8]. The catalytic activity of GO originates from its oxygen-containing functional groups (epoxide, carbonyl, hydroxyl, carboxyl), which provide acidic sites for facilitating the transformation. The reaction proceeds under solvent-free conditions at 130°C, offering a green chemistry approach with minimal environmental impact [8].

The GO catalyst can be recovered and reused for up to five cycles without significant loss of catalytic activity, though characterization of spent catalyst indicates gradual reduction of oxygen-containing functional groups responsible for catalysis [8]. The reaction scope encompasses various aromatic aldehydes with both electron-donating and electron-withdrawing groups, with anilines containing electron-donating groups generally affording higher yields due to increased electron density facilitating ortho-attack [8]. The plausible mechanism involves GO-catalyzed condensation between aldehyde and this compound, followed by nucleophilic attack of aniline, rearrangement through a transition intermediate, and final oxidation to afford the desired chromeno-quinoline product [8].

Biological Applications and Structure-Activity Relationships

Anticancer Activity and Mechanisms

Table 2: Biological Activities of this compound Derivatives

Biological Activity Key Structural Features Mechanistic Insights Experimental Findings
Anticancer [1] Palladium(II) complexes with bidentate this compound ligands Induction of apoptosis, cell cycle arrest, enzymatic antioxidant system modulation Cytotoxic to HCT116, A375, MIA PaCa-2 carcinoma cells; selective toxicity vs. normal MRC-5 fibroblasts
Anticoagulant [3] [2] 3-Substituted derivatives (e.g., warfarin, dicoumarol) Vitamin K antagonism, inhibition of vitamin K epoxide reductase Established clinical efficacy in thrombophlebitis, pulmonary embolism, cardiac conditions
Antioxidant [1] Hydroxyl groups, electron-donating substituents Selective free radical scavenging (•OH, •OOH), ABTS radical cation reduction Comparable activity to ascorbate in ABTS assay
Antibacterial [2] Benzopyranodicoumarin frameworks Bacterial growth inhibition Activity against various Gram-positive and Gram-negative bacteria

This compound derivatives demonstrate promising anticancer properties through multiple mechanisms of action. Recent studies on palladium(II) complexes with bidentate this compound ligands have revealed selective cytotoxicity against various carcinoma cell lines, including HCT116 (colon cancer), A375 (melanoma), and MIA PaCa-2 (pancreatic cancer) [1]. These complexes decrease cancer cell viability primarily through induction of apoptosis, as evidenced by caspase activation and morphological changes characteristic of programmed cell death. Importantly, these compounds show significantly reduced toxicity toward healthy cells (MRC-5 fibroblasts) compared to conventional chemotherapeutic agents, suggesting a favorable therapeutic window [1].

The mechanistic diversity of this compound derivatives contributes to their anticancer potential. Different analogs can inhibit telomerase activity, downregulate oncogene expression, suppress cell proliferation through cell cycle arrest in G0/G1 and G2/M phases, or inhibit protein kinase activity [1]. The presence of metal coordination centers, particularly palladium(II), enhances cytotoxicity through improved cellular uptake and additional mechanisms such as DNA intercalation and protein binding [1]. Structure-activity relationship studies indicate that the nature of substituents at the 3-position of the this compound core significantly influences anticancer potency, with bulky hydrophobic groups generally enhancing activity [4].

Anticoagulant and Additional Pharmacological Activities

The anticoagulant activity of this compound derivatives represents their most well-established pharmacological application. These compounds function as vitamin K antagonists, specifically targeting vitamin K 2,3-epoxide reductase in liver microsomes [3] [2]. This mechanism underlies the clinical use of warfarin and related analogs for treating thrombophlebitis, pulmonary embolism, and certain cardiac conditions requiring anticoagulation therapy [2]. The basic this compound structure can be modified at the 3-position to fine-tune pharmacokinetic properties and anticoagulant potency, as demonstrated by second-generation rodenticides such as flocoumafen, brodifacoum, and diphenacoum [2].

Beyond anticoagulant effects, this compound derivatives exhibit diverse biological activities with therapeutic potential. These compounds demonstrate significant antioxidant properties, including selective free radical scavenging activity against hydroxyl and hydroperoxyl radicals, as well as ABTS radical cation reduction comparable to ascorbate [1]. The antioxidant activity contributes to cytoprotective effects and may partially explain the observed anticancer properties through mitigation of oxidative stress-induced DNA damage. Additionally, various this compound derivatives display antibacterial activity against both Gram-positive and Gram-negative bacteria, with benzopyranodicoumarin frameworks showing particular promise [2]. The structural flexibility of the this compound core enables optimization for specific biological targets, facilitating the development of selective therapeutic agents with improved efficacy and reduced side effects.

Experimental Protocols

Protocol 1: Ternary Catalytic Multicomponent Reaction

Objective: Synthesis of substituted this compound derivatives with adjacent quaternary and tertiary stereocenters using Pd/amine/Brønsted acid ternary catalysis [4] [6].

Materials:

  • This compound (1.0 equiv)
  • 3-Phenylpropiolaldehyde (1.2 equiv)
  • 2-Diazo-N-methyl-N-(p-tolyl)propanamide (1.5 equiv)
  • [PdCl(η³-C₃H₅)]₂ (5.0 mol%)
  • Racemic phosphoric acid (rac-PA, 10 mol%)
  • 4-Bromoaniline (50 mol%)
  • 4Å molecular sieves (100 mg/mL)
  • Anhydrous PhCl (distilled over calcium hydride)

Procedure:

  • Activate 4Å molecular sieves by flame-drying under vacuum.
  • Charge an oven-dried reaction vial with this compound (0.1 mmol), [PdCl(η³-C₃H₅)]₂ (5.0 mol%), rac-PA (10 mol%), 4-bromoaniline (50 mol%), and 4Å MS (100 mg).
  • Add anhydrous PhCl (1.0 mL) and stir the mixture at -10°C for 10 minutes.
  • Prepare a separate solution of 2-diazo-N-methyl-N-(p-tolyl)propanamide (0.15 mmol) and 3-phenylpropiolaldehyde (0.12 mmol) in anhydrous PhCl (1.0 mL).
  • Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.
  • After complete addition, continue stirring overnight at -10°C.
  • Monitor reaction progress by TLC or LC-MS.
  • Upon completion, dilute with ethyl acetate (10 mL) and filter through Celite.
  • Concentrate under reduced pressure and purify by flash chromatography (hexanes/ethyl acetate) to obtain the desired product.
  • Characterize the product by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS.

Note: Strict exclusion of moisture and maintenance of low temperature (-10°C) are critical for achieving high yield and diastereoselectivity.

Protocol 2: Catalyst-Free Microwave-Assisted Synthesis

Objective: Preparation of 3-functionalized this compound derivatives via three-component domino reaction under catalyst-free conditions [5] [7].

Materials:

  • This compound (0.5 mmol)
  • Substituted phenylglyoxal monohydrate (0.5 mmol)
  • 3-Arylaminocyclopent-2-enone or 4-arylaminofuran-2(5H)-one (0.5 mmol)
  • Anhydrous ethanol (ACS grade)
  • Microwave reactor with temperature control

Procedure:

  • Weigh this compound (0.5 mmol), substituted phenylglyoxal monohydrate (0.5 mmol), and 3-arylaminocyclopent-2-enone (0.5 mmol) into a 10 mL microwave reaction vial.
  • Add anhydrous ethanol (2.0 mL) and seal the vial securely.
  • Pre-stir the reaction mixture for 15 seconds to ensure thorough mixing.
  • Place the vial in the microwave reactor and irradiate at 100°C for 30 minutes with high absorption level setting.
  • After completion, cool the reaction mixture to room temperature.
  • Collect the precipitated product by Büchner filtration.
  • Wash the solid with cold ethanol (2 × 1 mL) to remove any impurities.
  • Dry the product under vacuum to constant weight.
  • Characterize the pure product by melting point, ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS.

Note: No further purification is typically required due to the group-assisted purification (GAP) nature of this synthesis. The method provides products with high purity after simple filtration and washing.

Experimental Workflow Visualization

workflow cluster_1 Ternary Catalytic System cluster_2 Catalyst-Free Microwave System Start Start Reaction Setup Catalyst Select Catalytic System Start->Catalyst T1 Charge reactor with catalysts and molecular sieves Catalyst->T1 Ternary Path M1 Weigh all three components in microwave vial Catalyst->M1 Microwave Path T2 Add this compound in anhydrous PhCl T1->T2 T3 Cool to -10°C with stirring T2->T3 T4 Add diazo and alkyne components dropwise (1h) T3->T4 T5 Stir overnight at -10°C T4->T5 T6 Workup and purification T5->T6 Analysis Product Analysis: NMR, HRMS, HPLC T6->Analysis M2 Add anhydrous ethanol M1->M2 M3 Seal vial and pre-stir M2->M3 M4 Microwave irradiate at 100°C for 30 min M3->M4 M5 Cool to room temperature M4->M5 M6 Filter and wash with cold ethanol M5->M6 M6->Analysis

Figure 1: Experimental workflow for multicomponent reactions with this compound

Conclusion

Multicomponent reactions with this compound offer efficient and versatile strategies for constructing structurally diverse heterocyclic systems with significant pharmaceutical potential. The methodologies outlined in this application note—including the ternary catalytic system, catalyst-free microwave approach, and graphene oxide-catalyzed annulation—provide synthetic chemists with valuable tools for rapid molecular diversification. The detailed experimental protocols and comprehensive reaction optimization data enable researchers to implement these methods directly in their drug discovery efforts.

The significant biological activities demonstrated by this compound derivatives, particularly their anticancer and anticoagulant properties, highlight the therapeutic relevance of this scaffold. The continued development of novel multicomponent reactions involving this compound will undoubtedly yield new chemical entities with improved pharmacological profiles and therapeutic potential. Researchers are encouraged to explore the structural diversity accessible through these methodologies and investigate the resulting compounds across various disease models.

References

Comprehensive Application Notes: Synthesis of Heterocyclic Compounds from 4-Hydroxycoumarin for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin as a Versatile Synthetic Scaffold

This compound represents a privileged heterocyclic scaffold in medicinal chemistry with demonstrated potential for generating structurally diverse compounds with multifaceted biological activities. This oxygen-containing heterocycle serves as a versatile precursor for synthesizing various fused and functionalized heterocyclic systems of pharmacological interest. The structural appeal of this compound stems from its ability to undergo diverse functionalization reactions at multiple positions, particularly through reactions involving the hydroxyl group at position 4 and the carbonyl group at position 2, enabling the construction of complex molecular architectures.

The pharmacological significance of this compound derivatives spans multiple therapeutic domains, including anticoagulant, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer applications [1]. Recent studies have further expanded this profile to include antitubercular, antimalarial, antidiabetic, and antioxidant activities, highlighting the remarkable versatility of this scaffold [2] [3]. The inherent synthetic flexibility and broad bioactivity profile have positioned this compound as a high-value template in drug discovery, with researchers continuously developing novel synthetic methodologies to access structurally diverse derivatives for biological evaluation.

Synthetic Strategies and Methodologies

Strategic Approaches to Heterocycle Formation

The synthesis of heterocyclic compounds from this compound primarily employs three strategic approaches, each offering distinct advantages for specific synthetic targets:

  • Cyclocondensation reactions: These reactions represent the most direct method for constructing fused heterocyclic systems, wherein this compound reacts with various bifunctional reagents to form additional rings annulated to the coumarin nucleus. This approach is particularly valuable for accessing pyridocoumarins, furocoumarins, and pyrrolocoumarins of pharmaceutical interest. The reactions typically proceed under acid or base catalysis and may involve conventional heating or microwave irradiation to improve yields and reduce reaction times [3].

  • Multicomponent reactions (MCRs): MCRs provide an efficient, atom-economical route to complex heterocyclic systems in a single synthetic operation, minimizing purification steps and maximizing structural diversity. These one-pot transformations typically involve this compound, an aldehyde, and a third component such as a nucleophilic amine or active methylene compound. The environmental benefits of MCRs include reduced solvent consumption and energy requirements, aligning with green chemistry principles [4] [3].

  • Metal-catalyzed transformations: Transition metal catalysis, particularly using copper, palladium, and silver catalysts, has enabled previously challenging C-C and C-heteroatom bond formations on the this compound scaffold. These methods provide exceptional regiocontrol and functional group tolerance, allowing access to structurally sophisticated heterocyclic systems that may be difficult to synthesize using conventional methods [3].

Emerging Green Chemistry Approaches

Recent advances in heterocyclic synthesis have emphasized sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times (from hours to minutes) and improves yields while decreasing energy consumption [5]. The rapid, uniform heating provided by microwave irradiation is particularly advantageous for cyclocondensation reactions and MCRs involving this compound derivatives.

  • Solvent-free conditions: Performing reactions under neat conditions eliminates the use of potentially toxic organic solvents, simplifying workup procedures and reducing waste generation [4].

  • Mechanochemical approaches: Grinding reactants together in a ball mill provides an efficient alternative to solution-phase reactions, often resulting in enhanced selectivity and reduced reaction times while completely eliminating solvent requirements [5].

The following diagram illustrates the strategic decision-making process for selecting appropriate synthetic methodologies based on target structure and experimental constraints:

G cluster_strategies Synthetic Strategy Selection cluster_methods Methodology Optimization Start This compound Starting Material MCR Multicomponent Reactions (MCRs) Start->MCR Cyclo Cyclocondensation Reactions Start->Cyclo Metal Metal-Catalyzed Reactions Start->Metal Microwave Microwave Irradiation MCR->Microwave SolventFree Solvent-Free Conditions MCR->SolventFree Cyclo->Microwave Cyclo->SolventFree Metal->SolventFree Mechano Mechanochemical Approach Metal->Mechano Products Target Heterocyclic Compounds Microwave->Products SolventFree->Products Mechano->Products

Detailed Experimental Protocols

Protocol 1: Synthesis of Heterocyclic Azo Dyes via Diazotization and Coupling

Objective: To synthesize heterocyclic azo dyes containing this compound through diazo-coupling reaction for biological evaluation and optical applications [2].

Table 1: Reagents and Quantities for Azo Dye Synthesis

Reagent Quantity Role Specifications
This compound 0.002 mol Coupling component Commercial source, recrystallized
Heterocyclic amine derivative 0.002 mol Diazotization precursor Various amines (e.g., 4-nitroaniline, 5-ethoxy-1,3-benzothiazol-2-amine)
Hydrochloric acid (conc.) 2 mL Acid medium Analytical grade
Sodium nitrite 0.002 mol Diazotizing agent Freshly prepared solution
Sulfuric acid (conc.) 2 mL Catalyst Analytical grade
Potassium hydroxide 0.004 mol Base Aqueous solution
Ethanol (absolute) 50 mL Recrystallization solvent ≥99.8% purity

Step-by-Step Procedure:

  • Diazonium Salt Preparation:

    • Dissolve heterocyclic amine (0.002 mol) in a mixture of hydrochloric acid (2 mL) and distilled water (3 mL) in a 100 mL round-bottom flask.
    • Maintain the reaction mixture at 0-5°C using an ice bath with continuous magnetic stirring.
    • Add sodium nitrite solution (0.002 mol in 5 mL H₂O) dropwise over 15 minutes while maintaining temperature below 5°C.
    • Continue stirring for 2 hours at 0-5°C until a clear diazonium salt solution forms.
  • Coupling Reaction:

    • Dissolve this compound (0.002 mol) in aqueous KOH solution (0.004 mol in 10 mL H₂O) in a separate 250 mL beaker cooled in an ice bath.
    • Slowly add the freshly prepared diazonium salt solution to the this compound solution with vigorous stirring.
    • Maintain the reaction temperature at 0-5°C and continue stirring for 1 hour.
    • Monitor reaction progress by TLC (ethyl acetate:hexane, 1:1).
  • Workup and Purification:

    • Filter the colored precipitate under vacuum using a Büchner funnel.
    • Wash the solid thoroughly with cold distilled water (3 × 20 mL) until the washings are neutral.
    • Recrystallize the crude product from absolute ethanol to afford pure azo dyes.
    • Dry the crystals under vacuum at room temperature for 24 hours.

Characterization Data: The synthesized azo dyes typically exhibit yields of 75-80% with melting points in the range of 182-226°C. Structural confirmation is achieved through UV-Visible (λmax 400-500 nm), FT-IR (C=O stretch at 1660-1728 cm⁻¹, N=N at 1461-1512 cm⁻¹), ¹H NMR (δ 11.37-16.22 ppm for OH), and mass spectrometry (m/z 274-368 for molecular ions) [2].

Protocol 2: Synthesis of Fused Pyridocoumarins via Skraup-Doebner-von Miller Reaction

Objective: To construct fused pyridocoumarin systems through cyclocondensation of 4-aminocoumarin with α,β-unsaturated carbonyl compounds [3].

Table 2: Reaction Components for Pyridocoumarin Synthesis

Component Examples Molar Ratio Reaction Conditions
4-Aminocoumarin Commercial or synthesized from this compound 1.0 equiv Anhydrous conditions
α,β-Unsaturated carbonyl Benzylideneacetone, dibenzylideneacetone, α-azidolactones 1.2 equiv Ethanol/acetic acid (1:1)
Catalyst Cu(OTf)₂ (10 mol%), NaOH - Solvent-free, microwave
Solvent Ethanol, acetic acid, or solvent-free - Reflux or microwave

Step-by-Step Procedure:

  • Conventional Thermal Method:

    • Combine 4-aminocoumarin (1.0 mmol) and α,β-unsaturated carbonyl compound (1.2 mmol) in ethanol/acetic acid (1:1, 20 mL) in a 50 mL round-bottom flask.
    • Equip the flask with a water condenser and reflux the mixture with stirring for 4-8 hours.
    • Monitor reaction completion by TLC (dichloromethane:methanol, 9:1).
    • Cool the reaction mixture to room temperature and pour into crushed ice (100 g) with stirring.
    • Filter the precipitated solid and recrystallize from ethanol.
  • Microwave-Assisted Method:

    • Mix 4-aminocoumarin (1.0 mmol), β,γ-unsaturated α-ketoester (1.2 mmol), and Cu(OTf)₂ (10 mol%) in a microwave vessel.
    • Irradiate the mixture at 300W, 120°C for 10-15 minutes in an open atmosphere.
    • After cooling, dissolve the crude product in ethyl acetate (30 mL) and wash with water (2 × 20 mL).
    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).

Characterization Data: Pyridocoumarins synthesized through this protocol generally provide yields of 58-76% with melting points typically above 200°C. Structural elucidation includes ¹H NMR (aromatic protons at δ 7.19-8.36 ppm), ¹³C NMR (carbonyl carbon at δ 166-195 ppm), and mass spectrometry for molecular ion confirmation [3].

The following workflow diagram illustrates the parallel approaches for synthesizing these heterocyclic systems:

G cluster_pathA Azo Dye Synthesis Path cluster_pathB Pyridocoumarin Synthesis Path Start This compound Derivatives A1 Diazonium Salt Formation (0-5°C, 2 hr) Start->A1 B1 4-Aminocoumarin Preparation Start->B1 A2 Coupling Reaction (Ice bath, 1 hr) A1->A2 A3 Precipitation & Filtration A2->A3 A4 Recrystallization (Ethanol) A3->A4 ProductsA Heterocyclic Azo Dyes (Yield: 75-80%) A4->ProductsA B2 Cyclocondensation (Reflux or MW) B1->B2 B3 Reaction Workup (Ice water) B2->B3 B4 Purification (Chromatography) B3->B4 ProductsB Fused Pyridocoumarins (Yield: 58-76%) B4->ProductsB

Structural Characterization and Analytical Data

Spectroscopic Characterization Techniques

Comprehensive structural characterization of synthesized heterocyclic compounds is essential for confirming molecular structures and assessing purity. The following analytical techniques provide complementary structural information:

  • UV-Visible Spectroscopy: Azo dyes derived from this compound typically exhibit intense absorption in the 400-500 nm range due to the extended π-conjugation imparted by the azo bridge. The absorption maxima vary with solvent polarity and substituent effects, providing insights into electronic properties [2].

  • FT-IR Spectroscopy: Characteristic vibrational frequencies confirm key functional groups, including C=O stretch (1660-1728 cm⁻¹), O-H stretch (3421-3449 cm⁻¹), and N=N stretch (1461-1512 cm⁻¹). The absence of starting material peaks and appearance of new functional group vibrations validate successful heterocycle formation [2].

  • NMR Spectroscopy: ¹H NMR spectra provide definitive evidence for molecular structure through chemical shifts, integration, and coupling patterns. The hydroxyl proton in this compound derivatives appears significantly deshielded (δ 11.37-16.22 ppm), while aromatic protons resonate in the δ 7.08-8.36 ppm region. ¹³C NMR spectra display characteristic carbonyl carbon signals at δ 166-195 ppm, with aromatic carbon signals between δ 111-159 ppm [2].

  • Mass Spectrometry: LC-MS or ESI-MS analysis confirms molecular weight through the molecular ion peak [M+H]⁺, with additional fragmentation patterns providing structural insights. Mass values typically range from m/z 274-368 depending on the specific heterocyclic system [2].

Computational Chemistry Applications

Density Functional Theory (DFT) calculations provide valuable insights into electronic properties, molecular geometry, and reaction mechanisms of this compound-derived heterocycles:

  • Geometry Optimization: Molecular structures are optimized using the B3LYP functional with 6-31G(d,p) basis set in the gaseous phase, providing accurate bond lengths, bond angles, and dihedral angles [2].

  • Quantum Chemical Parameters: Calculation of frontier molecular orbitals (HOMO-LUMO), energy gaps, global reactivity descriptors (electronegativity, chemical hardness, softness), and electrostatic potential maps correlates electronic structure with observed biological activities [2].

  • Molecular Docking Studies: In silico docking of synthesized heterocycles against biological targets (e.g., RpsA target receptor for antitubercular activity) predicts binding affinities, interaction modes, and structure-activity relationships, guiding rational drug design [2].

Bioactivity Evaluation and Pharmaceutical Applications

Biological Screening Methodologies

Table 3: Biological Evaluation of this compound-Derived Heterocycles

Bioactivity Assay Methods Key Findings Structure-Activity Insights
Antimicrobial Agar diffusion, MIC determination against bacterial and fungal strains Significant inhibitory activity against M. tuberculosis, S. aureus, E. coli, C. albicans Electron-withdrawing groups enhance antibacterial potency; lipophilic substituents improve antifungal activity
Anticancer MTT assay against cancer cell lines (EAC, Colo320) Cytotoxic activity 3× more potent than 5-fluorouracil in some pyridocoumarins Planar fused ring systems essential for DNA intercalation; specific substitution patterns dictate selectivity
Antioxidant DPPH free radical scavenging assay Moderate to strong radical scavenging activity in fused pyridocoumarins Phenolic -OH groups crucial for activity; extended conjugation enhances electron transfer
Antidiabetic α-Glucosidase inhibition assay Potent inhibition with IC₅₀ values in micromolar range Specific substitution at C-3 position critical for enzyme inhibition
Structure-Activity Relationship Analysis

Systematic evaluation of this compound-derived heterocycles has revealed several key structural features that influence biological activity:

  • Electron-withdrawing substituents (e.g., nitro, cyano groups) at strategic positions enhance antibacterial and antitubercular activities by increasing electron affinity and potential target interactions [2].

  • Extended π-conjugated systems in fused pyridocoumarins correlate with improved anticancer activity, likely due to enhanced DNA intercalation potential and topoisomerase inhibition [3].

  • Hydrophobic substituents improve membrane permeability and bioavailability, particularly for antimicrobial applications where cellular penetration is essential for activity [1].

  • Hydrogen bond donors/acceptors at specific molecular positions enhance target binding affinity through complementary interactions with biological macromolecules, as evidenced by molecular docking studies [2].

The diverse bioactivities and structural insights presented herein underscore the exceptional versatility of the this compound scaffold in pharmaceutical development, providing a solid foundation for future drug discovery efforts targeting various therapeutic areas.

References

Comprehensive Application Notes and Protocols: Synthesis of 4-Hydroxycoumarin Anticoagulant Rodenticides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hydroxycoumarins represent a class of vitamin K antagonist anticoagulant compounds that have revolutionized both therapeutic medicine and pest control management. These molecules are derived from the parent compound 4-hydroxycoumarin by incorporating large aromatic substituents at the 3-position, which is essential for their anticoagulant activity [1]. The discovery of this class dates back to the 1940s with the identification of dicoumarol, a natural mycotoxin found in spoiled sweet clover that exhibits blood-thinning properties [1]. This discovery paved the way for the development of synthetic derivatives, beginning with warfarin in the late 1940s, which initially served as both a therapeutic anticoagulant and rodenticide [2].

The primary mechanism of this compound drugs involves inhibition of the vitamin K epoxide reductase enzyme (VKOR), which plays a crucial role in recycling vitamin K to its active form [1]. By depleting reduced vitamin K in tissues, these compounds interfere with the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, X), resulting in the production of functionally impaired clotting factors that cannot properly participate in the coagulation cascade [2]. It is important to note that these compounds are not direct antagonists of vitamin K but rather act through depletion of reduced vitamin K in tissues, which has led to the somewhat misleading terminology of "vitamin K antagonists" [1].

The evolution of this compound anticoagulants has occurred through distinct generations. First-generation compounds (e.g., warfarin, coumatetralyl) generally require multiple feedings to achieve lethal effects and are more susceptible to resistance development. Second-generation anticoagulants, often referred to as "superwarfarins" (e.g., brodifacoum, difenacoum, flocoumafen), feature larger lipid-soluble substituents at the 3-position that confer enhanced potency and prolonged half-lives, making them effective against warfarin-resistant rodents [1] [3]. These compounds represent a significant advancement in rodenticide technology but also pose greater risks to non-target species due to their persistence and potency.

Synthetic Chemistry of this compound Anticoagulants

Synthesis of the this compound Core

The fundamental scaffold of all this compound anticoagulants can be synthesized through several established methods. A classical approach involves the Pauly and Lockemann method, which employs the reaction of substituted phenols with malonic acid derivatives in the presence of condensing agents [4] [5]. Alternative synthetic routes have been developed to improve yields and selectivity. One efficient methodology involves the reaction of freshly prepared benzyl malonic acid with phenol in the presence of phosphorus trichloride and zinc chloride as catalysts, yielding 3-substituted-4-hydroxycoumarin derivatives [4]. Recent advances have also explored microbial biosynthesis of this compound using engineered Escherichia coli strains, achieving production levels of approximately 500 mg/L in shake flasks, which opens possibilities for more sustainable production methods [6].

Table 1: Comparative Analysis of this compound Core Synthesis Methods

Method Key Reagents Yield Range Advantages Limitations
Pauly-Lockemann Phenol derivatives, malonic acid, ZnCl₂ Moderate to High Established procedure, scalable Requires strong acid conditions
PCl₃/ZnCl₂ Catalysis Benzyl malonic acid, phenol, PCl₃, ZnCl₂ Good to Excellent Direct 3-substitution possible Moisture-sensitive reagents
Microbial Biosynthesis Engineered E. coli strains ~500 mg/L Environmentally friendly, mild conditions Requires specialized microbial strains
Synthesis of Second-Generation this compound Rodenticides
2.2.1 Flocoumafen Synthesis

The synthesis of flocoumafen (5) exemplifies the complex multi-step approaches required for second-generation anticoagulant rodenticides [4]. The synthetic pathway begins with Friedel-Crafts acylation of anisole (11) with phenylacetyl chloride (10) in the presence of AlCl₃ to yield ketone 12. This is followed by a Reformatsky reaction with ethyl bromoacetate, providing hydroxyl ethyl ester 13 in 86% yield over two steps. Subsequent steps involve dehydroxylation with triethylsilane and boron trifluoride, hydrolysis under basic conditions, and cyclization using polyphosphoric acid to yield tetralone 14. Reduction of tetralone 14 with sodium borohydride affords secondary alcohol 15, which is then coupled with this compound in the presence of p-toluenesulfonic acid to give compound 16. The final steps involve demethylation with hydrobromic acid in acetic acid to yield phenol 17, followed by O-alkylation with freshly prepared 3-(trifluoromethyl)benzyl bromide in sodium hydride/THF to generate flocoumafen (5) with an overall yield of 25% over eight steps [4].

2.2.2 Diphenacoum and Brodifacoum Synthesis

An innovative approach to the synthesis of diphenacoum (29) and brodifacoum (30) was developed by the Ferreira group, featuring asymmetric organocopper 1,4-addition to chiral imides as a key step [4]. The synthesis begins with Wittig condensation of freshly prepared aldehydes 18, 19, and (carbethoxy)triphenylphosphonium chloride (20) in the presence of sodium methoxide in DMF, yielding biphenyl esters 21, 22 in 92% and 87% yield, respectively. The crucial organocopper methodology is then applied, involving 1,4-Michael addition with compounds 21, 22 and BnCu-TMEDA complex in the presence of TMS-Cl, generating intermediates 23, 24 in 84% and 81% yield, respectively. Subsequent ring cyclization using AlCl₃ in toluene yields tetralones 25 and 26 in 88% and 86% yield, respectively. The final coupling reaction between this compound (1) and secondary alcohol 27 or brominated compound 28 under an HCl atmosphere at 160°C for 30 minutes provides approximately equal quantities of the cis and trans isomers of this compound derivatives 29 and 30 in 78% and 74% yield, respectively [4].

2.2.3 Novel Synthetic Approaches

The Yang group developed an alternative route to novel diphenacoum analogues using base-catalyzed aldol condensation, ring cyclization, and coupling reactions [4]. This approach begins with treatment of 2-hydroxyacetophenone (31) with aldehydes 32 or 33 under base-catalyzed aldol reaction conditions to produce ketones 34, 35, which are subsequently cyclized by phosphoric acid in ethanol to yield 2-biphenylchroman-4-ones 36 and 37, respectively. Reduction with sodium borohydride in methanol quantitatively yields the corresponding alcohols 38 and 39, which are then condensed with this compound (1) in 1,2-dichloroethane with catalytic p-toluenesulfonic acid to yield the target compounds 40 and 41 [4].

Table 2: Synthesis Yields for Second-Generation this compound Rodenticides

Compound Key Synthetic Steps Overall Yield Critical Step Yield
Flocoumafen Friedel-Crafts acylation, Reformatsky reaction, coupling 25% (8 steps) 86% (first two steps)
Diphenacoum Wittig condensation, organocopper 1,4-addition, coupling ~15% (multiple steps) 92% (Wittig condensation)
Brodifacoum Asymmetric organocopper addition, ring cyclization ~14% (multiple steps) 87% (Wittig condensation)
Novel Diphenacoum Analogues Aldol condensation, ring cyclization, coupling Moderate to High Quantitative (reduction step)

G Start Start Synthesis A1 Friedel-Crafts Acylation Anisole + Phenylacetyl ChloridennKetone 12 Start->A1 A2 Reformatsky Reaction With Ethyl BromoacetatennHydroxy Ethyl Ester 13 A1->A2 A3 Dehydroxylation Triethylsilane/BF3 A2->A3 A4 Hydrolysis + Cyclization Polyphosphoric AcidnnTetralone 14 A3->A4 A5 Reduction NaBH4nnAlcohol 15 A4->A5 A6 Coupling This compound + p-TsOHnnCompound 16 A5->A6 A7 Demethylation HBr/AcOHnnPhenol 17 A6->A7 A8 O-Alkylation 3-(Trifluoromethyl)benzyl BromidennFlocoumafen A7->A8

Figure 1: Flocoumafen Synthetic Workflow - This diagram illustrates the eight-step synthesis of flocoumafen, highlighting key reactions including Friedel-Crafts acylation, Reformatsky reaction, and final O-alkylation [4].

Structure-Activity Relationships and Molecular Design

The anticoagulant activity of this compound derivatives is highly dependent on specific structural features. The essential pharmacophore consists of the This compound ring system with a large, lipophilic substituent at the 3-position [1]. The 4-hydroxy group adjacent to the carbonyl function creates a conjugated system that is crucial for biological activity, likely facilitating hydrogen bonding interactions with the vitamin K epoxide reductase enzyme target [4].

First-generation compounds like warfarin feature relatively simple aromatic substituents at the 3-position, such as a phenyl group in warfarin [1]. These compounds typically have shorter biological half-lives and require multiple administrations to achieve lethal effects in rodents. The development of resistance in rodent populations led to the design of second-generation anticoagulants with enhanced potency and prolonged duration of action [3]. These "superwarfarins" contain bulky biphenyl or tetralinyl substituents at the 3-position, as seen in brodifacoum, difenacoum, and flocoumafen [4] [2]. These large lipophilic groups significantly increase the lipid solubility and tissue retention of these compounds, resulting in extended half-lives that can span weeks to months [1].

The stereochemistry of the 3-position substituent also plays a crucial role in biological activity. Many synthetic approaches yield racemic mixtures, with significant differences in potency between enantiomers. For instance, in warfarin, the S-isomer exhibits approximately ten times greater toxicity than the R-isomer [2]. This has driven the development of enantioselective synthetic methods, such as the asymmetric organocopper 1,4-addition approach developed by the Ferreira group for the synthesis of diphenacoum and brodifacoum [4].

Table 3: Structural Features and Properties of Representative this compound Anticoagulants

Compound 3-Position Substituent Molecular Formula Water Solubility Relative Potency
This compound H C₉H₆O₃ Moderate No anticoagulant activity
Warfarin Phenyl group C₁₉H₁₆O₄ Insoluble Baseline (1x)
Bromadiolone Complex biphenyl group C₃₀H₂₃BrO₄ 0.019 g/L High
Brodifacoum Bulky bromo-biphenyl group C₃₁H₂₃BrO₃ <10 mg/L Very High
Coumatetralyl Tetralinyl group C₁₉H₁₆O₃ 4 mg/L Moderate
Difenacoum Diphenyl group C₃₁H₂₄O₃ <10 mg/L High
Flocoumafen Complex aromatic group C₃₃H₂₅F₃O₄ Very low Very High

Experimental Protocols

General Procedure for Coupling this compound with Alcohol Intermediates

Purpose: This protocol describes the acid-catalyzed condensation of this compound with secondary alcohol intermediates to form 3-substituted this compound derivatives, a key step in synthesizing anticoagulant rodenticides like flocoumafen [4].

Materials:

  • This compound (1.0 equiv.)
  • Secondary alcohol (e.g., tetralol derivative, 1.0 equiv.)
  • p-Toluenesulfonic acid (p-TsOH, 0.1 equiv.)
  • 1,2-Dichloroethane (anhydrous)
  • Nitrogen atmosphere
  • Heating mantle with temperature control
  • Rotary evaporator
  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equiv.) and the secondary alcohol (1.0 equiv.) in anhydrous 1,2-dichloroethane (10 mL/mmol) under nitrogen atmosphere.
  • Add catalytic p-toluenesulfonic acid (0.1 equiv.) to the reaction mixture.
  • Reflux the reaction mixture at 85°C with vigorous stirring for 4-6 hours, monitoring reaction progress by TLC (eluent: 7:3 hexane:ethyl acetate).
  • After completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 × 10 mL/mmol).
  • Separate the organic layer and dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by silica gel column chromatography using hexane:ethyl acetate gradient elution.
  • Characterize the product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.

Notes:

  • Strict anhydrous conditions are essential to prevent hydrolysis of reactants.
  • Reaction time may vary depending on the steric hindrance of the alcohol component.
  • Alternative acidic catalysts include HCl or H₂SO₄, but p-TsOH generally gives superior yields with fewer side products [4].
Protocol for Asymmetric Organocopper 1,4-Addition

Purpose: This procedure describes the enantioselective synthesis of chiral intermediates for second-generation anticoagulants using organocopper chemistry, as developed by the Ferreira group for diphenacoum and brodifacoum synthesis [4].

Materials:

  • BnCu-TMEDA complex (1.2 equiv., freshly prepared)
  • Chiral imide substrate (1.0 equiv.)
  • TMS-Cl (1.5 equiv.)
  • Anhydrous tetrahydrofuran (THF)
  • Dry ice/acetone bath
  • Aluminum chloride (1.5 equiv.)
  • Toluene (anhydrous)

Procedure:

  • Dissolve the chiral imide substrate (1.0 equiv.) in anhydrous THF (8 mL/mmol) under nitrogen atmosphere at -78°C.
  • Add TMS-Cl (1.5 equiv.) dropwise via syringe, maintaining temperature below -70°C.
  • Slowly add the freshly prepared BnCu-TMEDA complex (1.2 equiv.) as a solution in THF over 15 minutes.
  • Stir the reaction mixture at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
  • Quench the reaction with saturated ammonium chloride solution (5 mL/mmol) and warm to room temperature.
  • Extract with ethyl acetate (3 × 10 mL/mmol), combine organic layers, and dry over sodium sulfate.
  • Concentrate under reduced pressure to yield the Michael adduct.
  • For ring cyclization: Dissolve the Michael adduct in anhydrous toluene (5 mL/mmol) and add aluminum chloride (1.5 equiv.) portionwise at 0°C.
  • Warm the reaction mixture to room temperature and stir for 4 hours.
  • Pour onto crushed ice and extract with dichloromethane (3 × 10 mL/mmol).
  • Dry the combined organic layers over sodium sulfate and concentrate to obtain the tetralone product.

Notes:

  • All equipment must be thoroughly oven-dried and maintained under inert atmosphere.
  • The BnCu-TMEDA complex should be prepared immediately before use.
  • The chirality of the final product is determined by the chiral auxiliary used in the imide substrate [4].

G B1 Chiral Imide Substrate in anhydrous THF at -78°C B2 Add TMS-Cl Dropwise at <-70°C B1->B2 B3 Add BnCu-TMEDA Complex Over 15 minutes B2->B3 B4 Stir at -78°C for 2 hours Then warm to 0°C over 1 hour B3->B4 B5 Quench with NH4Cl Extract with Ethyl Acetate B4->B5 B6 Concentrate Michael Adduct B5->B6 B7 Dissolve in Toluene Add AlCl3 at 0°C B6->B7 B8 Stir 4 hours at RT Ring Cyclization B7->B8 B9 Workup and Concentration Tetralone Product B8->B9

Figure 2: Asymmetric Organocopper Addition Workflow - This diagram outlines the key steps in the enantioselective synthesis of tetralone intermediates via organocopper 1,4-addition and subsequent ring cyclization [4].

Analytical Methods and Characterization

Chromatographic Purification:

  • Silica gel column chromatography is typically employed with hexane:ethyl acetate gradients (from 9:1 to 7:3) for purification of crude products.
  • Analytical TLC on silica gel plates with UV detection is used for reaction monitoring.

Spectroscopic Characterization:

  • ( ^1H ) NMR (300 MHz, CDCl₃): characteristic signals include the coumarin C5-H proton at δ 7.5-7.7 ppm (doublet), C6-H at δ 7.2-7.4 ppm (doublet of doublets), C7-H at δ 7.6-7.8 ppm (doublet), and C3-H at δ 3.5-4.0 ppm for warfarin-type derivatives.
  • ( ^{13}C ) NMR: the lactone carbonyl typically appears at δ 160-165 ppm, while the C4 carbon resonates at δ 150-155 ppm.
  • Mass spectrometry: both EI and ESI methods are employed, with molecular ion peaks consistent with expected masses and characteristic fragmentation patterns.

Purity Assessment:

  • HPLC analysis using C18 reverse-phase columns with acetonitrile:water mobile phases.
  • Melting point determination using calibrated apparatus, with most this compound derivatives exhibiting sharp melting points between 150-260°C.

Applications, Toxicity, and Resistance Management

Agricultural and Public Health Applications

This compound rodenticides are formulated at specific concentrations optimized for target species while considering non-target risks. Brodifacoum is typically prepared as 0.005% pellets for rat and mouse control, with a smaller 0.001% pellet formulation for field rodent control [2]. Bromadiolone is usually employed at 50 ppm in bait formulations and is noted for its superior palatability to rodents compared to other anticoagulants [2]. Coumatetralyl is formulated as dry bait (0.0375%), liquid bait of its sodium salt, and as a 0.75% tracking dust, providing multiple application options for different infestation scenarios [2].

The efficacy of these compounds varies by species and formulation. Brodifacoum is notable for producing 100% mortality in most rodent species after only a 24-hour feeding period, making it one of the most potent rodenticides available [2]. Second-generation anticoagulants are particularly valuable for controlling warfarin-resistant rodent populations, as their bulky substituents and enhanced lipophilicity enable them to overcome the metabolic resistance mechanisms that have evolved in some rodent populations [3].

Toxicity and Environmental Considerations

The acute toxicity of this compound rodenticides varies significantly between compounds and species. For example, the chronic LD₅₀ of coumatetralyl in R. norvegicus is 0.3 mg/kg for five consecutive doses, while chickens exhibit relative resistance with a chronic LD₅₀ of 50 mg/kg for eight consecutive doses [2]. Dogs are particularly susceptible to brodifacoum poisoning, with common incidents of accidental exposure to toxic quantities [2].

The environmental persistence of these compounds is a significant concern, particularly for second-generation agents. Brodifacoum demonstrates remarkable stability in the environment with no loss after 30 days of exposure to direct sunlight [2]. The extended half-lives of these compounds in tissue (sometimes lasting months) contribute to the risk of secondary poisoning in non-target species that consume exposed rodents [1].

Safety protocols for handling these compounds must include:

  • Use of personal protective equipment (gloves, lab coats, safety glasses)
  • Engineering controls (fume hoods) for weighing and handling powders
  • Proper decontamination procedures for equipment and surfaces
  • Secure storage to prevent accidental exposure
Resistance Mechanisms and Management

Resistance development in rodent populations represents a significant challenge in pest management. Resistance to first-generation anticoagulants like warfarin appeared in Scotland, Denmark, England, and Wales, and later on the American continent [3]. This resistance appears to be associated with a reduction in the efficiency of vitamin K metabolism and is controlled by a single dominant autosomal gene [3].

Management strategies for resistance include:

  • Rotation between different classes of rodenticides
  • Use of non-anticoagulant alternatives in resistance-prone areas
  • Implementation of integrated pest management combining multiple control methods
  • Development of new compounds with novel mechanisms of action

The ongoing synthesis of novel this compound derivatives, such as those described by the Danchev and Yang groups, aims to address resistance issues while optimizing the therapeutic index and safety profiles of these important compounds [4] [7].

Conclusion

The synthetic methodologies for this compound anticoagulant rodenticides have evolved significantly from the early preparations of simple derivatives like warfarin to sophisticated asymmetric syntheses of second-generation superwarfarins. The key advances in this field include the development of stereoselective synthesis methods, improved coupling reactions for constructing the essential 3-substituent, and innovative approaches to creating the complex molecular architectures required for activity against resistant rodent populations.

The structural diversity of this compound anticoagulants demonstrates a clear structure-activity relationship, with increasing size and lipophilicity of the 3-position substituent correlating with enhanced potency and duration of action. This understanding has guided the design of second-generation compounds that effectively overcome resistance mechanisms while maintaining target specificity for the vitamin K epoxide reductase enzyme.

Future directions in this field will likely focus on addressing the environmental persistence concerns associated with second-generation compounds while maintaining efficacy against resistant populations. This may involve the development of selective toxicants with reduced non-target impacts, biodegradable alternatives with favorable environmental profiles, and novel chemical entities that act through complementary mechanisms. The recent advances in microbial biosynthesis of this compound precursors also offer promising avenues for more sustainable production methods and potential discovery of new derivatives through biotechnological approaches [6].

References

Application Notes and Protocols: Liposomal Encapsulation of 4-Hydroxycoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hydroxycoumarin is a prominent secondary metabolite known for its diverse biological activities, including anticoagulant, antioxidant, anti-inflammatory, and antifungal properties [1]. Despite its significant therapeutic potential, the clinical application of this compound and its derivatives is hampered by challenges such as poor water solubility, low bioavailability, and potential drug interactions that can alter metabolism and lead to complications [1]. To overcome these limitations, encapsulation into nanocarriers like liposomes presents a viable strategy.

Liposomes are spherical, biocompatible vesicles composed of one or more phospholipid bilayers, capable of encapsulating hydrophilic, lipophilic, and amphiphilic compounds. Their structure enables improved fluidity and mobility through plasma membranes, enhancing the effective concentration of bioactive compounds at target sites while minimizing systemic toxicity [1]. This document details a standardized protocol for preparing, characterizing, and evaluating this compound-loaded liposomes, integrating quantitative data and experimental workflows for application in pharmaceutical development.

Materials and Equipment

Chemical Reagents
  • Phospholipon 90 G (unsaturated diacyl-phosphatidylcholine, >94% phosphatidylcholine) from Lipoid GmbH [1].
  • This compound (Sigma-Aldrich) [1].
  • Absolute ethanol and Dimethyl sulfoxide (DMSO) [1].
  • Ultrapure water (purified using systems like Simplicity UV) [1].
  • Reagents for antioxidant assays: ABTS, DPPH, copper(II)-chloride, neocuproine, Trolox, potassium persulfate [1].
Laboratory Equipment
  • Zetasizer Nano ZS (Malvern Instruments) for dynamic light scattering [1].
  • UV-Vis Spectrophotometer [1].
  • Force Tensiometer K20 (Kruss) for surface tension and density [1].
  • Rotavisc lo-vi viscometer (IKA) for viscosity [1].

Experimental Protocols

Liposome Preparation via Proliposome Method

The following workflow outlines the proliposome method for preparing this compound-loaded liposomes:

G Start Start Liposome Preparation Step1 Dissolve 2 g Phospholipon 90 G in 5 mL ethanol Add 3 mL this compound in DMSO (66.67 mg/mL) Start->Step1 Step2 Stir mixture at 50°C until homogeneous Step1->Step2 Step3 Cool to room temperature Step2->Step3 Step4 Add 15 mL ultrapure water in small portions with continuous stirring (800 rpm for 2 h) Step3->Step4 Step5 Store final dispersion at 4°C Step4->Step5

Procedure:

  • Lipid Dissolution: Dissolve 2 g of Phospholipon 90 G and 3 mL of this compound solution (66.67 mg/mL in DMSO) in 5 mL of absolute ethanol [1].
  • Heating and Stirring: Stir the mixture at 50°C until a homogeneous solution is obtained [1].
  • Cooling: Allow the solution to cool to room temperature [1].
  • Hydration: Hydrate the lipid film by adding 15 mL of ultrapure water in small portions under continuous stirring at 800 rpm for 2 hours to form liposomes [1].
  • Storage: Store the resulting liposomal suspension at 4°C for further use and stability studies [1].

Critical Notes:

  • Maintain strict temperature control during lipid dissolution to prevent degradation.
  • Ensure gradual hydration to promote uniform vesicle formation.
  • The proliposome method offers high encapsulation efficiency and reproducibility for laboratory-scale production [1].
Determination of Encapsulation Efficiency (EE)

Principle: Encapsulation efficiency is determined indirectly by measuring the concentration of unencapsulated this compound in the supernatant after separation [1].

Procedure:

  • Separate unencapsulated this compound by centrifuging the liposomal suspension.
  • Measure the concentration of free this compound in the supernatant spectrophotometrically.
  • Calculate EE using the formula: ( EE% = \frac{m_i - m_{sup}}{m_i} \times 100 ) where ( m_i ) is the total mass of this compound used, and ( m_{sup} ) is the mass in the supernatant [1].
Antioxidant Activity Assays

ABTS Radical Scavenging Assay:

  • Generate ABTS•+ radical cation by reacting ABTS solution with potassium persulfate [1].
  • Dilute the radical solution to an absorbance of ~0.700 at 734 nm [1].
  • Mix 20 μL of liposomal suspension with 2 mL of ABTS•+ solution [1].
  • Incubate for 6 minutes and measure absorbance at 734 nm [1].
  • Calculate percentage neutralization: ( %, Neutralization = 100 - \left( \frac{100 \times A_x}{A_0} \right) ) where ( A_x ) and ( A_0 ) are absorbances of the test sample and control, respectively [1].

DPPH Radical Scavenging Assay:

  • Prepare DPPH• radical solution in ethanol with an absorbance of ~0.800 at 517 nm [1].
  • Mix 200 μL of liposomal suspension with 2.8 mL of DPPH• solution [1].
  • Incubate for 20 minutes and measure absorbance at 517 nm [1].
  • Calculate percentage inhibition using a formula similar to the ABTS assay [1].

CUPRAC (Cupric Ion Reducing Antioxidant Capacity):

  • Mix 0.8 mL of liposomal suspension with 1 mL copper(II)-chloride, 1.2 mL ammonium-acetate buffer, and 1 mL neocuproine solution [1].
  • Incubate for 30 minutes in the dark and measure absorbance at 450 nm [1].
  • Express results as mmol Trolox equivalents per L (mmol TE/L) using a calibration curve [1].

Characterization and Stability Data

Physicochemical Characterization of Fresh Liposomes

Table 1: Physicochemical properties of this compound-loaded liposomes

Parameter Result (Day 0) Method/Instrument
Encapsulation Efficiency (EE) 96.7 ± 1.2 % Indirect method/UV-Vis [1]
Vesicle Size 1286.3 ± 73.8 nm Photon Correlation Spectroscopy [1]
Polydispersity Index (PDI) 0.409 ± 0.050 Photon Correlation Spectroscopy [1]
Zeta Potential -16.73 ± 0.47 mV Zetasizer Nano ZS [1]
Conductivity ~0.020 mS/cm Zetasizer Nano ZS [1]
Density 1.007 ± 0.002 g/cm³ Force Tensiometer K20 [1]
Surface Tension 22.7 ± 0.2 mN/m Force Tensiometer K20 [1]
Viscosity 14.3 ± 0.2 mPa·s Rotavisc lo-vi viscometer [1]
Antioxidant Capacity

Table 2: Antioxidant activity of this compound-loaded liposomes

Assay Result Reference Standard/Notes
ABTS Scavenging 89.76 ± 0.56 % - [1]
DPPH Scavenging 93.18 ± 0.23 % - [1]
CUPRAC 0.367 ± 0.003 mmol TE/L Trolox [1]
Stability Profile Over 60 Days

Table 3: Stability of liposomal formulations during storage at 4°C

Parameter Day 0 Day 60 Change
Vesicle Size (nm) 1286.3 ± 73.8 2077.3 ± 63.2 +61.5% [1]
PDI 0.409 ± 0.050 0.676 ± 0.064 +65.3% [1]
Zeta Potential (mV) -16.73 ± 0.47 -10.31 ± 0.42 -38.4% [1]
Mobility (µmcm/Vs) -1.311 ± 0.036 -0.806 ± 0.031 -38.5% [1]
Conductivity (mS/cm) ~0.020 ~0.020 No significant change [1]

The following diagram summarizes the key stability trends observed during the 60-day study:

G A Liposomal Suspension Stored at 4°C B Vesicle Size & PDI ↑ (Aggregation/Growth) A->B 60 Days C Zeta Potential ↑ (Reduced Electrostatic Stability) A->C 60 Days D Conductivity → (No Significant Change) A->D 60 Days

Troubleshooting and Optimization Guidelines

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency Drug leakage during preparation; rapid solvent removal. Optimize hydration time; consider active loading techniques; ensure gradual water addition [1].
Vesicle Aggregation High PDI; insufficient surface charge. Increase lipid concentration; include stabilizing agents like cholesterol; optimize stirring speed [1] [2].
Rapid Drug Release Membrane instability; high membrane fluidity. Incorporate cholesterol (20-40 mol%) to increase bilayer rigidity; use saturated phospholipids [2] [3].
Physical Instability Particle growth over time. Optimize storage conditions; consider lyophilization with cryoprotectants for long-term storage.

Conclusion and Application Perspectives

The proliposome method using Phospholipon 90 G is a robust and efficient technique for encapsulating this compound, yielding liposomes with high encapsulation efficiency (96.7%) and potent antioxidant activity [1]. While the formulated liposomes demonstrate excellent initial performance, the 60-day stability data indicates physical instability manifested as vesicle growth and reduced surface charge, highlighting the need for formulation optimization [1].

Future research directions should focus on:

  • Formulation Optimization: Incorporating cholesterol or using saturated phospholipids to improve bilayer packing and stability [2].
  • Surface Modification: Functionalizing with PEG to enhance steric stability and circulation time [4].
  • Advanced Characterization: Employing cryo-electron microscopy for detailed morphological analysis [3].
  • Biological Testing: Expanding in vitro and in vivo studies to validate therapeutic efficacy and safety for pharmaceutical applications [1] [5].

This protocol provides a foundation for researchers to develop this compound-based liposomal systems, with potential applications in enhancing the delivery of this versatile bioactive compound.

References

Comprehensive Application Notes and Protocols: 4-Hydroxycoumarin Derivatization Techniques for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin as a Privileged Scaffold

This compound (4-HC) represents a pivotal heterocyclic compound widely recognized in medicinal and pharmaceutical chemistry, serving as a central scaffold for developing various therapeutic agents. This privileged structure embodies a versatile pharmacophore with diverse bioactivities, including anticoagulant, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer effects. The remarkable structural adaptability of this compound enables synthetic diversification at multiple positions, facilitating the creation of libraries of derivatives with optimized pharmacological profiles and drug-like properties. The broad therapeutic potential and chemical versatility of this compound derivatives have cemented their status as invaluable scaffolds in contemporary drug discovery campaigns. [1] [2]

The foundational structure of this compound permits existence in three tautomeric keto-enol forms: 4-hydroxy-2-chromenone (A), 2,4-chromandione (B), and 2-hydroxy-4-chromenone (C). These prototropic transformations have been extensively examined through various chemical reactivity studies, spectral analyses, thermochemical measurements, and computational methods, revealing nuanced electronic distributions that influence both reactivity and biological interactions. This inherent tautomerism significantly impacts the compound's physicochemical properties and binding characteristics with biological targets, making it a fascinating subject for structure-activity relationship studies. [2]

Structural Properties and Reactivity

Spectral Characteristics and Tautomeric Equilibrium

Advanced spectroscopic analyses have elucidated the structural features of this compound that underpin its reactivity and biological activity. The compound exhibits characteristic spectral signatures across various analytical techniques:

  • UV-Vis Spectroscopy: The UV spectrum of this compound reveals a characteristic absorption peak at approximately 280-308 nm in ethanol solution, with a molar absorption coefficient (ε) of 8,470 M⁻¹cm⁻¹ at 280 nm. The fluorescence spectrum in ethanol shows a quantum yield of 0.003, indicating relatively weak emission. [2] [3]

  • Infrared Spectroscopy: IR spectral analysis shows characteristic bands at 3380 cm⁻¹ (OH stretch), 1650-1660 cm⁻¹ (carbonyl stretch), and 1530 cm⁻¹ (aromatic C=C stretch). The carbonyl stretching frequency exhibits a bathochromic shift in chloroform or dioxane solutions, indicating solvent-dependent polarization. [2]

  • NMR Spectroscopy: ¹H NMR spectra display a distinctive singlet at approximately 5.61 ppm corresponding to the H-3 vinyl proton, with aromatic protons appearing as complex multiplets between 7.36-7.84 ppm. ¹³C NMR analysis reveals characteristic signals for C-2, C-4, and C-9 carbonyl carbons in the downfield region (160-165 ppm), confirming the electronic distribution within the heterocyclic core. [2]

  • Mass Spectrometry: Electron impact mass spectrometry (EI-MS) shows a molecular ion peak at m/z 162, with a base peak fragment at m/z 120 corresponding to loss of the ketene moiety (C₂H₂O). The absence of fragments corresponding to M-17 (m/z 145) and M-18 (m/z 144) confirms the stability of the hydroxyl group within the tautomeric system. [2]

Tautomeric Forms and Electronic Distribution

The following diagram illustrates the three tautomeric forms of this compound and their interconversion, which fundamentally influences its reactivity and biological interactions:

G A 4-Hydroxy-2-chromenone (Form A) B 2,4-Chromandione (Form B) A->B Enol-keto tautomerization C 2-Hydroxy-4-chromenone (Form C) A->C Direct conversion B->C Proton transfer C->A Keto-enol tautomerization

Figure 1: Tautomeric Equilibrium in this compound. The three possible prototropic transformations (A, B, and C) have been intensively examined by various chemical reactivity, spectral, thermochemical, and computational methods. This equilibrium significantly influences the compound's reactivity and biological activity. [2]

Modern Derivatization Techniques

Advanced Synthetic Methodologies

Recent advances in this compound derivatization have focused on catalytic multicomponent reactions, tandem processes, and chemo-selective modifications that enable efficient construction of complex molecular architectures from simple starting materials. The following table summarizes the key modern derivatization techniques:

Table 1: Advanced Synthetic Methods for this compound Derivatization

Methodology Catalytic System Reaction Conditions Key Products Yield Range Key Advantages
Ternary Catalytic MCR [4] [5] Pd/amine/Brønsted acid PhCl, -10°C, 4Å MS Pyranocoumarins with adjacent quaternary & tertiary stereocenters 63-86% Mild conditions, complex stereochemistry, broad substrate scope
Cu-Catalyzed Dehydrogenation/Conjugate Addition [6] Cu catalysts Standard conditions, scalable C3-alkylated 4-hydroxycoumarins (warfarin analogs) Good to excellent Direct synthesis from saturated ketones, excellent functional group tolerance
One-Pot Enamine Synthesis [7] Solvent-mediated (2-butanol) Reflux, 3-4 hours, catalyst-free 3-formyl-4-hydroxycoumarin-derived enamines 65-94% Simple setup, no catalyst required, good to excellent yields
NHS Ester-based Cyclization [8] N-hydroxysuccinimide ester Mild conditions, THF, room temperature 3-functionalized-4-hydroxycoumarin-2-ones Good yields High functional group compatibility, mild conditions
Protocol 1: Ternary Catalytic Multicomponent Reaction for Pyranocoumarin Synthesis

This protocol describes an efficient Pd/amine/Brønsted acid ternary-catalytic system for constructing this compound derivatives with adjacent quaternary and tertiary stereocenters via convergent assembly of two in situ generated active intermediates [4] [5].

Materials and Reagents
  • 4-Hydroxy-2H-chromen-2-one (3a, 1.0 equiv.)
  • 3-Phenylpropiolaldehyde (2a, 1.2 equiv.)
  • 2-Diazo-N-methyl-N-(p-tolyl)propanamide (1a, 1.5 equiv.)
  • [PdCl(η³-C₃H₅)]₂ (5.0 mol%)
  • Racemic phosphoric acid (rac-PA, 10.0 mol%)
  • 4-Bromoaniline (50.0 mol%)
  • 4Å molecular sieves (100 mg/mL)
  • Anhydrous PhCl (or DCM/THF for less soluble substrates)
Experimental Procedure
  • Activation of Molecular Sieves: Activate 4Å molecular sieves by heating at 300°C under vacuum for 3 hours.
  • Reaction Setup: Charge an oven-dried reaction vial with [PdCl(η³-C₃H₅)]₂ (5.0 mol%), rac-PA (10.0 mol%), 4-bromoaniline (50.0 mol%), and activated 4Å molecular sieves (100 mg).
  • Solution Preparation: Dissolve this compound (1.0 equiv.) in anhydrous PhCl (1.0 mL) and add to the reaction vial.
  • Slow Addition: Prepare a separate solution of diazoacetamide (1.5 equiv.) and alkynaldehyde (1.2 equiv.) in PhCl (1.0 mL). Add this solution to the reaction mixture slowly via syringe pump over 1 hour at -10°C.
  • Reaction Monitoring: After addition completion, stir the reaction mixture overnight at -10°C while monitoring by TLC or LC-MS.
  • Workup Procedure: Filter the reaction mixture through a short pad of Celite to remove molecular sieves and catalysts. Concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes/EtOAc gradient) to obtain the desired pyranocoumarin derivatives.
Critical Parameters and Troubleshooting
  • Temperature Control: Maintaining -10°C is crucial for high diastereoselectivity (dr >20:1).
  • Addition Rate: Slow addition (1 hour) is essential for controlled generation of reactive intermediates.
  • Solvent Selection: For poorly soluble this compound substrates, use PhCl:THF (1:1) mixture.
  • Catalyst Freshness: Use freshly prepared Pd catalyst for optimal results.

The following diagram illustrates the workflow and key intermediates in this ternary catalytic system:

G Start Reaction Setup: Pd catalyst, phosphoric acid, 4-bromoaniline, molecular sieves Step1 Add this compound in anhydrous PhCl Start->Step1 Step2 Slow addition (1h) of diazoacetamide + alkynaldehyde in PhCl at -10°C Step1->Step2 Step3 Stir overnight at -10°C Formation of zwitterionic and electrophilic intermediates Step2->Step3 Step4 Convergent assembly via carbene gem-difunctionalization Step3->Step4 Step5 Workup: Filtration through Celite Concentration under reduced pressure Step4->Step5 Step6 Purification: Flash chromatography hexanes/EtOAc gradient Step5->Step6 End Pyranocoumarin product with quaternary & tertiary stereocenters Step6->End

Figure 2: Ternary Catalytic Multicomponent Reaction Workflow. This process involves convergent assembly of two in situ generated active intermediates through a palladium/amine/Brønsted acid ternary catalytic system. [4] [5]

Protocol 2: Copper-Catalyzed Dehydrogenation/Conjugate Addition for C3-Alkylated Derivatives

This protocol describes a direct synthesis of alkylated this compound derivatives via a Cu-catalyzed cascade dehydrogenation/conjugate addition sequence starting from simple saturated ketones and 4-hydroxycoumarins [6].

Materials and Reagents
  • This compound (1.0 equiv.)
  • Saturated ketone (1.2-1.5 equiv.)
  • Copper catalyst (specified in table)
  • Base (as required)
  • Solvent (specified in table)
  • Marketed drugs accessible: warfarin, acenocoumarol, coumachlor, coumafuryl
Experimental Procedure
  • Reaction Setup: Charge a reaction vessel with this compound (1.0 equiv.), saturated ketone (1.2-1.5 equiv.), Cu catalyst (specified mol%), and base (if required) in appropriate solvent.
  • Dehydrogenation Step: Heat the mixture to initiate dehydrogenation of saturated ketone to corresponding enone.
  • Conjugate Addition: The in situ generated enone undergoes conjugate addition with this compound.
  • Reaction Monitoring: Monitor reaction progress by TLC or LC-MS until complete consumption of starting materials.
  • Workup: Quench reaction with aqueous NH₄Cl solution, extract with ethyl acetate (3×15 mL).
  • Purification: Dry combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify by recrystallization or column chromatography.
Process Optimization Data

Table 2: Optimization of Copper-Catalyzed Alkylation Protocol [6]

Entry Copper Catalyst Solvent Temperature Additive Yield Comments
1 CuI DMSO 80°C K₂CO₃ 75% Good functional group tolerance
2 CuBr DMF 90°C Cs₂CO₃ 68% Moderate yield
3 CuCl 1,4-dioxane 100°C Et₃N 72% Requires higher temperature
4 Cu(OAc)₂ Toluene 110°C Pyridine 65% Lower efficiency
5 CuI DMSO 80°C - <10% Base essential for reaction

Therapeutic Applications and Biological Evaluation

Pharmacological Profiling of this compound Derivatives

The diverse bioactivity profile of this compound derivatives has enabled their application across multiple therapeutic areas. Recent studies have systematically explored structure-activity relationships to optimize pharmacological properties:

Table 3: Pharmacological Activities of this compound Derivatives [1] [2] [7]

Biological Activity Most Potent Derivatives Key Structural Features IC₅₀/EC₅₀ Values Molecular Targets
Antitumor [7] Compound 4g (enamine derivative) 3-formyl-4-hydroxycoumarin scaffold, enamine functionality 1.12 ± 0.2 μM (potent than vinblastine IC₅₀ 7.5 ± 0.6 μM) CDK-8 enzyme, apoptosis induction
MAO-B Inhibition [9] 7-Methoxy-3-(thiophen-3-yl)-coumarin (13b) 7-Methoxy substitution, 3-heteroaryl group IC₅₀ 0.0556 μM Monoamine oxidase B (enzyme cavity)
Anticoagulant [1] [9] Warfarin, acenocoumarol C3-substituted lipophilic aromatics Clinical doses 1-10 mg/day Vitamin K epoxide reductase
Antibacterial [1] [2] Various 3-substituted derivatives Electron-withdrawing groups at C3 position MIC values 4-32 μg/mL Bacterial enzyme inhibition
Antiviral [1] HIV protease inhibitor analogs C3-aryl groups with specific substitutions Low micromolar range HIV-1 protease
Protocol 3: Evaluation of Anti-Tumor Activity via Potato Disc Tumor Assay

This protocol describes the biological evaluation of this compound derivatives for anti-tumor activity using Agrobacterium tumefaciens-induced tumors in potato disc systems [7].

Materials and Reagents
  • Synthesized this compound derivatives (test compounds)
  • Vinblastine (standard reference drug)
  • Potato discs (1 cm diameter, 2-3 mm thickness)
  • Agrobacterium tumefaciens culture (ATCC strain)
  • Murashige and Skoog (MS) medium
  • DMSO (for preparing compound stock solutions)
  • Sterile Petri dishes
  • Laminar flow hood
Experimental Procedure
  • Preparation of Tumor Induction System:

    • Surface-sterilize potatoes with 70% ethanol and cut into discs (1 cm diameter, 2-3 mm thickness).
    • Culture Agrobacterium tumefaciens in appropriate medium overnight at 28°C.
    • Adjust bacterial concentration to ~10⁸ CFU/mL for tumor induction.
  • Compound Treatment:

    • Prepare stock solutions of test compounds in DMSO (10 mM), then dilute with sterile water to working concentrations (0.1, 1, 10 μM).
    • Pre-treat potato discs with test compounds for 2 hours before bacterial infection.
  • Tumor Induction:

    • Infect compound-pretreated potato discs with A. tumefaciens suspension for 30 minutes.
    • Transfer infected discs to MS medium containing test compounds at respective concentrations.
    • Incubate at 25°C in dark for 21 days.
  • Tumor Quantification and Analysis:

    • Count tumor nodules on each potato disc under stereomicroscope.
    • Calculate percentage tumor inhibition compared to infected control (without compound treatment).
    • Determine IC₅₀ values using non-linear regression analysis of concentration-response data.
  • Statistical Analysis:

    • Perform experiments in triplicate (n=3).
    • Express results as mean ± standard deviation.
    • Use Student's t-test for significance determination (p < 0.05 considered significant).
Results Interpretation
  • Compound 4g demonstrated significant anti-tumor activity with IC₅₀ value of 1.12 ± 0.2 μM, superior to standard drug vinblastine (IC₅₀ 7.5 ± 0.6 μM).
  • Structure-activity relationship analysis revealed that electron-donating substituents on the enamine phenyl ring enhanced anti-tumor potency.
  • Molecular docking studies indicated that potent compounds bind to the active site of CDK-8 enzyme through hydrogen bonding and π-π stacking interactions.

Analytical Characterization and Computational Modeling

Structural Elucidation and Quality Control

Comprehensive analytical characterization is essential for confirming the structure and purity of synthesized this compound derivatives. The following table summarizes key spectral data for representative derivatives:

Table 4: Characterization Data for this compound Derivatives [2] [7]

Analytical Technique Key Diagnostic Features Interpretation Guidelines
FT-IR Spectroscopy 3200-3400 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch) C=N imine stretch at ~1600 cm⁻¹ confirms enamine formation
¹H NMR (400 MHz, DMSO-d₆) δ 5.61 ppm (s, H-3 vinyl proton), δ 7.36-7.84 ppm (m, aromatic protons), δ 10-12 ppm (br, NH enamine proton) Two broad signals at 10-12 ppm indicate (E) and (Z) enamine isomers
¹³C NMR (100 MHz, DMSO-d₆) δ 50-55 ppm (methylene carbons), δ 110-150 ppm (aromatic carbons), δ 160-165 ppm (carbonyl carbons) Coupling constant values 200-300 Hz for ¹³C-¹H/¹³C-¹⁹F coupling
UV-Vis Spectroscopy 280-308 nm (π→π* transitions), high molar absorptivity (ε = 12,350 L·mol⁻¹·cm⁻¹) for π→π* vs low ε (945 L·mol⁻¹·cm⁻¹) for n→π* transitions Electronic transitions correlate with compound color
Mass Spectrometry Molecular ion peaks matching predicted mass, characteristic fragmentation patterns m/z 120 base peak indicates ketene moiety loss from this compound core
Elemental Analysis C, H, N percentages within 0.4% of theoretical values Confirms sample purity and elemental composition
Computational Modeling and In Silico Screening

Molecular docking studies provide valuable insights into the binding modes and interactions of this compound derivatives with biological targets. For CDK-8 inhibition, the following protocol can be employed:

Protocol 4: Molecular Docking with CDK-8 Enzyme
  • Protein Preparation:

    • Retrieve CDK-8 crystal structure from Protein Data Bank (PDB ID: appropriate entry).
    • Remove water molecules and add polar hydrogens using molecular modeling software.
    • Optimize hydrogen bonding networks and assign appropriate protonation states.
  • Ligand Preparation:

    • Generate 3D structures of this compound derivatives using chemical structure editors.
    • Minimize energy using molecular mechanics force fields (MMFF94 or similar).
    • Assign appropriate partial charges and torsion angles.
  • Docking Protocol:

    • Define active site using known catalytic residues.
    • Set docking parameters: genetic algorithm runs = 100, population size = 150.
    • Run molecular docking simulations with appropriate software.
  • Binding Analysis:

    • Analyze hydrogen bonding interactions with key residues (Cys172, Ile199).
    • Evaluate π-π stacking interactions with Tyr326.
    • Calculate binding energy values and correlate with experimental activities.
Results Interpretation
  • Compounds with electron-donating groups at para position of 3-phenyl ring showed enhanced MAO-B inhibitory activity.
  • The This compound moiety typically interacts with the entrance cavity of binding sites, while the 3-substituent directs toward the FAD cofactor in MAO-B.
  • Hydrogen bonding with Cys172 and π-π stacking with Tyr326 are common interactions stabilizing protein-ligand complexes.

Conclusion and Future Perspectives

The continuing evolution of this compound derivatization techniques underscores the scaffold's enduring value in medicinal chemistry. Recent advances in ternary catalytic systems, tandem reactions, and computational approaches have significantly expanded the synthetic toolkit available for constructing complex this compound derivatives with enhanced biological activities and drug-like properties. The integration of multicomponent reactions with asymmetric catalysis represents a particularly promising direction for efficient generation of stereochemically diverse compound libraries.

Future developments in this compound chemistry will likely focus on several key areas: (1) expanding the scope of catalytic asymmetric synthesis to access enantiomerically pure derivatives; (2) application of artificial intelligence and machine learning for predictive optimization of pharmacological properties; (3) development of targeted delivery systems for improved therapeutic efficacy; and (4) exploration of combination therapies leveraging the multitarget potential of this compound hybrids. As synthetic methodologies continue to advance alongside biological screening technologies, this compound derivatives will remain at the forefront of drug discovery efforts across multiple therapeutic areas. [1] [4] [10]

References

Comprehensive Application Notes and Protocols: Photochemical Reactions of 4-Hydroxycoumarin Derivatives for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin Photochemistry

This compound represents a privileged scaffold in medicinal chemistry and drug development, known for its diverse biological activities including anticoagulant, antibacterial, antiviral, and antitumor properties [1] [2]. Traditionally, the functionalization of 4-hydroxycoumarins has relied predominantly on their ground-state nucleophilic behavior through ionic reaction pathways [3] [4]. While these approaches have yielded important derivatives, they often face limitations including regioselectivity issues and dependence on transition-metal catalysts [4].

Recent groundbreaking research has unveiled a previously unexplored photochemical reactivity of this compound derivatives. A 2024 study revealed that upon deprotonation and excitation with purple light, 3-substituted 4-hydroxycoumarins reach an excited state and function as potent single-electron transfer (SET) reductants [3] [4]. This newfound photochemical behavior enables the direct synthesis of 3,3-disubstituted 2,4-chromandiones via a radical dearomatization process, offering a mild and efficient route to access synthetically valuable chromanone scaffolds featuring quaternary stereocenters [3].

The significance of this advancement lies in its ability to overcome traditional limitations in this compound chemistry while providing a versatile platform for the incorporation of various alkyl and perfluoroalkyl fragments under mild conditions [3] [4]. This protocol represents a paradigm shift from conventional functionalization strategies, expanding the synthetic toolbox available to researchers working with this important class of compounds.

Photochemical Mechanism and Reaction Principles

The photochemical reactivity of 4-hydroxycoumarins centers on a sophisticated single-electron transfer mechanism that transforms these molecules into potent photoreductants. Understanding this mechanism is crucial for researchers aiming to implement or adapt this methodology for their specific synthetic needs.

mechanistic Overview

The reaction begins with deprotonation of 3-substituted this compound (1) using a base such as Cs₂CO₃, generating the anionic species Ia [3] [4]. This deprotonated intermediate serves as the actual photoactive species, exhibiting a bathochromic shift in its absorption spectrum that enables excitation at 390 nm [4]. Upon irradiation with purple light, Ia reaches an excited state (Ia*) and acts as a strong single-electron transfer reductant, with an estimated redox potential of -2.77 V vs. SCE [3] [4]. This excited species then transfers an electron to stable radical precursors such as perfluoroalkyl iodides (2), generating radical species that are subsequently intercepted regioselectively at the C3 position of ground-state this compound molecules [4].

The following diagram illustrates the mechanistic pathway and experimental workflow:

G Start 3-Substituted this compound (1) Deprotonation Deprotonation with Base (Cs₂CO₃) Start->Deprotonation AnionicIntermediate Anionic Intermediate (Ia) Deprotonation->AnionicIntermediate Excitation Photoexcitation (390 nm) AnionicIntermediate->Excitation ExcitedState Excited State (Ia*) Excitation->ExcitedState SET Single-Electron Transfer (SET) ExcitedState->SET RadicalGeneration Radical Generation from Substrate (2) SET->RadicalGeneration RadicalTrapping Radical Trapping at C3 Position RadicalGeneration->RadicalTrapping Product 3,3-Disubstituted 2,4-Chromandione (3) RadicalTrapping->Product

Key Photophysical Properties

Comprehensive photophysical studies have confirmed the mechanistic basis for this transformation. The deprotonated this compound intermediate Ia exhibits strong absorption at 390 nm with an emission maximum at 407 nm upon laser irradiation at 314 nm [4]. The 0-0 transition energy (E₀,₀) was determined to be 3.43 eV, located at 361 nm [3] [4]. Stern-Volmer quenching studies demonstrated that the fluorescence of excited Ia* is effectively quenched by perfluorohexyl iodide, supporting the SET mechanism [4]. The excited singlet-state lifetime of Ia* was measured as 5.1 ns, confirming its potential for productive excited-state reactivity [4].

The regioselectivity observed in this transformation is particularly noteworthy. Unlike traditional ionic chemistry that often results in mixtures of C- and O-alkylated products, this radical pathway exclusively forges bonds at the C3 position of the this compound scaffold [4]. This exceptional regiocontrol, combined with the ability to generate quaternary stereocenters, makes this methodology particularly valuable for the synthesis of complex molecular architectures relevant to pharmaceutical development.

Experimental Optimization and Reaction Scope

Reaction Optimization

Extensive optimization studies were conducted to establish the optimal conditions for the photochemical transformation. The standard reaction employed 3-benzyl-4-hydroxycoumarin (1a) and perfluorohexyl iodide (2a) as model substrates in acetonitrile under an inert atmosphere [3] [4]. The optimization data are summarized in the table below:

Table 1: Optimization studies for the photochemical synthesis of 3,3-disubstituted 2,4-chromandiones [3] [4]

Entry Deviation from Standard Conditions Yield of 3a (%)
1 None 82
2 No base, no light 0
3 Under air instead of N₂ 0
4 427 nm or 456 nm light 0
5 Na₂CO₃ instead of Cs₂CO₃ 56
6 TMG instead of Cs₂CO₃ 78
7 1 equiv. Cs₂CO₃ instead of 2 equiv. 37

Critical control experiments established that both light irradiation and base are absolutely essential for the reaction to proceed [3] [4]. The complete inhibition of the reaction under air highlights the radical nature of the process and the necessity of an inert atmosphere [4]. The wavelength specificity was remarkably narrow, with illumination at 427 nm or 456 nm proving completely ineffective [4]. Among bases screened, Cs₂CO₃ provided superior results compared to Na₂CO₃ or tetramethylguanidine (TMG) [3]. The requirement for 2 equivalents of base emphasizes the importance of complete deprotonation for efficient photochemical activity [4].

Substrate Scope and Limitations

The optimized conditions demonstrate considerable generality across various 3-substituted 4-hydroxycoumarins and radical precursors:

Table 2: Substrate scope for the photochemical synthesis of 3,3-disubstituted 2,4-chromandiones [3] [4]

Substrate Class Representative Examples Key Observations
Aromatic substituents Products 3b-3e Tolerates electron-donating groups, halogens (4-Cl, 3d, 65% yield), and heteroaromatics (pyridyl, 3e, high yield)
Aliphatic substituents Products 3f-3g Maintains high yields with aliphatic chains at the 3-position
Coumarin ring modifications Products 3h-3i Compatible with both electron-withdrawing and electron-donating substituents on the coumarin core
Perfluoroalkyl chain variations Products 3j and beyond Successful with different perfluoroalkyl chain lengths

The protocol demonstrates impressive functional group tolerance, accommodating electron-donating groups, halogens, and heteroaromatic systems on the benzyl moiety [3]. Aliphatic substituents at the 3-position maintain high reactivity, yielding products 3f and 3g efficiently [3]. Modifications to the electronic properties of the coumarin ring itself are well-tolerated, with both electron-withdrawing (3h) and electron-donating (3i) substituents affording the corresponding products in high yields [3]. Variation of the perfluoroalkyl chain length also proved successful, demonstrating the generality across different radical precursors [3].

However, certain limitations were noted. The presence of an aromatic substituent at the 3-position led to complex mixtures with only traces of the desired product [3]. This specificity for 3-alkyl or 3-benzyl substrates rather than 3-aryl derivatives highlights the subtle steric and electronic requirements for successful transformation.

Step-by-Step Experimental Protocol

Materials and Equipment

Required Materials:

  • 3-Substituted this compound (1, 1.0 equiv.)
  • Perfluoroalkyl iodide or other radical precursor (2, 3.0 equiv.)
  • Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
  • Anhydrous acetonitrile (degassed with N₂)
  • Nitrogen gas (high purity)

Essential Equipment:

  • Kessil lamp or equivalent LED source (λmax = 390 nm, irradiance = 100 mW cm⁻²)
  • Schlenk line or equivalent setup for inert atmosphere operations
  • Magnetic stirrer with temperature control
  • Thin-layer chromatography (TLC) setup for reaction monitoring
  • NMR spectrometer for product characterization
Detailed Procedure
  • Reaction Setup: In a flame-dried Schlenk tube under nitrogen atmosphere, combine 3-substituted this compound 1 (0.15 mmol, 1.0 equiv.) and Cs₂CO₃ (2.0 equiv.) in anhydrous acetonitrile (1 mL) [3] [4].

  • Deprotonation: Stir the mixture at room temperature for 10 minutes to ensure complete deprotonation, evidenced by a color change indicating formation of the anionic intermediate Ia [4].

  • Radical Precursor Addition: Add the radical precursor 2 (0.45 mmol, 3.0 equiv.) to the reaction mixture via syringe under positive nitrogen pressure [3].

  • Photoirradiation: Place the reaction vessel at a fixed distance (optimized for 100 mW cm⁻² irradiance) from the 390 nm Kessil lamp and irradiate with continuous stirring for 4 hours at 20°C [3] [4]. Maintain the nitrogen atmosphere throughout the irradiation period.

  • Reaction Monitoring: Monitor reaction progress by TLC analysis at regular intervals (e.g., every hour). The reaction is typically complete within 4 hours [3].

  • Workup Procedure: After completion, concentrate the reaction mixture under reduced pressure. Partition the residue between chloroform (50 mL) and water (50 mL) [5]. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum [5].

  • Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (typically hexane/ethyl acetate gradient) to afford the desired 3,3-disubstituted 2,4-chromandione product 3 [3].

  • Characterization: Characterize the purified product using standard analytical techniques including ¹H NMR, ¹³C NMR, and HRMS. Compare spectral data with reported values where available [3] [4].

Scalability and Practical Considerations

The protocol has been successfully demonstrated on a preparative scale (4 mmol), yielding 1.1 g of product 3a in 50% yield [3]. For scale-up operations, ensure efficient light penetration by using appropriate reactor geometry or internal illumination. The reaction exhibits excellent reproducibility when critical parameters (wavelength, irradiance, anhydrous conditions, inert atmosphere) are strictly maintained.

Application Significance and Future Perspectives

The photochemical functionalization of 4-hydroxycoumarins represents a significant advancement in synthetic methodology with broad implications for drug discovery and development. This protocol offers several synthetic advantages over traditional approaches, including mild reaction conditions, exceptional regioselectivity, and the ability to construct challenging quaternary stereocenters [3] [4]. The avoidance of transition-metal catalysts eliminates potential metal contamination issues in pharmaceutical intermediates [4].

From a medicinal chemistry perspective, this methodology enables efficient access to structurally diverse chromanone scaffolds that are prevalent in biologically active compounds [3] [1]. The ability to incorporate perfluoroalkyl fragments is particularly valuable given the importance of fluorinated compounds in modern drug design for modulating metabolic stability, membrane permeability, and binding affinity [3] [4]. The 2,4-chromandione core structure accessed through this transformation appears in numerous natural products and pharmacologically active agents [1] [2].

Future developments in this area will likely focus on expanding the scope of radical precursors, developing enantioselective variants, and applying this photochemical platform to other valuable heterocyclic systems. The fundamental principles elucidated in this work—specifically the photoactivation of anionic nucleophiles to generate potent reductants—may inspire new reaction paradigms beyond this compound chemistry.

References

Comprehensive Application Notes: 4-Hydroxycoumarin in Fluorescent Probe Synthesis for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin as a Versatile Fluorophore

This compound represents a privileged scaffold in medicinal chemistry and molecular probe design, offering exceptional versatility as a fluorophore for biomedical applications. This oxygen-containing heterocycle with its characteristic benzopyrone structure serves as an excellent starting point for developing sophisticated fluorescent probes due to its favorable photophysical properties and capacity for structural modification. The significance of this compound extends beyond its fluorescence capabilities, as it also serves as the core structure for numerous pharmacologically active compounds, including anticoagulants like warfarin and novel anticancer agents. [1] [2]

The unique advantage of this compound derivatives in probe design stems from their intrinsic conjugated molecular architecture, which can be systematically modified to tune absorption and emission characteristics. Researchers can incorporate various electron-donating or electron-withdrawing substituents at different positions on the coumarin core to achieve desired photophysical properties for specific applications. This adaptability, combined with generally high quantum yields and excellent photostability, makes this compound an ideal candidate for developing sensitive and selective detection systems for biological molecules, metal ions, and enzymatic activities. [3] [4]

Fundamental Fluorescence Properties & Molecular Design Principles

Photophysical Characteristics of this compound Derivatives

The fluorescence performance of this compound derivatives is heavily influenced by their specific substitution patterns, which affect both absorption and emission profiles. The following table summarizes key photophysical parameters for various this compound derivatives reported in recent literature:

Table 1: Photophysical Properties of Selected this compound Derivatives

Compound ID Substituent Pattern λab (nm) λem (nm) Quantum Yield (Φ) Solvent System
7j [4] 7-Diethylamino 419 470 0.82 Methanol
7k [4] 7-Diethylamino 419 470 0.82 Methanol
7d [4] 6-Methoxy 363 458 0.30 Methanol
7e [4] 6-Methoxy 365 458 0.87 Methanol
7f [4] 8-Ethoxy 311 486 0.48 Methanol
7a [4] Unsubstituted 297 406 0.50 Methanol
3CBD [5] 3-(Benzothiazolyl-azo) 340 420 N/R Ethanol
L1 [6] 3-Acetyl 300-400 420-460 High Ethanol

N/R = Not reported

Molecular Engineering Strategies for Enhanced Fluorescence

Strategic molecular engineering of the this compound core enables precise modulation of its photophysical behavior for specific applications:

  • Electron-donating groups at position 7: The introduction of strong electron-donating substituents like diethylamino groups at the 7-position creates a pronounced push-pull system with the carbonyl group at position 2, resulting in significant red-shifted absorption and emission. This strategy is particularly valuable for developing probes with longer wavelength emissions that penetrate deeper into biological tissues and experience less interference from autofluorescence. [4]

  • Azo coupling at position 3: The incorporation of azo groups at the 3-position, particularly with heterocyclic amines like benzothiazole or quinoline, creates sophisticated chemodosimeters that exhibit distinct colorimetric and fluorimetric responses to specific metal ions. This approach leverages the intramolecular charge transfer (ICT) mechanism, where metal binding alters the electronic properties of the system, resulting in measurable changes in absorption and/or emission. [5]

  • Hydroxamic acid conjugation: The integration of hydroxamic acid functionalities via flexible linkers creates multifunctional probes that combine imaging capabilities with biological activity. These derivatives can serve simultaneously as fluorescent reporters and histone deacetylase (HDAC) inhibitors, enabling both target engagement visualization and therapeutic effects in cancer research. [4]

Synthetic Protocols for this compound Fluorescent Probes

General Procedure for this compound Azo Derivatives

Objective: Synthesis of (E)-3-(benzo[d]thiazol-2-yldiazenyl)-4-hydroxy-2H-chromen-2-one (3CBD) and (E)-4-hydroxy-3-(quinolin-2-yldiazenyl)-2H-chromen-2-one (3CQD) as metal-sensing probes. [5]

Figure 1: Synthesis workflow for this compound azo probes

G A 2-Aminobenzothiazol/ 2-Aminoquinoline B Diazotization NaNO₂, HCl, 0-5°C A->B C Diazonium Salt B->C D Coupling Reaction This compound MeOH/H₂O, 0-5°C C->D E Azo Product 3CBD or 3CQD D->E

Step-by-Step Protocol:

  • Diazotization Reaction:

    • Dissolve 0.01 mol of either 2-aminobenzothiazole or 2-aminoquinoline in 10 mL of 1M hydrochloric acid with continuous stirring.
    • Cool the solution to 0-5°C using an ice bath.
    • Prepare a solution of sodium nitrite (0.01 mol in 5 mL water) and add dropwise to the amine solution over 15 minutes, maintaining temperature below 5°C.
    • Stir for an additional 30 minutes after complete addition to ensure full diazotization.
  • Coupling Reaction:

    • Dissolve 0.01 mol of this compound in 20 mL of methanol/water mixture (1:1 v/v).
    • Cool the this compound solution to 0-5°C.
    • Slowly add the freshly prepared diazonium salt solution to the this compound solution dropwise with vigorous stirring.
    • Maintain the reaction mixture at 0-5°C for 30 minutes after complete addition.
    • Neutralize the mixture by adding concentrated ammonia solution until pH ~7-8.
  • Workup and Purification:

    • Collect the precipitated product by vacuum filtration.
    • Wash thoroughly with cold water followed by cold ethanol.
    • Recrystallize from absolute ethanol to obtain pure product.
    • Expected yield: >90% for both compounds.

Characterization Data:

  • 3CBD: Brown solid; FT-IR (KBr, cm⁻¹): 3393 (O-H), 3302 (C-H), 1683 (C=O), 1601 (C=C); ¹H NMR (CDCl₃, 400 MHz): δ = 15.53 (s, OH), 9.11 (d, J = 8.46 Hz, 1H), 8.29 (d, J = 8.84, 1H), 8.24 (d, 1H), 7.84 (d, 1H), 7.73 (d, 1H), 7.69 (d, 1H), 7.38 (d, 1H), and 7.32 (d, 1H). [5]
  • 3CQD: Orange solid; FT-IR and NMR similar to 3CBD with characteristic quinoline protons. [5]
General Procedure for Coumarin-Hydroxamic Acid Derivatives

Objective: Synthesis of dual-purpose coumarin-hydroxamic acid derivatives serving as both fluorescent probes and HDAC inhibitors. [4]

Figure 2: Multistep synthesis of coumarin-hydroxamic acid derivatives

G A Aldehydes (1a-f) B Condensation Meldrum's Acid (2) High Yield A->B C Coumarin-3-carboxylic Acids (3a-f) B->C D Coupling with Amines CDI, Various Linkers C->D E Esters (5a-k) D->E F Hydrolysis LiOH E->F G Carboxylic Acids (6a-k) F->G H Hydroxamic Acid Formation NH₂OH, CDI G->H I Final Products (7a-k) H->I

Step-by-Step Protocol:

  • Coumarin Core Formation:

    • Conduct condensation between substituted aldehydes (1a-f) and Meldrum's acid (2) according to known procedures. [4]
    • Recrystallize the resulting coumarin-3-carboxylic acids (3a-f) from appropriate solvents for high purity.
  • Linker Attachment:

    • Activate the carboxylic acid with carbonyldiimidazole (CDI) in anhydrous THF (1.1 equiv, room temperature, 2h).
    • Add hydrochloride amine salts (1.0 equiv) with continuous stirring, followed by triethylamine (2.0 equiv) as acid scavenger.
    • Stir the reaction mixture for 12-16 hours at room temperature.
    • Concentrate under reduced pressure and purify the esters (5a-k) by recrystallization.
  • Hydroxamic Acid Formation:

    • Hydrolyze the ester group using lithium hydroxide (2.0 equiv) in THF/water (3:1) at room temperature for 4-6 hours.
    • Acidify carefully with 1M HCl to precipitate the carboxylic acids (6a-k).
    • React the carboxylic acids with hydroxylamine hydrochloride using CDI as coupling agent in THF.
    • Stir for 12-16 hours at room temperature.
    • Concentrate and purify the final hydroxamic acids (7a-k) by filtration and washing with water.

Key Purification Notes: Water and filtration can be used as the only form of purification at all stages, making this methodology particularly attractive for straightforward application. [4]

Metal Ion Sensing Applications

Sensing Performance of this compound Azo Probes

The synthesized azo derivatives demonstrate exceptional selectivity and sensitivity toward heavy metal ions, as quantified in the following table:

Table 2: Metal Sensing Performance of this compound Azo Probes

Probe Target Ion Detection Mode Binding Constant (K) LOD (μM) LOQ (μM) Stoichiometry (Probe:M)
3CBD [5] Hg²⁺ UV-Vis (Colorimetric) 7.48 × 10⁵ M⁻¹ 0.03 0.10 1:1
3CBD [5] Fe³⁺ Fluorescence (Turn-off) N/R 0.03 0.10 1:1
3CQD [5] Hg²⁺ UV-Vis (Colorimetric) 9.12 × 10⁵ M⁻¹ 0.03 0.10 1:1
3CQD [5] EDTA Reversible Sensing N/R N/R N/R N/R

N/R = Not reported

Experimental Protocol for Metal Ion Detection

Materials and Instrumentation:

  • Prepare stock solutions of probes 3CBD and 3CQD (1 mM) in ethanol
  • Prepare metal ion solutions (0.01 M) from nitrate salts in deionized water
  • UV-Vis spectrometer (e.g., PerkinElmer Lambda 35)
  • Fluorescence spectrometer (e.g., PerkinElmer LS 45)
  • Standard 3.0 mL quartz cuvette with 1 cm path length

Detection Procedure:

  • Sample Preparation:

    • Dilute probe stock solution to 10 μM final concentration in ethanol-water (1:1 v/v)
    • Add appropriate aliquots of metal ion solutions to achieve desired concentrations
    • Allow 5 minutes incubation at room temperature for complete complexation
  • Spectroscopic Measurements:

    • Record UV-Vis spectra from 300-600 nm for colorimetric detection
    • For fluorescence measurements, excite at 340 nm and record emission from 350-600 nm
    • Perform competition experiments by adding interfering ions before target ions
  • Data Analysis:

    • Generate calibration curves from absorbance/emission intensity versus concentration
    • Calculate binding constants using Benesi-Hildebrand plots
    • Determine LOD using 3σ/slope method, where σ is standard deviation of blank measurements

Interference Studies: Both probes demonstrate excellent selectivity with no significant interference from other metal ions including Ag⁺, Na⁺, Al³⁺, Ca²⁺, Ba²⁺, Fe²⁺, Cr³⁺, Cu²⁺, Co²⁺, Cd²⁺, Zn²⁺, Li⁺, Pb²⁺, and Ni²⁺. [5]

Bioimaging and Therapeutic Applications

Palladium(II) Complexes for Cancer Research

The integration of this compound into metal complexes creates innovative theranostic agents with combined imaging and therapeutic capabilities:

Synthesis of Palladium(II) Complexes:

  • Prepare bidentate ligands L1 and L2 by reacting 3-acetyl-4-hydroxycoumarin with meta-hydroxyaniline or para-hydroxyaniline in dry methanol (yields: 86-89%)
  • Synthesize palladium complexes C1 and C2 by dropwise addition of methanol solution of ligands to aqueous K₂[PdCl₄] with continuous stirring for 5 hours
  • Collect complexes by precipitation, filtration, and air drying (yields: 46-89%)
  • Characterize using elemental analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy [6]

Biological Performance:

  • Cytotoxic Activity: Both C1 and C2 demonstrate significant decrease in carcinoma cell viability (HCT116, A375, MIA PaCa-2) through induction of apoptosis
  • Selective Toxicity: Complexes show preferential toxicity toward cancer cells over healthy fibroblasts (MRC-5)
  • Antioxidant Effects: Exhibit selective antiradical activity toward •OH and -•OOH radicals and anti-ABTS cation radical activity comparable to ascorbate
  • In Vivo Toxicity: Zebrafish embryo assays show concentration-dependent effects, ranging from adverse developmental effects to no toxicity [6]
HDAC Inhibiting Probes for Epigenetic Studies

Coumarin-hydroxamic acid derivatives represent innovative tools for simultaneously targeting and imaging epigenetic regulators:

Design Rationale:

  • Coumarin core serves as fluorescent reporter module
  • Hydroxamic acid functionality provides HDAC inhibitory activity
  • Flexible linker optimizes binding to HDAC active sites
  • Structural modifications on aromatic ring enhance interaction with enzyme surface [4]

Biological Evaluation Protocol:

  • Antiproliferative Assay:

    • Culture prostate (PC3) and breast cancer (BT-474, MDA-MB-231) cell lines
    • Incubate with compounds 7a-k (0-10 μM) for 3-6 days
    • Assess viability using SRB assay or MTT assay
    • Compounds 7c, 7e, 7f, 7i, and 7j show inhibition comparable to reference compound SAHA at 10 μM
  • Gene Expression Analysis:

    • Extract RNA from treated cells
    • Analyze p21, p53, and cyclin D1 expression using RT-PCR
    • Antiproliferative activity correlates with increased p21 levels and regulation of cyclin D1
  • Molecular Docking:

    • Perform docking studies on HDAC 1, 6, and 8 isoforms
    • Compounds show strong binding to active sites, supporting inhibitory activity [4]

Cellular Imaging Applications:

  • Compounds 7j and 7k exhibit strong fluorescence (λab = 419 nm, λem = 470 nm) suitable for cellular imaging
  • Enable visualization of subcellular distribution and target engagement
  • Provide insights into mechanism of action through real-time monitoring

Conclusion and Future Perspectives

This compound continues to demonstrate exceptional versatility as a scaffold for developing advanced fluorescent probes with applications spanning metal sensing, bioimaging, and therapeutic monitoring. The well-established synthetic protocols, tunable photophysical properties, and compatibility with biological systems make these derivatives invaluable tools for chemical biology and drug discovery research. Future directions will likely focus on improving aqueous solubility, enhancing tissue penetration through longer wavelength emissions, and developing more targeted delivery systems for specific cellular organelles. The integration of this compound probes with nanomaterials and the development of ratiometric sensing platforms represent promising avenues for next-generation probe design with enhanced sensitivity and application potential.

References

Comprehensive Application Notes and Protocols: DFT Calculations for 4-Hydroxycoumarin Derivatives in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin Derivatives and DFT Applications

This compound derivatives represent a promising class of bioactive compounds with demonstrated potential in anticancer drug development. These compounds are characterized by their characteristic conjugated molecular architecture that enables diverse biological interactions, particularly through the highly activated C-3 position in the coumarin ring, which results from the combined electron-donating properties of the hydroxyl group and electron-withdrawing effects of the carbonyl oxygen atom [1] [2]. This unique electronic environment makes this compound derivatives excellent candidates for structure-based drug design approaches, particularly through Density Functional Theory (DFT) calculations that can accurately model their electronic properties and reaction mechanisms.

The application of DFT in studying this compound derivatives has become increasingly valuable in rational drug design, allowing researchers to predict reactivity parameters, tautomeric equilibria, and structure-activity relationships before undertaking costly synthetic procedures [3]. Recent studies have demonstrated that DFT-calculated parameters show excellent correlation with experimental data, providing a reliable computational framework for optimizing this compound-based therapeutics [3]. These computational approaches are particularly relevant for designing derivatives with enhanced cytotoxic activity and selective kinase inhibition properties, as demonstrated by several research groups who have successfully developed this compound derivatives with nanomolar activity against various cancer cell lines [4] [5] [6].

Computational Methods and Protocols

DFT Calculation Protocols

The implementation of Density Functional Theory calculations for this compound derivatives follows well-established computational protocols that have been validated against experimental data. The fundamental approach involves using the Kohn-Sham equations [7] to solve the electronic structure problem, where the ground state energy is expressed as a functional of the electron density. For this compound derivatives, the most widely adopted and validated methodology employs the B3LYP functional with the 6-31++G(d,p) basis set [3], which provides an optimal balance between computational efficiency and accuracy for these systems.

The standard computational workflow begins with molecular geometry optimization, where the structures of this compound derivatives are fully relaxed without symmetry constraints. This is followed by vibrational frequency calculations at the same level of theory to confirm the absence of imaginary frequencies, ensuring true energy minima have been located [3]. For enhanced accuracy in predicting electronic properties, single-point energy calculations can be performed using larger basis sets or additional functionals such as M06-2X [3], which has shown improved performance for non-covalent interactions and reaction barrier heights. The specific computational parameters commonly employed in DFT studies of this compound derivatives are summarized in Table 1.

Table 1: Standard DFT Parameters for this compound Derivative Calculations

Computational Parameter Recommended Setting Purpose Validation
Primary Functional B3LYP Geometry optimization & property calculation Excellent correlation with experimental IR, NMR [3]
Alternative Functional M06-2X Single-point energies for enhanced accuracy Improved non-covalent interaction modeling [3]
Basis Set 6-31++G(d,p) Balanced accuracy/efficiency for geometry & frequencies Standard for organic molecules [3]
Solvent Model PCM (Polarizable Continuum Model) Simulating solvent effects Improved prediction of spectral properties [3]
Integration Grid UltraFine Higher accuracy for energy calculations Reduced numerical errors [4]
Geometry Convergence Tight optimization criteria Precise molecular structures RMS gradient <0.0001 au [4]
Calculation of Reactivity Descriptors

Beyond structural optimization, DFT calculations provide access to key quantum chemical descriptors that correlate with biological activity. The Frontier Molecular Orbital (FMO) theory is particularly valuable, where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are used to calculate reactivity parameters [4] [2]. These include the energy gap (ΔE = ELUMO - EHOMO), global hardness (η = ΔE/2), chemical potential (μ = -(EHOMO + ELUMO)/2), and electrophilicity index (ω = μ²/2η) [2]. These descriptors have demonstrated significant value in predicting the biological activity of this compound derivatives, with smaller HOMO-LUMO gaps generally correlating with enhanced cytotoxic properties [2].

For this compound derivatives, natural population analysis and molecular electrostatic potential mapping provide additional insights into reactive sites and intermolecular interaction potentials [2]. The molecular electrostatic potential is particularly useful for identifying nucleophilic and electrophilic centers that may participate in drug-receptor interactions. Furthermore, Mulliken atomic charges aid in understanding charge distribution patterns that influence binding affinity [2]. Recent studies have confirmed that DFT-calculated descriptors show excellent predictive power for biological activity, with QSAR models based on these parameters achieving high correlation coefficients (R² = 0.81) [5].

Validation Against Experimental Data

Validation of computational methods against experimental data is essential for establishing reliable DFT protocols. For this compound derivatives, this typically involves comparing calculated parameters with experimental IR spectroscopy, NMR chemical shifts, and UV-Vis absorption spectra [3]. The recommended approach involves calculating vibrational frequencies and applying appropriate scaling factors (0.961-0.975 for B3LYP/6-31++G(d,p)) to improve agreement with experimental IR data [3]. For NMR calculations, the gauge-independent atomic orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level using PCM solvent models has shown excellent correlation with experimental chemical shifts [3].

Table 2: Comparison of Calculated vs. Experimental Properties for this compound Derivatives

Property Computational Method Experimental Technique Reported Correlation Key Findings
IR Spectra B3LYP/6-31++G(d,p) FTIR Spectroscopy R² > 0.95 [3] OH stretching ~3200-3600 cm⁻¹; C=O ~1650-1750 cm⁻¹
NMR Chemical Shifts B3LYP/6-311+G(2d,p) with PCM ¹H & ¹³C NMR R² = 0.98-0.99 [3] Accurate prediction of aromatic & aliphatic regions
UV-Vis Absorption TD-DFT/CAM-B3LYP/6-31+G(d) UV-Vis Spectroscopy λ_max deviation <10 nm [3] π→π* transitions ~250-350 nm accurately predicted
Dipole Moments B3LYP/6-31++G(d,p) Dielectric Measurements <5% error [3] Polar derivatives show enhanced activity
Tautomeric Equilibrium B3LYP/6-31+G(d) X-ray Crystallography Correct tautomer prediction [2] OH tautomer favored over carbonyl forms

Experimental Validation Protocols

Synthesis and Characterization Methods

The synthetic protocols for this compound derivatives typically begin with the commercially available this compound scaffold, with modifications introduced primarily at the C-3 position [5] [6]. A common synthetic route involves the acetylation of this compound using acetic acid in the presence of phosphorus oxychloride (POCI₃) to yield 3-acetyl-4-hydroxycoumarin, which serves as a key intermediate for further derivatization [6]. This intermediate can then be converted to various hydrazone, pyrazoline, or 2-aminopyridine-3-carbonitrile derivatives through reactions with appropriate reagents such as hydrazine hydrate or substituted benzaldehydes [6]. All reactions should be performed under anhydrous conditions with nitrogen atmosphere when necessary, and reaction progress monitored by thin-layer chromatography (TLC).

For comprehensive characterization, a combination of spectroscopic techniques is employed. Fourier Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups, with particular attention to OH stretching (3200-3600 cm⁻¹) and carbonyl vibrations (1650-1750 cm⁻¹) [4] [2]. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information, with ¹H NMR spectra typically recorded at 600 MHz and ¹³C NMR at 150 MHz in deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl₃) [6]. High-resolution mass spectrometry (HRMS) confirms molecular weights and elemental composition, while melting points are determined using open capillary tubes on standard melting point apparatus [6]. Elemental analysis (C, H, N) should be within ±0.4% of theoretical values to confirm purity and composition [6].

Cytotoxic Activity Assessment

The evaluation of cytotoxic activity for this compound derivatives follows standardized protocols using human tumor cell lines. Common models include HL-60 (promyelocytic leukemia) and EJ (urinary bladder carcinoma) cells, with the MTT assay serving as the primary method for assessing cell viability [4] [2]. The standard protocol involves seeding cells in 96-well plates at appropriate densities (5-10 × 10³ cells/well for adherent cells, 1-2 × 10⁵ cells/well for suspension cells), followed by treatment with various concentrations of test compounds dissolved in DMSO (final concentration ≤0.1%) [4]. After incubation periods (typically 48-72 hours), MTT solution (0.5 mg/mL final concentration) is added and incubated for 2-4 hours, followed by dissolution of formazan crystals with DMSO or acidified isopropanol [4]. Absorbance is measured at 570-580 nm using an ELISA plate reader, and the IC₅₀ values (concentration causing 50% growth inhibition) are calculated from dose-response curves using appropriate statistical software.

For compounds showing promising in vitro activity, additional testing against a panel of human tumor cell lines provides broader activity profiling. Studies have evaluated this compound derivatives against up to eighteen different cancer cell types, with particular emphasis on MCF-7 breast cancer cells that often show sensitivity to these compounds [5] [6]. The most active compounds can be further evaluated in MCF-7 breast cancer mouse xenograft models to confirm in vivo efficacy, typically administered at doses of 10 mg/kg [5] [6]. Positive controls such as melphalan or flavopiridol should be included in all assays to validate experimental conditions and enable activity comparisons [4] [5].

Kinase Inhibition Assays

For this compound derivatives targeting cyclin-dependent kinases (CDKs), specialized kinase inhibition assays are employed. These typically measure the compound's ability to inhibit phosphorylation of specific substrates by recombinant CDK/cyclin complexes [5] [6]. Standard protocols involve incubating CDK enzymes (CDK1B, CDK9T1, etc.) with appropriate substrates in the presence of ATP and varying concentrations of test compounds. After stopping the reaction, phosphorylation levels are quantified using radioactive detection (³²P-ATP incorporation) or ELISA-based methods [5]. The inhibition constant (Ki) is then determined from dose-response curves, with low nanomolar Ki values (0.35-0.88 nM for CDK1B) reported for potent this compound derivatives [5]. Molecular docking studies complement these assays by providing structural insights into binding modes, typically performed using software such as AutoDock or GOLD with crystal structures of target kinases [5] [6].

Case Studies and Biological Evaluation

Cytotoxic this compound Derivatives

Several research groups have reported the synthesis and evaluation of this compound derivatives with significant cytotoxic activity. In one comprehensive study, six new this compound derivatives were synthesized and evaluated for cytotoxic activity against HL-60 and EJ cell lines [4] [2]. The most active compound, ethyl 2-[(3,4-dihydroxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate (SS-16), demonstrated considerable cytotoxic effects, though its activity was somewhat weaker than the reference drug melphalan [4]. Another derivative, ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(3-nitrophenyl)methyl]-3-oxobutanoate (SS-21), also showed promising activity, with SS-16 being more active than SS-21 [4]. DFT calculations performed on these compounds provided valuable insights into their electronic properties and reactivity descriptors, with the HOMO-LUMO energy gap, dipole moments, and molecular electrostatic potentials correlating with observed biological activities [4] [2].

In a more recent study, 3-cinnamoyl this compound derivatives were synthesized and investigated using combined DFT and experimental approaches [3]. Quantum chemical calculations at the B3LYP/6-31++G(d,p) level revealed that the compound with an acetamido group on the phenyl ring was the most reactive, while the derivative with a nitro substituent was the least reactive and the strongest electrophile among the tested compounds [3]. Spectroscopic studies (IR, NMR, UV-Vis) confirmed good agreement between calculated and experimental values, validating the computational models [3]. Notably, all compounds except those with dimethylamino groups exhibited pronounced tautomerism between OH and C=O groups, which may influence their biological interactions [3].

CDK-Inhibiting this compound Derivatives

A significant advancement in this compound research came with the development of 3-substituted derivatives exhibiting potent CDK inhibition [5] [6]. These compounds were designed to incorporate pyrazoline or 2-aminopyridine-3-carbonitrile moieties at the C-3 position of the this compound scaffold [5] [6]. Biological evaluation revealed exceptional kinase inhibitory profiles, with all synthesized compounds showing remarkably high affinity and selectivity toward CDK1B (Ki = 0.35-0.88 nM) compared to the reference inhibitor flavopiridol (Ki = 13 nM) [5]. Most compounds also displayed significant activity against CDK9T1 (Ki = 3.26-23.45 nM), another important therapeutic target [5].

The most promising compounds from this series—hydrazone 3a, N-phenylpyrazoline derivative 6b, and 2-aminopyridyl-3-carbonitrile derivative 8c—demonstrated outstanding anticancer activity against MCF-7 breast cancer cells with IC₅₀ values of 0.21, 0.21, and 0.23 nM, respectively [5] [6]. When evaluated in an MCF-7 breast cancer mouse xenograft model, these compounds showed significant in vivo efficacy at a dose of 10 mg/kg [5]. Molecular docking studies confirmed a unique binding mode in the active site of CDK1B with better docking scores than flavopiridol, providing structural insights for further optimization [5] [6]. Quantitative structure-activity relationship (QSAR) studies based on DFT-derived descriptors yielded highly predictive models (R² = 0.81), enabling rational design of more potent analogs [5].

Implementation Workflow

The successful integration of computational and experimental approaches for developing this compound-based therapeutics follows a systematic workflow that maximizes efficiency and effectiveness. The process begins with compound design using molecular modeling and DFT-based descriptor calculations to prioritize promising structures [5] [2]. This is followed by synthesis and purification of selected derivatives using established chemical protocols [6]. Comprehensive structural characterization through spectroscopic methods (IR, NMR, MS) validates synthetic success and provides data for computational validation [4] [3]. Parallel computational studies using DFT methods determine electronic properties, reactivity descriptors, and tautomeric behavior [2] [3].

The subsequent biological evaluation phase assesses cytotoxic activity against relevant cancer cell lines and specific molecular targets such as CDKs [4] [5]. For compounds showing promising results, advanced testing in animal models confirms in vivo efficacy [5]. Throughout this process, data analysis and QSAR modeling identify critical structural features governing biological activity, informing the design of improved derivatives [5]. This iterative workflow continues until optimized candidates with desired potency and properties are obtained. The following diagram illustrates this integrated approach:

workflow Start Start: Compound Design & DFT Modeling Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (IR, NMR, MS) Synthesis->Characterization DFT_Calc DFT Calculations (Geometry, FMO, MEP) Characterization->DFT_Calc Bioassay Biological Evaluation (Cytotoxicity, CDK Inhibition) DFT_Calc->Bioassay Advanced Advanced Testing (Animal Models) Bioassay->Advanced QSAR QSAR Analysis & Optimization Advanced->QSAR QSAR->Start Iterative Refinement Candidates Optimized Candidates QSAR->Candidates

Diagram 1: Integrated workflow for developing this compound-based therapeutics combining computational and experimental approaches

Conclusion

The integration of DFT calculations with experimental approaches provides a powerful framework for advancing this compound derivatives in anticancer drug development. Well-established computational protocols, particularly using the B3LYP functional with polarized and diffuse basis sets, have demonstrated excellent predictive power for electronic properties, reactivity descriptors, and spectroscopic characteristics of these compounds [4] [3]. The strong correlation between DFT-calculated parameters and experimental data enables efficient prioritization of synthetic targets, reducing the time and resources required for drug candidate optimization [2] [3].

The promising results obtained for this compound derivatives as cytotoxic agents and CDK inhibitors highlight the therapeutic potential of this scaffold [4] [5]. With nanomolar activities against various cancer cell lines and demonstrated in vivo efficacy in xenograft models, these compounds represent valuable starting points for further development [5] [6]. The continued integration of computational and experimental methods, coupled with structural insights from molecular docking and QSAR studies, will undoubtedly accelerate the discovery of novel this compound-based therapeutics for cancer treatment. As computational power increases and DFT methodologies advance, the precision and predictive capability of these approaches will further enhance their value in rational drug design.

References

Comprehensive Application Notes: 4-Hydroxycoumarin C-Acylation vs O-Acylation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hydroxycoumarin represents a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for numerous pharmaceutically active compounds including anticoagulants, antiviral agents, and anticancer drugs. [1] The significance of this core structure stems from its versatile reactivity, particularly at the C-3 and O-4 positions, which enables diverse chemical modifications. Acylation reactions constitute fundamental transformations for expanding the molecular diversity and tuning the biological properties of this compound derivatives. [2] These reactions proceed through two primary pathways: C-acylation at the C-3 position and O-acylation at the O-4 position, each yielding distinct regioisomers with different chemical and pharmacological profiles.

The tautomeric nature of this compound profoundly influences its reactivity, as it exists in equilibrium between three potential forms: 4-hydroxy-2-chromenone (A), 2,4-chromandione (B), and 2-hydroxy-4-chromenone (C). [3] This tautomerism creates competing reaction pathways during acylation, making regioselective control a critical consideration in synthetic planning. Understanding the factors that govern this regioselectivity—including catalyst choice, solvent system, temperature, and acylating agent—is essential for designing efficient synthetic routes to target molecules. [2] These application notes provide a comprehensive overview of current acylation methodologies, detailed experimental protocols, and practical guidance to assist researchers in selecting and implementing the most appropriate acylation strategy for their specific research objectives.

C-Acylation vs O-Acylation Methods

C-Acylation Methods

C-acylation refers to the regioselective introduction of acyl groups at the C-3 position of this compound, yielding 3-acyl-4-hydroxycoumarin derivatives. These compounds represent key intermediates for numerous biological active molecules and further functionalization. [2] The C-3 position exhibits nucleophilic character due to the electron-rich enol-like system, enabling attack on electrophilic acylating agents.

Table 1: Comparative Analysis of C-Acylation Methods

Method Reagents & Conditions Yield Range Key Advantages Limitations
Classical Chemical C-Acylation Acid chlorides/anhydrides, Base (NaH), THF, 0°C to rt, 2h [4] 70-85% High regioselectivity, broad substrate scope Strong base sensitivity, anhydrous conditions required
Ultrasound-Enhanced C-Acylation Aldehydes, Hantzsch ester, DBSA, H₂O, US, 25-35°C [5] 75-95% Aqueous medium, shorter reaction times, higher yields Special equipment required, limited to aldehydes
Microbial Biosynthesis Engineered E. coli, Salicoyl-CoA, BIS3 enzyme, shake flasks [6] ~500 mg/L Sustainable approach, mild conditions Lower yield, specialized microbial setup
O-Acylation Methods

O-acylation involves the O-functionalization at the 4-hydroxy group, producing 4-acyloxycoumarin derivatives. These compounds are generally less common than their C-acylated counterparts but offer unique opportunities for prodrug development and further molecular elaboration. [2]

Table 2: Comparative Analysis of O-Acylation Methods

Method Reagents & Conditions Yield Range Key Advantages Limitations
Solvent-Free O-Acylation Carboxylic acids, PPA, 80-90°C, 1-2h [2] 60-80% Simple setup, no solvent, moderate yields High temperature, potential side reactions
Solution-Phase O-Acylation Acid chlorides, Pyridine, CH₂Cl₂, 0°C to rt, 4-12h [2] 65-85% Better reaction control, wider substrate scope Solvent removal required, moisture sensitivity

Experimental Protocols

Protocol 1: C-Acylation via N-Hydroxysuccinimide Ester (Chemical Method)
3.1.1 Reagents and Equipment
  • This compound (1.0 equiv)
  • N-Hydroxysuccinimide ester of O-acetylsalicylic acid (1.0 equiv) [4]
  • Sodium hydride (2.0 equiv, 60% dispersion in mineral oil)
  • Anhydrous tetrahydrofuran (THF)
  • Dicyclohexylcarbodiimide (DCC, 1.2 equiv)
  • Hydrochloric acid (10% aqueous solution)
  • Dichloromethane
  • Diethyl ether
  • Round-bottom flasks (50 mL, 100 mL)
  • Magnetic stirrer with heating mantle
  • Reflux condenser
  • Nitrogen/vacuum inlet
  • Separation funnel
  • Rotary evaporator
  • Ice-water bath
3.1.2 Step-by-Step Procedure
  • Activation Step: Dissolve O-acetylsalicylic acid (1.0 equiv) and N-hydroxysuccinimide (1.0 equiv) in anhydrous THF (15 mL) at 0°C. Add DCC (1.2 equiv) slowly with stirring. Continue stirring at 0°C for 1 hour, then allow to warm to room temperature and stir for additional 3 hours. Filter off the dicyclohexylurea precipitate to obtain the activated ester solution. [4]

  • Deprotonation: In a separate flame-dried flask, add NaH (2.0 equiv) to anhydrous THF (10 mL) at 0°C. Slowly add a solution of the active methylene compound (2.0 equiv) in THF (5 mL). Stir the mixture for 1 hour at 0°C to generate the nucleophile. [4]

  • C-Acylation: Add the activated NHS ester solution (1.0 equiv) dropwise to the nucleophile solution at 0°C. After complete addition, warm the reaction to room temperature and stir for 2 hours. Monitor reaction completion by TLC (hexane:ethyl acetate, 7:3). [4]

  • Work-up: Remove solvent under reduced pressure. Dilute the residue with water (20 mL) and wash with diethyl ether (2 × 15 mL). Acidify the aqueous layer with 10% HCl to pH 2-3. Extract the product with dichloromethane (3 × 20 mL). [4]

  • Cyclization: Reflux the intermediate with sodium ethoxide (2.0 equiv) in ethanol for 24 hours or treat with 10% HCl in methanol at room temperature for 48 hours to effect cyclization. [4]

  • Purification: Concentrate under reduced pressure and recrystallize from ethanol to obtain pure 3-acyl-4-hydroxycoumarin derivatives. [4]

3.1.3 Characterization and Analysis
  • Melting Point: Determine using melting point apparatus
  • TLC: Rf values in hexane:ethyl acetate (7:3)
  • ¹H NMR (DMSO-d6): Characteristic singlet at δ 5.61 ppm for C-3 proton [3]
  • IR (KBr): Carbonyl stretching at 1660 cm⁻¹, OH band at 3380 cm⁻¹ [3]
  • MS: Molecular ion peak m/z 162 for unsubstituted this compound [3]
Protocol 2: Ultrasound-Enhanced C-Acylation in Aqueous Medium
3.2.1 Reagents and Equipment
  • This compound (1.0 equiv)
  • Aromatic aldehydes (1.2 equiv)
  • Hantzsch ester (1.5 equiv)
  • p-Dodecylbenzenesulphonic acid (DBSA, 0.3 equiv)
  • Deionized water
  • Ultrasonic bath (35 kHz frequency)
  • Round-bottom flask (25 mL)
  • Heating stirrer
3.2.2 Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, suspend this compound (1.0 mmol), aromatic aldehyde (1.2 mmol), Hantzsch ester (1.5 mmol), and DBSA (0.3 mmol) in deionized water (10 mL). [5]

  • Sonication: Place the reaction vessel in an ultrasonic bath maintained at 25-35°C. Subject the mixture to ultrasound irradiation for 45-90 minutes. Monitor reaction progress by TLC. [5]

  • Work-up: After completion, filter the precipitate and wash with cold water (5 mL) followed by cold ethanol (3 mL). [5]

  • Purification: Recrystallize the crude product from ethanol to afford pure 3-(het)arylmethyl-4-hydroxycoumarins. [5]

Protocol 3: O-Acylation Under Solvent-Free Conditions
3.3.1 Reagents and Equipment
  • This compound (1.0 equiv)
  • Carboxylic acid (1.5 equiv)
  • Polyphosphoric acid (PPA, 3.0 g per mmol of substrate)
  • Silica gel for column chromatography
  • Round-bottom flask (25 mL)
  • Oil bath
  • Magnetic stirrer
3.3.2 Step-by-Step Procedure
  • Reaction Setup: Mix this compound (1.0 mmol) with carboxylic acid (1.5 mmol) and polyphosphoric acid (3.0 g) in a 25 mL round-bottom flask. [2]

  • Heating: Heat the mixture at 80-90°C for 1-2 hours with constant stirring. Monitor by TLC for reaction completion. [2]

  • Work-up: After cooling to room temperature, carefully quench the reaction with ice-cold water (15 mL) with stirring. [2]

  • Extraction: Extract the product with ethyl acetate (3 × 15 mL). Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) followed by brine (10 mL). [2]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify further by column chromatography if needed using hexane:ethyl acetate gradient. [2]

Pathway & Workflow Diagrams

Strategic Pathway for Acylation Method Selection

G Start This compound Substrate Decision1 Acylation Type Required? Start->Decision1 C_Acylation C-Acylation (C-3 Position) Decision1->C_Acylation C-regioselectivity O_Acylation O-Acylation (O-4 Position) Decision1->O_Acylation O-regioselectivity C_Goal1 3-Acyl-4-hydroxycoumarins C_Acylation->C_Goal1 C_Goal2 Warfarin Analogs C_Acylation->C_Goal2 C_Goal3 Biological Activity Enhancement C_Acylation->C_Goal3 O_Goal1 4-Acyloxycoumarins O_Acylation->O_Goal1 O_Goal2 Prodrug Development O_Acylation->O_Goal2 O_Goal3 Protecting Group Strategy O_Acylation->O_Goal3

Experimental Workflow for C-Acylation Methods

G Start This compound Method1 Chemical Acylation (NHS Ester Method) Start->Method1 Method2 Ultrasound Method (Aqueous Medium) Start->Method2 Method3 Microbial Biosynthesis (Engineered E. coli) Start->Method3 Step1 Activated Ester Formation Method1->Step1 Step4 Knoevenagel Condensation (US, DBSA, H₂O) Method2->Step4 Step6 Salicylate Biosynthesis (EntC, PfPchB) Method3->Step6 Step2 Nucleophile Generation (NaH, THF, 0°C) Step1->Step2 Step3 C-Acylation Reaction (2h, room temp) Step2->Step3 Product 3-Acyl-4-hydroxycoumarin Product Step3->Product Step5 Reductive Michael Addition (Hantzsch Ester) Step4->Step5 Step5->Product Step7 Salicoyl-CoA Formation (SCL Enzyme) Step6->Step7 Step8 4HC Formation (BIS3 Enzyme) Step7->Step8 Step8->Product

Application Considerations

Method Selection Guidance
  • For C-regioselectivity: The ultrasound-enhanced method provides superior efficiency and environmental benefits of aqueous media, making it ideal for most applications. [5] The classical chemical method offers broader substrate scope but requires stringent anhydrous conditions. [4]

  • For O-regioselectivity: Solvent-free conditions using PPA deliver moderate yields with operational simplicity, while solution-phase methods using pyridine as base and solvent allow better reaction control for sensitive substrates. [2]

  • For scale-up: Microbial biosynthesis represents the most sustainable approach for large-scale production of this compound core, though yields currently lag behind chemical methods. [6]

  • For pharmaceutical applications: The Hantzsch ester-mediated reductive alkylation avoids metal catalysts, reducing potential heavy metal contamination in API synthesis. [5]

Troubleshooting Common Issues
  • Low regioselectivity: Employ stronger Brønsted acid catalysts to favor C-acylation over O-acylation. The tautomeric equilibrium can be shifted toward the C-reactive form. [2]

  • Poor yields in ultrasound method: Ensure proper positioning of the reaction vessel in the ultrasonic bath for maximum energy transfer. Optimize temperature between 25-35°C. [5]

  • Incomplete conversion in O-acylation: Increase reaction temperature gradually to 90°C and extend reaction time to 2 hours. Use fresh PPA for best results. [2]

  • Difficult purification: Utilize column chromatography with hexane:ethyl acetate gradient when recrystallization yields impure products. [4] [2]

Conclusion

The strategic application of regioselective acylation methods for this compound enables efficient access to diverse molecular architectures with tailored biological properties. C-acylation methodologies have been more extensively developed, particularly with advances in ultrasound-enhanced and organocatalytic approaches that offer improved efficiency and sustainability. [5] While O-acylation methods are less commonly employed, they provide valuable complementary routes to this compound derivatives with distinct physicochemical profiles. [2]

Selection between C-acylation and O-acylation strategies should be guided by the target application, with C-acylation generally preferred for direct biological activity optimization and O-acylation valuable for prodrug development and specific synthetic applications. The continuing evolution of these methodologies, including emerging biocatalytic approaches [6] and multicomponent reactions [7], promises to further expand the synthetic toolbox available to researchers working with this privileged scaffold in pharmaceutical development.

References

Green Synthesis of 4-Hydroxycoumarin Derivatives: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hydroxycoumarin is a privileged scaffold in medicinal chemistry, serving as a precursor to numerous pharmaceutical agents with anticoagulant, anti-inflammatory, and anticancer activities [1]. Traditional synthetic methods often involve hazardous solvents, catalysts, and energy-intensive conditions. Green chemistry approaches have emerged as sustainable alternatives, offering enhanced safety, reduced environmental impact, and often improved efficiency [2]. These protocols detail three optimized green synthesis methods for generating this compound derivatives with potential bioactivity.

Quantitative Comparison of Green Synthesis Methods

Table 1: Comparison of Green Synthesis Methods for this compound Derivatives

Method Catalyst/Solvent System Reaction Conditions Yield Range Key Advantages
One-Pot Synthesis [2] Vinegar (AcOH)/Ethanol (1:1) Reflux, 5 hours Good to Excellent Benign catalyst, easy isolation, low cost
Nano-Catalyzed Synthesis [3] Nano-CeO₂, Solvent-free Not Specified Good to Excellent Reusable catalyst, simple workup
Aqueous Chalcogenylation [4] Iodine, Water Room Temperature High Ultra-mild conditions, excellent atom economy

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis in Vinegar/Ethanol Mixture

This method provides a green, simple, and low-cost protocol for synthesizing coumarin-hydroxybenzohydrazide derivatives with expected antioxidant activity [2].

  • Reagents: 3-acetyl-4-hydroxycoumarin (1 mmol), benzoyl hydrazides (1 mmol), vinegar (acetic acid, 90 g/L, 10 mL), absolute ethanol (10 mL).
  • Procedure:
    • Dissolve the starting compounds, 3-acetyl-4-hydroxycoumarin and the appropriate benzoyl hydrazide, in the vinegar/ethanol (1:1) mixture.
    • Stir the reaction mixture at reflux for 5 hours. Monitor reaction progress by thin-layer chromatography (TLC).
    • After completion, cool the mixture to room temperature.
    • Collect the resulting precipitate by filtration.
    • Wash the solid with a small amount of cold ethanol and dry to obtain the pure coumarin-hydroxybenzohydrazide product.
  • Characterization: Products were characterized by melting point, IR, ¹H NMR, ¹³C NMR, elemental analysis, and HPLC for purity assessment [2].
  • Applications: The synthesized compounds demonstrated excellent in vitro antioxidant activity and low potential toxicity, making them candidates for use in food chemistry and pharmaceutical development [2].
Protocol 2: Synthesis Using Nano-CeO₂ Catalyst

This approach employs a thermally stable, readily available nanocatalyst for the synthesis of bis(this compound) methane derivatives under environmentally benign conditions [3].

  • Reagents: this compound, aldehydes, Nano-CeO₂ catalyst.
  • Procedure:
    • Mix this compound (2 mmol) with the aldehyde (1 mmol) in the presence of catalytic Nano-CeO₂ under solvent-free conditions.
    • Stir the reaction mixture at the specified temperature and time (as optimized per specific aldehyde).
    • Upon reaction completion (monitored by TLC), dissolve the crude product in ethanol and warm slightly.
    • Filter the hot solution to separate the catalyst for potential reuse.
    • Concentrate the filtrate and recrystallize the resulting solid from ethanol to obtain the pure bis(this compound) methane derivative.
  • Notes: The Nano-CeO₂ catalyst is reported to be stable and reusable, enhancing the green credentials of this method [3].
Protocol 3: Iodine-Promoted Chalcogenylation in Aqueous Media

A highly efficient and mild method for constructing C-Se and C-S bonds at the C3 position of 4-hydroxycoumarins and related heterocycles [4].

  • Reagents: this compound, diselenides or disulfides, iodine, water.
  • Procedure:
    • Suspend the this compound derivative (1 mmol) and the dichalcogenide (0.5-0.6 mmol) in water.
    • Add a catalytic amount of molecular iodine to the reaction mixture.
    • Stir the suspension at room temperature for the required time (specified in the reference).
    • After completion, extract the product with an organic solvent or collect by filtration.
    • Purify the crude product by recrystallization or chromatography to afford the 3-selenyl or 3-sulfenyl derivative.
  • Key Features: This strategy stands out for its use of water as a safe solvent and room temperature conditions, minimizing energy consumption [4].

Experimental Workflow and Structure Analysis

The following diagram illustrates the general decision-making workflow for selecting and executing these green synthesis methods.

G Start Start: Plan Synthesis M1 One-Pot Method (Vinegar/Ethanol) Start->M1 M2 Nano-Catalyzed Method (Nano-CeO₂) Start->M2 M3 Aqueous Chalcogenylation (I₂/Water) Start->M3 App1 Antioxidant Agents M1->App1 Protocol 1 App2 Biscoumarin Libraries M2->App2 Protocol 2 App3 C3-Functionalized Analogues M3->App3 Protocol 3 Char Product Characterization App1->Char App2->Char App3->Char End Bioactivity Evaluation Char->End

Analytical Characterization Guidelines

All synthesized compounds must be thoroughly characterized to confirm structure and purity. The following techniques are standard:

  • Chromatography: Use TLC to monitor reactions and HPLC to determine final purity [2].
  • Spectroscopy:
    • IR Spectroscopy: Identify characteristic functional groups (e.g., C=O, OH, NH stretches) [2] [5].
    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆) for full structural elucidation [2] [5] [6].
  • Elemental Analysis (EA) or High-Resolution Mass Spectrometry (HRMS): Perform to confirm molecular composition [2] [5].
  • Melting Point: Determine as a fundamental physical property [2] [6].
  • UV-Vis Spectroscopy: The maximum absorption wavelength (λₘₐₓ) for this compound itself is 280 nm in ethanol, which can serve as a reference [7].

Conclusion

The presented green synthesis protocols offer efficient, sustainable, and practical routes for constructing diverse this compound derivatives. These methods align with the principles of green chemistry by utilizing benign catalysts like vinegar and nano-CeO₂, safe solvents like ethanol and water, and energy-efficient conditions. The resulting compounds show significant potential for development into therapeutic agents for inflammation, cancer, and oxidative stress-related diseases [2] [6] [1]. Researchers are encouraged to adopt these protocols to accelerate drug discovery while minimizing environmental impact.

References

Comprehensive Application Notes and Protocols: 4-Hydroxycoumarin in Material Science

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxycoumarin in Material Science

This compound represents a privileged scaffold in material science with applications extending far beyond its well-documented biological activities. This versatile molecule possesses a unique conjugated architecture characterized by a benzopyran-2-one core structure with a hydroxyl group at the 4-position, enabling rich photophysical properties and diverse chemical reactivity. The compound exists in three tautomeric forms (4-hydroxy-2-chromenone, 2,4-chromandione, and 2-hydroxy-4-chromenone), which contribute to its versatility in material applications [1]. The characteristic UV absorption at approximately 308 nm and significant fluorescence properties make it particularly valuable for optical applications [1].

While this compound derivatives have historically been investigated primarily for pharmaceutical applications (particularly as anticoagulant agents), recent advances have revealed their considerable potential in material science [2] [3]. These compounds exhibit remarkable photochemical properties that can be strategically exploited in the design of fluorescent materials, molecular sensors, polymer additives, and advanced synthetic intermediates. The growing recognition of these applications is reflected in market analyses indicating expansion driven by diverse industrial sectors, with the global market projected to reach approximately $200 million by 2033 [4].

These Application Notes provide a comprehensive technical resource for researchers exploring this compound-based materials, detailing specific applications, synthetic protocols, and analytical methods essential for leveraging this versatile molecular scaffold in advanced material systems.

Material Science Applications and Performance Data

The applications of this compound in material science derive from its distinctive photophysical properties and chemical reactivity. The following tables summarize its key applications and performance characteristics across various material categories.

Table 1: Applications of this compound in Fluorescent Materials and Sensors

Application Category Specific Examples Key Performance Characteristics References
Fluorescent Whitening Agents Textiles, papers, cosmetics Strong blue-green fluorescence; Enhanced brightness with electron-donating substituents; Compatibility with polymer matrices [4] [5] [6]
Fluorescent Probes/Labels Biological imaging, molecular sensors High fluorescence quantum yield; Solvatochromic properties; Photostability; Functionalizable for specific targeting [6]
Laser Dyes Tunable dye lasers Emission in blue-green spectrum (≈450-550 nm); Suitable as gain medium; Structural tunability for wavelength adjustment [6]

Table 2: Applications in Polymer and Coating Technologies

Application Category Specific Examples Key Performance Characteristics References
UV Absorbers/Stabilizers Sunscreens, polymer coatings, packaging materials Efficient UV absorption (peak ≈308 nm); Photostability; Reduction of polymer photodegradation [5] [6]
Polymer Additives Specialty polymers, resins Enhanced weatherability; Fluorescence for quality control; Potential cross-linking capability [4] [5]
Liquid Crystals Display technologies Structural anisotropy; Ability to form mesophases when appropriately substituted; Electronic conjugation [2]

Table 3: Applications as Synthetic Intermediates and Functional Materials

Application Category Specific Examples Key Performance Characteristics References
Organic Synthesis Intermediates Dyes, complex heterocycles, coordination polymers Versatile reactivity at C-3 and hydroxyl positions; Participation in multicomponent reactions; Metal-chelating capability [2] [7] [1]
Electro-optical Materials OLEDs, nonlinear optics Extended π-conjugation in derivatives; High molar absorptivity; Charge transport capabilities [6]
Supramolecular Systems Molecular recognition, host-guest complexes Hydrogen bonding capacity; Rigid planar structure; Tunable electronic properties [1]

The material applications of this compound derivatives are strongly influenced by their structural modifications. For instance, O-acylation typically enhances UV absorption capabilities and may improve compatibility with polymer matrices, while C-acylation (particularly at the C-3 position) can significantly alter electronic distribution and extend conjugation, leading to redshifted absorption and emission spectra [6]. The emergence of advanced synthetic methodologies, including multicomponent reactions and ternary catalytic systems, has enabled the construction of complex this compound derivatives with adjacent quaternary and tertiary stereocenters, substantially expanding the structural diversity available for material optimization [7].

Synthesis Protocols for this compound and Derivatives

Protocol 1: Synthesis of this compound via Pechmann Condensation

The Pechmann condensation represents one of the most direct and widely employed methods for synthesizing the this compound core structure [6].

Reagents and Materials:

  • Phenol (1.0 equiv)
  • Malonic acid (1.0-1.2 equiv)
  • Phosphorus oxychloride (POCI₃, 2.0-3.0 equiv)
  • Anhydrous zinc chloride (ZnCl₂, 2.0-3.0 equiv)
  • Toluene or xylene (anhydrous)
  • Hydrochloric acid (1M)
  • Sodium bicarbonate solution (5%)
  • Ethyl acetate for extraction
  • Anhydrous magnesium sulfate

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and calcium chloride guard tube, combine phenol (9.4 g, 0.1 mol) and malonic acid (10.4 g, 0.1 mol) in anhydrous toluene (100 mL).
  • Catalyst Addition: Add anhydrous ZnCl₂ (27.2 g, 0.2 mol) followed by careful dropwise addition of POCI₃ (30.7 g, 0.2 mol) with continuous stirring.
  • Reaction Conditions: Heat the mixture under reflux at 110-120°C for 4-6 hours with vigorous stirring. Monitor reaction progress by TLC (ethyl acetate/hexane 1:1, UV visualization).
  • Work-up Procedure: After cooling to room temperature, carefully quench the reaction by pouring onto crushed ice (200 g) with stirring. Extract the product with ethyl acetate (3 × 50 mL).
  • Purification: Wash the combined organic layers sequentially with 1M HCl (50 mL), water (50 mL), and 5% sodium bicarbonate solution (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Recrystallization: Recrystallize the crude solid from ethanol to obtain pure this compound as off-white crystals.

Typical Yield: 64% (10.4 g); Purity: >98% by HPLC [6].

Characterization Data:

  • Melting Point: 206-208°C
  • UV-Vis (MeOH): λmax 308 nm
  • FT-IR (KBr): 3380 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1530 cm⁻¹ (C=C aromatic)
  • ¹H NMR (400 MHz, DMSO-d6): δ 5.61 (s, 1H, H-3), 7.36 (t, 1H, J=7.8 Hz, H-7), 7.39 (d, 1H, J=7.8 Hz, H-8), 7.66 (t, 1H, J=7.8 Hz, H-6), 7.84 (d, 1H, J=7.8 Hz, H-5) [1].
Protocol 2: Alternative Synthesis from 2'-Hydroxyacetophenone

This method provides an efficient pathway to this compound with reduced formation of byproducts [6].

Reagents and Materials:

  • 2'-Hydroxyacetophenone (1.0 equiv)
  • Diethyl carbonate (1.5-2.0 equiv)
  • Sodium hydride (1.2-1.5 equiv, 60% dispersion in mineral oil)
  • Anhydrous xylene
  • Dilute acetic acid (10%)
  • Ethanol for recrystallization

Experimental Procedure:

  • Base Preparation: In a flame-dried flask under inert atmosphere, suspend NaH (2.4 g, 0.1 mol) in anhydrous xylene (100 mL).
  • Reaction Mixture: Add 2'-hydroxyacetophenone (13.6 g, 0.1 mol) dropwise followed by diethyl carbonate (17.6 g, 0.15 mol).
  • Cyclization: Heat the reaction mixture at 130-140°C for 6-8 hours with efficient stirring.
  • Acidification: Cool the reaction to room temperature and carefully acidify with 10% acetic acid to pH 5-6.
  • Isolation: Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
  • Purification: Recrystallize from ethanol to obtain pure product.

Typical Yield: 70-75%; Purity: >95% by HPLC [6].

Synthetic pathways for this compound production:

G Phenol Phenol Intermediate1 3-Oxo-3-phenoxypropanoic Acid Phenol->Intermediate1 MalonicAcid MalonicAcid MalonicAcid->Intermediate1 POCl3_ZnCl2 POCl₃/ZnCl₂ POCl3_ZnCl2->Intermediate1 Direct Route Product This compound Intermediate1->Product PPA Polyphosphoric Acid PPA->Product Cyclization Hydroxyacetophenone 2'-Hydroxyacetophenone Intermediate2 This compound (via Cyclization) Hydroxyacetophenone->Intermediate2 DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Intermediate2 NaH Sodium Hydride NaH->Intermediate2 Intermediate2->Product

Advanced Functionalization Protocols

Protocol 3: O-Acylation of this compound

O-acylation provides access to 4-coumarinyl carboxylate derivatives with enhanced lipophilicity and modified photophysical properties [6].

Reagents and Materials:

  • This compound (1.0 equiv)
  • Acyl chloride (1.2-1.5 equiv)
  • Triethylamine (1.5-2.0 equiv)
  • Anhydrous dichloromethane (DCM)
  • Catalytic 4-dimethylaminopyridine (DMAP)
  • Saturated sodium chloride solution
  • Anhydrous sodium sulfate

Experimental Procedure:

  • Reaction Setup: Dissolve this compound (1.62 g, 0.01 mol) and triethylamine (2.02 g, 0.02 mol) in anhydrous DCM (30 mL) under nitrogen atmosphere.
  • Catalyst Addition: Add DMAP (0.12 g, 0.001 mol) followed by dropwise addition of acyl chloride (0.015 mol) in DCM (10 mL) at 0°C.
  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours (monitor by TLC).
  • Work-up: Quench the reaction with water (20 mL) and separate the organic layer.
  • Purification: Wash the organic phase with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate.
  • Isolation: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).

Characterization: O-acyl derivatives typically exhibit upfield shifts of the C-3 proton in ¹H NMR and higher wavelength UV absorption compared to the parent this compound [6].

Protocol 4: C-Acylation at C-3 Position

C-acylation produces 3-acyl-4-hydroxycoumarin derivatives with extended conjugation and significantly modified electronic properties [6].

Reagents and Materials:

  • This compound (1.0 equiv)
  • Acid anhydride or acyl chloride (1.5-2.0 equiv)
  • Anhydrous sodium acetate (1.5-2.0 equiv)
  • Acetic anhydride as solvent
  • Ethanol for recrystallization

Experimental Procedure:

  • Reaction Mixture: Suspend this compound (1.62 g, 0.01 mol) and anhydrous sodium acetate (1.64 g, 0.02 mol) in acetic anhydride (15 mL).
  • Heating Step: Heat the mixture under reflux at 120-130°C for 2-4 hours.
  • Isolation: Pour the reaction mixture into ice-water (100 mL) with vigorous stirring.
  • Filtration: Collect the precipitated solid by filtration and wash thoroughly with water.
  • Recrystallization: Recrystallize from ethanol to obtain pure 3-acyl-4-hydroxycoumarin.

Typical Yield: 70-85%; Applications: These derivatives serve as key intermediates for fluorescent materials and molecular sensors [6].

Protocol 5: Multicomponent Reactions for Complex Architectures

Ternary catalytic systems enable the construction of sophisticated this compound derivatives with adjacent stereocenters, significantly expanding structural diversity for advanced material applications [7].

Reagents and Materials:

  • This compound (1.0 equiv)
  • 3-Phenylpropiolaldehyde (1.2 equiv)
  • 2-Diazo-N-methyl-N-(p-tolyl)propanamide (1.5 equiv)
  • [PdCl(η³-C₃H₅)]₂ (5.0 mol%)
  • Racemic phosphoric acid (10.0 mol%)
  • 4-Bromoaniline (50.0 mol%)
  • 4Å molecular sieves (100 mg/mL)
  • Anhydrous chlorobenzene

Experimental Procedure:

  • Activation: Activate 4Å molecular sieves by flame-drying under vacuum.
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (0.1 mmol), [PdCl(η³-C₃H₅)]₂ (5.0 mol%), phosphoric acid (10.0 mol%), and 4-bromoaniline (50.0 mol%) in anhydrous PhCl (1.0 mL).
  • Slow Addition: Add solutions of diazo compound (0.15 mmol) and alkynaldehyde (0.12 mmol) in PhCl (1.0 mL) separately via syringe pumps over 1 hour at -10°C.
  • Reaction Completion: Stir the resulting mixture overnight while allowing to warm to room temperature slowly.
  • Purification: Direct purification by flash chromatography on silica gel.

Typical Yield: 83-86% with diastereomeric ratio >20:1 [7].

Advanced functionalization pathways for this compound:

G FourHC This compound OAcid O-Acylation FourHC->OAcid CAcid C-Acylation FourHC->CAcid MCR Multicomponent Reaction FourHC->MCR ODerivative 4-Coumarinyl Carboxylate OAcid->ODerivative CDerivative 3-Acyl-4-hydroxycoumarin CAcid->CDerivative ComplexDerivative Multi-substituted Derivative MCR->ComplexDerivative Applications1 UV Absorbers Polymer Additives ODerivative->Applications1 Applications2 Fluorescent Materials Molecular Sensors CDerivative->Applications2 Applications3 Advanced Materials with Stereocenters ComplexDerivative->Applications3

Analytical and Characterization Methods

Spectroscopic Characterization Techniques

Comprehensive characterization of this compound derivatives is essential for quality control and structure-property relationships.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare solutions in spectroscopic grade methanol (10⁻⁵ M) in quartz cuvettes.
  • Characteristic Absorption: this compound exhibits λmax at ~308 nm [1].
  • Derivative Analysis: 3-Substituted derivatives typically show bathochromic shifts (10-50 nm) due to extended conjugation.
  • Molar Absorptivity: Typically ε = 1.2-1.8 × 10⁴ L·mol⁻¹·cm⁻¹ at λmax.

Fluorescence Spectroscopy:

  • Excitation Wavelength: 310-330 nm for this compound core
  • Emission Range: Blue-green emission (400-550 nm) with structured bands
  • Quantum Yield Determination: Use quinine sulfate in 0.1N H₂SO₄ (Φ = 0.54) as reference standard

FT-IR Spectroscopy:

  • Key Vibrational Modes:
    • OH stretch: 3380 cm⁻¹ (broad)
    • Carbonyl stretch: 1650-1670 cm⁻¹ (lactone)
    • C=C aromatic: 1530-1560 cm⁻¹
    • C-O-C lactone: 1200-1250 cm⁻¹ [1]

NMR Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d6):
    • H-3 proton: δ 5.61 ppm (singlet)
    • Aromatic protons: δ 7.36-7.84 ppm (complex multiplets)
    • OH proton: Typically not observed due to exchange [1]
  • ¹³C NMR (100 MHz, DMSO-d6):
    • C-2: δ 161.79 ppm
    • C-4: δ 165.52 ppm
    • C-9: δ 153.41 ppm
    • Aromatic carbons: δ 116.67-132.63 ppm [1]
Chromatographic and Thermal Analysis

HPLC Analysis:

  • Column: C18 reverse phase (250 × 4.6 mm, 5μm)
  • Mobile Phase: Gradient from 30% to 70% acetonitrile in water (0.1% formic acid)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 310 nm
  • Retention Time: this compound typically elutes at ~8.5 minutes

Thermal Analysis:

  • DSC: Melting endotherm at 206-208°C for pure this compound
  • TGA: Decomposition onset typically >250°C under nitrogen atmosphere

Emerging Applications and Future Directions

Recent research has revealed several promising emerging applications for this compound derivatives in advanced material systems:

  • Supramolecular Assemblies: Functionalized this compound derivatives demonstrate potential for creating organized molecular architectures through directed hydrogen bonding and π-π interactions. These systems show promise for developing molecular sensors with specific recognition capabilities [1].

  • Smart Responsive Materials: The phototautomerism of this compound enables the development of photo-responsive systems that undergo reversible structural changes upon light irradiation. These properties are being exploited in the design of molecular switches and photochromic materials [1] [6].

  • Electronic and Optoelectronic Materials: With appropriate substitution patterns, this compound derivatives exhibit charge transport properties suitable for incorporation into organic electronic devices. Recent investigations have explored their application in OLEDs as emitting layers and in organic photovoltaics as electron-accepting materials [6].

  • Advanced Synthetic Methodologies: The development of novel catalytic systems, including the ternary catalysis approach [7], enables efficient construction of complex this compound architectures with multiple stereocenters. These methodologies provide access to previously inaccessible structural motifs with tailored electronic properties.

Future development roadmap for this compound materials:

G Current Current State: Fluorescent Additives UV Stabilizers Synthetic Intermediates Emerging Emerging Applications: Supramolecular Systems Smart Responsive Materials Current->Emerging Future Future Directions: Organic Electronics Advanced Biomaterials Molecular Machines Emerging->Future Drivers Key Development Drivers: Sustainable Synthesis Methods Structure-Property Understanding Multifunctional Material Design Drivers->Emerging Drivers->Future

The future development of this compound-based materials will be guided by several key factors, including the demand for sustainable synthesis methods, deeper understanding of structure-property relationships, and innovative approaches to multifunctional material design. As research in this field advances, this compound derivatives are poised to play an increasingly significant role in the development of advanced material systems with tailored electronic, optical, and mechanical properties.

References

optimizing 4-Hydroxycoumarin liposomal encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Optimization

Parameter Impact on Encapsulation Efficiency (EE) Optimal Condition / Method Key Findings
Preparation Method Determines initial drug loading and vesicle formation [1] [2] Proliposome Method [1], Thin-Film Hydration [2] Proliposome method with DMSO used for 4-Hydroxycoumarin [1]; Microfluidics offers high reproducibility [2]
Lipid Composition & Concentration Higher lipid concentration increases EE; cholesterol enhances stability [3] [4] High Phosphatidylcholine concentration [3] Linear relationship between lipid concentration and EE; bilayer interaction crucial [3]; Cholesterol improves rigidity and drug retention [4]
Process Parameters Homogenization and post-formation steps control size and distribution [1] [3] Multiple Freeze-Thaw Cycles [3], Extrusion [1] 10 freeze-thaw cycles increased EE without enzyme denaturation [3]; Extrusion through polycarbonate filters for size calibration [1]
Drug-Lipid Interactions Electrostatic interactions can significantly improve EE [3] Low Ionic Strength Buffer [3] Encapsulation efficiency decreases with increasing salt concentration; suggests encapsulation relies on enzyme-phospholipid interaction [3]

Experimental Protocol for Proliposome Method

This protocol is adapted from the method used specifically for this compound [1].

Materials:

  • Lipid: Phospholipon 90 G (unsaturated diacyl-phosphatidylcholine) [1].
  • Drug: this compound solution in DMSO (66.67 mg/mL) [1].
  • Solvents: Ethanol, ultrapure water [1].

Procedure:

  • Dissolution: Stir 2 g of Phospholipon, 3 mL of the this compound solution, and 5 mL of ethanol at 50°C [1].
  • Cooling: Allow the mixture to cool to room temperature [1].
  • Hydration: Add 15 mL of ultrapure water in small portions under constant stirring at 800 rpm for 2 hours [1].
  • Storage: Store the final liposomal suspension at 4°C [1].

Determining Encapsulation Efficiency

Encapsulation Efficiency (EE) is most accurately determined by quantifying the free (unencapsulated) drug in the suspension after separating it from the liposomes.

Separation and Analysis Workflow: The diagram below illustrates the primary methods for separating free drug from liposomes, followed by quantitative analysis.

ee_workflow Start Liposome Suspension Step1 Separation of Free Drug Start->Step1 Method1 Ultrafiltration Centrifugation Step1->Method1 Method2 Size Exclusion Chromatography Step1->Method2 Method3 Dialysis Step1->Method3 Step2 Quantification of Free Drug Method1->Step2 Method2->Step2 Method3->Step2 Analysis1 HPLC Step2->Analysis1 Analysis2 UV-VIS Spectroscopy Step2->Analysis2 Step3 Calculate Encapsulation Efficiency (EE) Analysis1->Step3 Analysis2->Step3 End EE % = (Total Drug - Free Drug) / Total Drug * 100 Step3->End

Calculation: Use the formula below, where the free drug concentration is determined from the analysis step above. EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] × 100 [1].

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability and shelf-life of my this compound liposomes?

  • Storage: Store prepared liposomes at 4°C [1].
  • Lyophilization: Consider freeze-drying (lyophilization) the liposomal suspension in the presence of cryoprotectants like sucrose or trehalose to create a stable powder for long-term storage [3].
  • Lipid Choice: Using high-transition-temperature lipids (e.g., DSPC) and incorporating cholesterol (typically 40-50 mol%) can provide additional rigidity to the bilayer, enhance stability, and reduce drug leakage [4] [5].

Q2: The encapsulation efficiency for my protein/enzyme is very low. What can I do? This is a common issue with fragile biomolecules. The key is to induce specific interactions between the protein and the lipid bilayer [3].

  • Increase Lipid Concentration: A linear relationship between lipid concentration and encapsulation efficiency has been observed for some enzymes [3].
  • Optimize Buffer: Use a low ionic strength buffer, as high salt concentrations screen electrostatic charges and reduce helpful drug-lipid interactions [3].
  • Co-encapsulate Stabilizers: Add stabilizers like sucrose, trehalose, or mannose during the hydration step to protect the protein during processing [3].

Q3: Are there advanced methods for more efficient and stable drug loading? Yes, for suitable drug molecules, remote loading techniques (also called active loading) can achieve very high encapsulation efficiencies (>90%) and excellent stability.

  • Principle: This method involves creating a transmembrane gradient (e.g., pH or ion concentration) inside the pre-formed liposomes. The drug, which is a weak acid or base, diffuses across the membrane and becomes trapped in its ionized form inside the liposome, often precipitating [5].
  • Applicability: This technique requires the drug to be an amphipathic weak acid or base. While this compound has some solubility issues that may require prodrug development, investigating its suitability for such a gradient is a promising advanced strategy [5].

References

overcoming low yield in 4-Hydroxycoumarin coupling reactions

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Reaction Methodologies

The tables below summarize proven, high-yield protocols for different types of 4-Hydroxycoumarin coupling reactions from recent research.

Table 1: pTSA-Catalyzed Three-Component Reaction for Fused Heterocycles [1] This method is excellent for creating complex molecular architectures and avoids the use of transition metals.

Parameter Optimal Condition
Reaction Type Three-component, one-pot cyclization
Typical Substrates Salicylaldehyde, 1,3-dimethylbarbituric acid or this compound, electron-rich arenes (e.g., 1,3,5-trimethoxybenzene)
Catalyst p-Toluenesulfonic acid (pTSA), 10 mol%
Solvent Ethanol (2 mL / 0.25 mmol scale)
Temperature 80 °C
Reaction Time ~12 hours
Work-up Product often precipitates; no column chromatography needed
Reported Yield Up to 95%

Table 2: Iron-Catalyzed Three-Component Annulation [2] This method provides a sustainable and selective pathway to coumarin-fused N-heterocycles using a low-toxicity, inexpensive metal catalyst.

Parameter Optimal Condition
Reaction Type Three-component tandem annulation
Typical Substrates This compound, Aldehydes, Anilines (for quinolinones) or Ammonium acetate & Isoxazoles (for pyridines)
Catalyst FeCl₃, 20 mol%
Solvent Acetic Acid (AcOH)
Temperature 100 °C
Reaction Time ~10 hours
Atmosphere Essential (Aerobic)
Reported Yield Up to 87%

Table 3: Iodine-Promoted Chalcogenylation [3] A very mild and environmentally friendly method for introducing sulfur or selenium at the 3-position of this compound.

Parameter Optimal Condition
Reaction Type Electrophilic chalcogenylation
Substrates This compound / 4-Hydroxyquinolinone
Reagent Molecular Iodine (I₂)
Solvent Water
Temperature Room Temperature
Key Advantage Mild conditions, green solvent

Troubleshooting Low Yields: A Systematic Workflow

Use the following decision tree to diagnose and resolve common issues that lead to low yields. The process guides you from initial checks through specific problem identification.

Start Low Reaction Yield Step1 Verify Reagents & Setup Start->Step1 Step2 Check Reaction Monitoring Step1->Step2 Step3 Identify Specific Symptom Step2->Step3 Sub1 Low Conversion (Starting materials remain) Step3->Sub1 Sub2 Poor Selectivity (Multiple spots on TLC) Step3->Sub2 Sub3 Product Decomposition (Smearing on TLC, dark mixture) Step3->Sub3 Cause1 Catalyst Inefficient or Deactivated Sub1->Cause1 Cause2 Solvent or Temperature Inappropriate Sub1->Cause2 Cause3 Electronic Effects (EWG on nucleophile) Sub1->Cause3 Cause4 Lack of Chemo-Control in MCRs Sub2->Cause4 Cause5 Reaction Conditions Too Harsh Sub3->Cause5 Fix1 ↑ Catalyst loading Use fresh catalyst Ensure aerobic conditions if required Cause1->Fix1 Fix2 Switch to protic solvent (EtOH, AcOH) ↑ Temperature (80-100°C) Cause2->Fix2 Fix3 Use electron-rich coupling partners Cause3->Fix3 Fix4 Add reagents sequentially instead of all at once Cause4->Fix4 Fix5 ↓ Temperature ↓ Reaction time Switch to milder conditions Cause5->Fix5

Frequently Asked Questions (FAQs)

  • Q: My starting materials remain unconsumed. What could be wrong?

    • A: This often points to an issue with the catalyst or reaction driving force. First, ensure your catalyst (e.g., pTSA, FeCl₃) is fresh and has been stored correctly. Check that the reaction temperature is high enough (e.g., 80-100°C as in the optimized protocols). For the Fe-catalyzed annulation, it is critical that the reaction is run under an aerobic atmosphere, as oxygen is necessary for the catalytic cycle [2].
  • Q: I see multiple spots on my TLC. How can I improve selectivity?

    • A: Poor selectivity is common in multi-component reactions (MCRs). A highly effective strategy is to modify the addition sequence. Instead of adding all reagents at once, try a sequential (stepwise) addition. For example, pre-form an intermediate like an imine from the aldehyde and amine, and then add the this compound. This can direct the reaction down the desired pathway and suppress side product formation [2].
  • Q: Are there greener alternatives to traditional organic solvents?

    • A: Yes. Recent developments show that some this compound reactions can be performed in water [3] or can be carried out efficiently under solvent-free conditions [4]. Furthermore, using ethanol as a solvent is a strong green chemistry choice, as demonstrated in the pTSA-catalyzed method [1].
  • Q: My product is unstable during purification. Any advice?

    • A: A key advantage of some modern methods is the ease of work-up. If your product precipitates out of the reaction mixture upon cooling, simple filtration and washing can yield a pure product without the need for column chromatography, minimizing decomposition [1]. If purification is necessary, consider using milder techniques like recrystallization. Also, ensure you are not using overly harsh reaction conditions that degrade the product.

Experimental Protocol: pTSA-Catalyzed Three-Component Reaction [1]

This section provides a detailed, step-by-step procedure based on a highly successful published method.

StepA 1. Charge Reactants Add to round-bottom flask: • Salicylaldehyde (0.25 mmol) • 1,3-Dimethylbarbituric Acid (0.25 mmol) • Electron-rich Arene (0.25 mmol) • pTSA (10 mol%) • Ethanol (2 mL) StepB 2. Heat Reaction Heat mixture at 80 °C with stirring for ~12 hours. Monitor reaction by TLC. StepA->StepB StepC 3. Cool & Precipitate Allow reaction mixture to cool to room temperature. The product will precipitate. StepB->StepC StepD 4. Isolate Product Collect solid by vacuum filtration. Wash solid thoroughly with a small amount of cold ethanol. StepC->StepD StepE 5. Dry & Analyze Dry the purified solid under high vacuum. Characterize by NMR, MS, etc. StepD->StepE

The workflow for this reaction is straightforward, leveraging precipitation as a simple and effective purification method.

References

4-Hydroxycoumarin drug interaction challenges

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: 4-Hydroxycoumarin at a Glance

Question Answer
What is this compound? An organic compound (C₉H₆O₃); core structure for various pharmaceuticals and rodenticides [1] [2].
Is it clinically approved? No, it is an experimental small molecule, not approved for medical use [1].
What are its primary research applications? Serves as a key precursor for anticoagulants (e.g., Warfarin) [3] [4] [5] and is investigated for anti-inflammatory and antinociceptive properties [6] [7].
What is a major interaction mechanism? Acts as a Vitamin K Antagonist (VKA). 4-HC-based drugs inhibit vitamin K epoxide reductase, disrupting synthesis of vitamin K-dependent clotting factors [8] [5].
What is its pharmacokinetic profile? In silico studies suggest favorable properties: it can cross the blood-brain barrier and does not interact with P-glycoprotein [6].

Troubleshooting Common Experimental Challenges

Here are specific issues you might encounter and methodologies to address them.

Challenge 1: Managing Anticoagulant Activity in Biological Assays
  • Problem: Unwanted anticoagulant effects interfere with other biological activity studies.
  • Background: The 4-HC structure is the pharmacophore for Vitamin K Antagonism (VKA) [8] [5]. This mechanism is the basis for drugs like Warfarin and rodenticides like Brodifacoum.
  • Solution:
    • Structural Modification: Design and synthesize 4-HC derivatives that lack the specific structural motif required for VKA activity while preserving other target activities.
    • Experimental Controls: Include Vitamin K supplementation in your assay medium to counteract and identify effects stemming from the VKA pathway.
    • Targeted Assays: Use specific in vitro models (e.g., cytokine modulation assays [6]) that are less susceptible to interference from anticoagulation pathways.
Challenge 2: Investigating Non-Anticoagulant Pathways
  • Problem: Elucidating the mechanism behind 4-HC's observed anti-inflammatory or antinociceptive effects [6].
  • Background: Research indicates 4-HC's antinociceptive effect does not involve opioid receptors [6].
  • Solution:
    • Molecular Docking: Perform in silico studies to identify potential targets. Docking studies suggest possible interactions with the NMDA receptor or inhibition of iNOS [6].
    • In Vivo Validation:
      • Model: Use murine models (e.g., Swiss Albino mice).
      • Dosing: Administer 4-HC (e.g., 25, 50, 75 mg/kg) intraperitonely.
      • Assays: Evaluate effects in standardized models:
        • Antinociception: Acetic acid-induced writhing, orofacial formalin, glutamate, or capsaicin tests.
        • Anti-inflammation: Carrageenan-induced paw edema. Measure reduction in edema, leukocyte migration, and pro-inflammatory cytokines like TNF-α [6].
Challenge 3: Synthesis and Functionalization
  • Problem: Low yield or regioselectivity issues during the synthesis of 4-HC or its 3-substituted derivatives.
  • Background: Traditional metal-catalyzed coupling can lead to a mixture of C-alkylation and O-alkylation products [9].
  • Solution:
    • Classical Synthesis:
      • Pechman Reaction: Condense phenol with malonic acid using ZnCl₂ and POCI₃ [2].
      • From 2'-Hydroxyacetophenone: React with diethyl carbonate in the presence of NaH in anhydrous xylene [2].
    • Advanced Photochemical Method:
      • Principle: Use photoexcitation of deprotonated 3-substituted 4-HC to act as a single-electron transfer reductant.
      • Protocol: React 3-substituted 4-HC (1) with a radical precursor (e.g., perfluorohexyl iodide (2)) in CH₃CN, with Cs₂CO₃ as a base, under purple light (λmax = 390 nm) and N₂ atmosphere. This method offers regioselective synthesis of 3,3-disubstituted 2,4-chromandiones [9].
    • Microbial Biosynthesis:
      • Strain Engineering: Engineer E. coli with genes for isochorismate synthase (entC), isochorismate pyruvate lyase (pchB), salicylate-CoA ligase (sdgA), and a biphenyl synthase (BIS3). This allows de novo biosynthesis of 4-HC from glucose [4].

Experimental Workflow & Mechanism Diagrams

The following diagrams summarize the key pathways and methodologies discussed.

workflow Start Start: Research on 4-HC Mech Identify Mechanism of Interest Start->Mech Path1 Anticoagulant (VKA) Pathway Mech->Path1 Path2 Anti-inflammatory/Analgesic Pathway Mech->Path2 Challenge1 Potential Challenge: VKA effect interferes with other assays Path1->Challenge1 Challenge2 Potential Challenge: Non-opioid mechanism requires target identification Path2->Challenge2 Exp1 Experimental Approach: - Use 4-HC derivatives - Add Vitamin K in assays Exp2 Experimental Approach: - In silico docking (NMDAR, iNOS) - In vivo pain/edema models - Cytokine (TNF-α) measurement Challenge1->Exp1 Challenge2->Exp2

mechanism A This compound (Vitamin K Antagonist) B Inhibits Vitamin K Epoxide Reductase A->B C Depletes Reduced Vitamin K (KH₂) B->C D Impairs γ-carboxylation of Clotting Factors (II, VII, IX, X) C->D E Production of Inactive Clotting Factors D->E F Anticoagulant Effect E->F

Key Takeaways for Researchers

  • Start with the Mechanism: Determine if your research focuses on the canonical VKA pathway or other biological activities, as this dictates the required controls and models [6] [8].
  • Embrace Modern Synthesis: Consider photochemical methods for regioselective synthesis of complex 4-HC derivatives, which can help avoid mixtures of products [9].
  • Leverage Computational Tools: Use molecular docking early in your workflow to generate hypotheses about non-canonical targets, such as NMDAR or iNOS, before moving to costly in vivo validation [6].

References

controlling stereoselectivity in 4-Hydroxycoumarin synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Methods for Stereoselective Synthesis

Method & Catalyst System Key Stereochemical Outcome Optimal Conditions Key Factors Influencing Stereoselectivity
Ternary Catalytic Multicomponent Reaction [1] Constructs adjacent quaternary & tertiary stereocenters; dr >20:1 [1] [PdCl(η3-C3H5)]2 (5 mol%), rac-phosphoric acid (10 mol%), 4-bromoaniline (50 mol%), 4Å MS, PhCl, -10°C [1] Palladium catalyst & 4-bromoaniline are critical; absence drops yield to <5%. 4Å MS significantly improves yield. Temperature-sensitive; 0°C reduces yield & dr [1].
Cerium-Ammonium Nitrate (CAN) Mediated [2] High regio- and stereoselectivity; forms two new chiral centers with inherited chirality from d-glycals [2] Ceric Ammonium Nitrate (CAN), 90°C, 1 hour [2] Uses chiral pool starting materials (d-glycals) to control stereochemistry [2].

The following diagram outlines the general workflow and critical control points for establishing stereoselectivity, based on the ternary catalytic system.

Start Reaction Setup CatSys Catalyst System: - Pd Catalyst (Critical) - Chiral/rac Phosphoric Acid - Amine (Critical) Start->CatSys Conditions Optimized Conditions: - 4Å Molecular Sieves (Critical) - Solvent (e.g., PhCl) - Low Temp (e.g., -10°C) CatSys->Conditions Intercepts In-situ Generation & Interception of Zwitterionic & Electrophilic Intermediates Conditions->Intercepts Outcome High Stereoselectivity (High dr, adjacent stereocenters) Intercepts->Outcome

Troubleshooting Common Stereoselectivity Issues

Here are answers to specific problems you might encounter in your experiments.

  • FAQ: My reaction yields the product with poor diastereomeric ratio (dr). What are the most common fixes? The most critical parameters to check are your catalyst system and additives [1].

    • Verify Catalyst Integrity: The Palladium catalyst and amine are essential. Their absence leads to a near-complete failure of the reaction (<5% yield) [1]. Ensure they are of high purity and stored correctly.
    • Use 4Å Molecular Sieves: The absence of 4Å MS can cause the yield to drop dramatically (e.g., from 85% to 10%). Always activate the molecular sieves before use and add them to the reaction mixture [1].
    • Optimize Solvent and Temperature: The ternary catalytic system performs best in chlorobenzene (PhCl). Using THF, for example, can lower both yield and diastereoselectivity. The reaction is also highly sensitive to temperature; even a 10°C increase (from -10°C to 0°C) can significantly reduce yield and dr [1].
  • FAQ: How can I achieve high enantioselectivity, not just diastereoselectivity? The ternary catalytic system described uses a racemic phosphoric acid (rac-PA) to achieve high diastereoselectivity [1]. To obtain a product with high enantioselectivity, you would need to employ an enantiopure chiral catalyst. The research indicates that using a chiral version of the phosphoric acid catalyst in such systems is a viable strategy to control the absolute stereochemistry of the new centers formed [1].

  • FAQ: Are there alternative strategies to control stereochemistry in 4-Hydroxycoumarin derivatives? Yes, other strategies include:

    • Using Chiral Pool Starting Materials: As demonstrated in the synthesis of dihydrofurocoumarins, you can start with enantiopure materials like d-glycals. The chirality from the starting material is then transferred and incorporated into the final product, ensuring high stereoselectivity [2].
    • Photochemical Cycloadditions: While not covered in detail here, [2+2] photocycloadditions involving this compound and alkenes are another method to construct complex, stereodefined ring systems. The regio- and stereoselectivity of these reactions can be controlled using tethering groups [3].

Detailed Experimental Protocols

For reliable results, follow these step-by-step procedures closely.

Protocol 1: Ternary-Catalytic Multicomponent Reaction for Pyranocoumarins [1]

This protocol is for constructing pyranocoumarins with adjacent quaternary and tertiary stereocenters.

  • Step 1: Reaction Setup
    • In a flame-dried reaction vessel, combine this compound (1.0 equiv), [PdCl(η3-C3H5)]2 (5.0 mol%), racemic phosphoric acid (rac-PA, 10.0 mol%), 4-bromoaniline (50.0 mol%), and activated 4Å molecular sieves (100 mg) in anhydrous chlorobenzene (PhCl).
  • Step 2: Reagent Addition
    • In a separate flask, dissolve the alkynaldehyde (1.2 equiv) and the diazoacetamide (1.5 equiv) in anhydrous PhCl.
    • Add this solution to the main reaction mixture slowly via a syringe pump over the course of 1 hour. This controlled addition is crucial for managing reactive intermediates.
  • Step 3: Reaction Execution
    • Stir the resulting mixture at -10°C overnight (typically 12-16 hours). Monitor the reaction progress by TLC or LC-MS.
  • Step 4: Work-up and Purification
    • Once complete, filter the reaction mixture to remove the molecular sieves.
    • Concentrate the filtrate under reduced pressure.
    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired pyranocoumarin product.
Protocol 2: Synthesis of Chiral Dihydrofurocoumarins [2]

This method provides a single-step route to chirally pure dihydrofurocoumarins.

  • Step 1: Reaction Setup
    • Combine the this compound derivative (1.0 equiv) and the d-glycal (1.0 equiv) in an appropriate solvent.
  • Step 2: Catalyst Addition and Reaction
    • Add Ceric Ammonium Nitrate (CAN) to the mixture.
    • Heat the reaction to 90°C and stir for 1 hour.
  • Step 3: Isolation
    • After cooling, work up the reaction and isolate the dihydrofurocoumarin product, typically in good yield and with high stereoselectivity.

The field of stereoselective this compound synthesis is advancing through complex catalytic systems. The success of your experiment will depend heavily on meticulous attention to the catalyst combination, additives, and reaction conditions.

References

4-Hydroxycoumarin purification and characterization problems

Author: Smolecule Technical Support Team. Date: February 2026

Purification Troubleshooting Guide

The table below summarizes common problems encountered during the synthesis and purification of 4-HC derivatives, along with their potential solutions.

Problem Possible Causes Suggested Solutions
Low Product Yield [1] Incomplete reaction; incorrect reactant ratios; inefficient crystallization. Ensure thorough mixing; use excess sodium and acid as per original synthesis; confirm reagent purity; optimize crystallization conditions (solvent, temperature, cooling rate).
Impure or Colored Product [1] [2] Presence of tar-like byproducts; inorganic salts; side reactions during synthesis. Implement hot filtration to remove tars; perform re-precipitation or recrystallization from appropriate solvents (e.g., ethanol, water); use purification columns (e.g., silica gel) [1] [2].
Difficulty in Crystal Formation [1] Rapid precipitation from solution; oiling out of the product. Induce slow crystallization by cooling a hot, saturated solution gradually; scratch the flask with a glass rod to provide a nucleation point; consider alternative solvent pairs for recrystallization.
Inconsistent Analytical Results [3] Sample degradation; impurities interfering with analysis; incorrect HPLC method parameters. Use a stability-indicating HPLC method (e.g., C18 column, Methanol:Water 70:30 v/v, 1 mL/min flow, detection at 276 nm) to separate and accurately quantify the compound; validate method specificity [3].

The following workflow diagram illustrates a general purification and characterization pathway, integrating the troubleshooting points above.

purification_workflow 4-Hydroxycoumarin Purification and Characterization cluster_purify Purification & Troubleshooting cluster_char Characterization Techniques start Crude 4-HC Product purify Purification Process start->purify a1 Hot Filtration to remove tars purify->a1 crystal Crystallization char Characterization & Analysis crystal->char b1 Melting Point Determination char->b1 result Pure, Characterized Product a2 Recrystallization from Ethanol/Water a1->a2 a3 Check: Slow cooling for good crystals? a2->a3 a4 Column Chromatography if needed a3->a4 a4->crystal b2 HPLC Analysis (Purity) b1->b2 b3 Spectroscopic Methods (NMR, IR, MS) b2->b3 b4 Elemental Analysis (CHN) b3->b4 b4->result

Frequently Asked Questions (FAQs)

What are the established methods for confirming the identity and purity of a newly synthesized 4-HC derivative?

A multi-technique approach is essential for conclusive characterization. You should employ the following methods:

  • Chromatography: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess purity. A validated method uses a C18 column with a mobile phase of methanol and water (70:30, v/v) at a flow rate of 1 mL/min, with detection at 276 nm [3].
  • Spectroscopy:
    • IR Spectroscopy: Confirm the presence of key functional groups, such as the carbonyl (C=O) stretch around 1675 cm⁻¹ and broad O-H/N-H stretches around 3200-3500 cm⁻¹ [2].
    • NMR Spectroscopy: Use ¹H NMR and ¹³C NMR (e.g., in DMSO-d₆) to determine molecular structure. Key signals include the methyl group in 3-acetyl derivatives (e.g., singlet at ~2.57 ppm) and aromatic proton multiplets between 6.7-8.0 ppm [2] [4].
  • Elemental Analysis (CHN Analysis): This quantitative technique verifies the elemental composition of your compound, providing strong evidence for its molecular formula and purity [2].
  • Melting Point: Determine the melting point, as a sharp melting range consistent with literature values indicates a pure compound [4].
How can I functionalize the 4-HC scaffold for creating new derivatives?

The C-3 position of 4-HC is highly reactive due to the influence of the adjacent hydroxyl and carbonyl groups, making it a prime site for modification [5] [4].

  • Michael Addition: This is a common route to create diverse derivatives. 4-HC can react with compounds containing activated double bonds (Michael acceptors), such as arylydene-β-ketoesters, to form new carbon-carbon bonds at the 3-position [4].
  • Chalcogenylation: A modern, mild method involves an iodine-promoted reaction to introduce selenyl or sulfenyl groups at the C-3 position. This reaction can be efficiently performed in aqueous media at room temperature [6].
  • O-Alkylation: The 4-hydroxy group itself can be modified. For example, it can be reacted with various halogenated fragments (e.g., containing piperazine, morpholine, or benzene rings) in the presence of a base like potassium carbonate to form ether derivatives [7].
My palladium(II) complex with a 4-HC ligand has low yield. How can I improve this?

Low yields in metallocomplex formation can be addressed by optimizing the reaction conditions, based on successful syntheses:

  • Synthesis Protocol: A typical synthesis involves the dropwise addition of a methanol solution of the 4-HC bidentate ligand into an aqueous solution of K₂[PdCl₄] [2].
  • Key Parameters: Ensure continuous stirring for an extended period (e.g., 5 hours) to facilitate the reaction. The complex often precipitates directly from the reaction mixture. Moderately good yields (ranging from 46% to 89%) have been achieved using this method [2].
Where can I find computational data and cytotoxic activity for 4-HC derivatives?

Research articles often combine synthesis with computational and pharmacological studies.

  • Computational Studies: These typically use Density Functional Theory (DFT) methods (e.g., B3LYP) to optimize molecular geometry and calculate quantum-chemical parameters like HOMO-LUMO energies, dipole moments, and molecular electrostatic potential, which are useful for QSAR analysis [8] [4].
  • Cytotoxic Activity Screening: Standard assays include the MTT assay to test compound viability on various carcinoma cell lines (e.g., HL-60, EJ urinary bladder carcinoma, HCT116, A375, MIA PaCa-2). Activity is often reported as a decrease in cell viability and compared to a standard drug like melphalan [8] [2] [4]. Some 4-HC derivatives, such as certain ethyl oxobutanoate compounds, have shown comparatively good cytotoxic properties [8] [4].

I hope this technical support guide provides a solid foundation for your work with this compound.

References

storage stability of 4-Hydroxycoumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data for a Liposomal Formulation

For a 4-hydroxycoumarin-loaded liposome system, a 60-day stability study was conducted. The quantitative data below can serve as a reference for expected performance under specific storage conditions [1].

Table: Stability Parameters of this compound-Loaded Liposomes

Parameter Initial Value 30-Day Value 60-Day Value
Encapsulation Efficiency (%) 80.53 ± 1.95 79.38 ± 1.25 77.13 ± 1.42
Particle Size (nm) 993.33 ± 18.50 1006.67 ± 15.70 1056.67 ± 19.50
Polydispersity Index (PDI) 0.54 ± 0.03 0.57 ± 0.02 0.62 ± 0.02
Zeta Potential (mV) -45.23 ± 1.25 -44.37 ± 1.36 -42.80 ± 1.31

Experimental Protocol for Liposome Stability Testing [1]:

  • Formulation: The liposomes were prepared using the proliposome method with Phospholipon 90 G (unsaturated diacyl-phosphatidylcholine) as the lipid component and dimethyl sulfoxide (DMSO) as the solvent for this compound.
  • Storage Conditions: The prepared liposomal suspensions were stored at 4°C for the duration of the 60-day study.
  • Measurement Techniques:
    • Photon Correlation Spectroscopy (PCS): Used to determine particle size, PDI, and zeta potential. The sample was diluted 500-fold and measured at room temperature.
    • Encapsulation Efficiency (EE): Determined via an indirect method by measuring the concentration of unencapsulated this compound in the supernatant.

Experimental Workflow: Liposome Storage Stability Assessment

The process for preparing and testing the stability of the liposomal formulation can be summarized in the following workflow:

start Start Stability Assessment prep Liposome Preparation (Proliposome method in DMSO) start->prep store Storage at 4°C prep->store test_int Sample at Timepoints (e.g., 30, 60 days) store->test_int analyze Analysis via PCS and EE methods test_int->analyze eval Evaluate Parameter Changes analyze->eval end Report Stability eval->end

Frequently Asked Questions & Troubleshooting

Here are some common issues and their evidence-based solutions.

Q1: What are the best practices for storing pure this compound and its derivatives?

  • General Guidance: While explicit stability studies for the pure solid compound are limited in the search results, standard laboratory practices for sensitive organic compounds should be followed. It is recommended to store this compound derivatives in a cool, dry, and dark place [1].
  • Recommended Action:
    • Container: Use a tightly sealed container to prevent moisture absorption.
    • Environment: Store in a desiccator or under an inert atmosphere (e.g., nitrogen) if the compound is known to be sensitive to oxidation.
    • Temperature: For long-term storage, refrigeration at 4°C is a prudent choice, as demonstrated to be effective for the liposomal form [1].

Q2: I am observing decreased performance in my biological assays. Could storage be a factor?

  • Possible Cause: Yes, the chemical integrity of the compound can degrade over time, especially if exposed to unfavorable conditions. The stability of this compound derivatives can be influenced by the specific functional groups at the 3-position of the coumarin core [2] [3].
  • Troubleshooting Steps:
    • Check Purity: Analyze the stored compound using techniques like HPLC or NMR to confirm its chemical purity and identity.
    • Review Storage History: Verify that the compound has not been exposed to light, heat, or moisture over a long period.
    • Prepare Fresh Solution: If using a stock solution, note that solutions in solvents like DMSO are often hygroscopic and can facilitate degradation. Consider using freshly prepared solutions for critical experiments.

Q3: How can I improve the stability and bioavailability of this compound in experimental models?

  • Solution: As evidenced by the research, encapsulation into a drug delivery system is a viable strategy. The liposomal study showed that encapsulation can maintain the stability of the core compound over at least 60 days [1]. This approach also addresses the inherent low water solubility of this compound and its derivatives, which is a major factor limiting their bioavailability [1].

Key Takeaways for Researchers

  • Formulation Matters: The stability profile is highly dependent on the formulation. Liposomal encapsulation is a proven method to enhance the physical stability of this compound.
  • Monitor Critical Parameters: For colloidal systems like liposomes, particle size, PDI, and zeta potential are key indicators of stability. Significant changes in these parameters signal physical instability.
  • Derivative-Specific Behavior: Be aware that different 3-substituted this compound derivatives may have varying stability due to their unique chemical structures. Always consult literature specific to your compound of interest.

References

solvent selection for 4-Hydroxycoumarin reactions

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Common Reaction Solvents

The table below summarizes the available data on the solubility of 4-Hydroxycoumarin and solvents frequently used in its reactions.

Solvent Reported Solubility / Use Notes / Context
Water Practically insoluble [1] --
Ethanol Freely soluble [1] Used in synthesis and condensation reactions [2] [3].
Diethyl Ether Freely soluble [1] --
DMSO Slightly soluble [1] Suitable for spectroscopic studies or reactions requiring a polar aprotic solvent.
Methanol Slightly soluble [1] Used in cleavage reactions and for analytical purposes (HPLC) [3] [4].
Toluene / Xylene -- Used as a solvent for the synthesis of this compound itself, requiring anhydrous conditions [3].
1,2-Dichloroethane -- Used with a catalyst (e.g., p-TsOH) for coupling this compound with alcohols [2].
Acetic Acid -- Used as a medium for condensation reactions with aldehydes [2].

Experimental Protocols from Literature

Here are detailed methodologies for common reactions involving this compound, as reported in recent research.

Synthesis of this compound via Malonic Acid and Phenol

This is a classic Pechmann reaction pathway [3].

  • Reagents: Phenol, malonic acid, phosphorus oxychloride (POCl₃), anhydrous zinc chloride (ZnCl₂) [3].
  • Procedure:
    • Treat phenol with an equimolar proportion of malonic acid.
    • Use a mixture of a double to triple molar amount (each) of anhydrous ZnCl₂ and POCl₃ as the condensation agent.
    • The product, this compound, can be obtained with a quantitative yield of 64% [3].
Coupling Reaction with an Alcohol to Form a this compound Derivative

This protocol describes the synthesis of second-generation anticoagulant rodenticides [2].

  • Reagents: this compound, secondary alcohol (e.g., 4-hydroxy-tetralone derivatives), p-toluenesulfonic acid (p-TsOH), 1,2-dichloroethane [2].
  • Procedure:
    • Condense this compound with the secondary alcohol in 1,2-dichloroethane.
    • Use a catalytic amount of p-TsOH.
    • The reaction proceeds to yield the target coupled compound [2].
Condensation with an Aldehyde to Form Biscoumarins

This is a common reaction to form dimeric structures [2] [3].

  • Reagents: this compound, aromatic aldehyde, ethanol, acetic acid [2].
  • Procedure:
    • Heat a mixture of this compound and the aromatic aldehyde in ethanol.
    • Use acetic acid as a catalyst for the condensation.
    • The reaction generates substituted 3,3'-arylidenebis-4-hydroxycoumarins [2].

Solvent Selection Workflow

For a logical approach to solvent selection, you can follow this general workflow, though specific solvent properties for every scenario are not fully detailed in the search results.

Start Define Reaction Goal Step1 Check Solubility of This compound Start->Step1 Step2 Evaluate Reaction Type Step1->Step2 Ethanol Ethanol (Good Solubility) Step1->Ethanol DMSO DMSO (Slight Solubility) Step1->DMSO Methanol Methanol (Slight Solubility) Step1->Methanol Step3 Assess Safety & Practicality Step2->Step3 Condensation Condensation (e.g., with Aldehydes) Step2->Condensation Coupling Coupling (e.g., with Alcohols) Step2->Coupling Step4 Select Candidate Solvent Step3->Step4

Handling and Safety Precautions

  • General Handling: The signal word for this compound is Warning [4]. Its hazard statement is H302 (Harmful if swallowed) [1].
  • Personal Protective Equipment (PPE): Precautionary statements recommend wearing protective gloves and eye/face protection [1].
  • Storage: Store in a cool place below +30°C, and keep the container tightly closed [1].

Frequently Asked Questions

What is the melting point of this compound? The literature melting point is 211-213 °C [4] [1].

Why is my reaction yield low when coupling this compound with an alcohol? The search results indicate that using strong Brønsted acids (like HCl or H₂SO₄) for this coupling can lead to preferential dehydrohalogenation and low yields [2]. An improved method is to use 1,2-dichloroethane as a solvent with a catalytic amount of p-toluenesulfonic acid (p-TsOH) [2].

Can this compound be O-acylated or C-acylated? Yes, both are possible. The literature reports two main types of acylation: C-acylation (at the 3-position) and O-acylation (on the hydroxyl group) [3]. Interestingly, one study reported a novel pathway where an O-acylation compound could be converted to a C-acylation compound in the presence of potassium cyanide [3].

References

Key Factors Affecting Stability of 4-Hydroxycoumarin Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The stability of these compounds is highly dependent on their specific structure and the environment. The following table summarizes the main factors identified in recent studies:

Factor Effect on Stability Evidence & Context
pH of Aqueous Solution Stability is pH-dependent; decomposition rates vary with acidity/alkalinity. Observed in coumarin dimers; different compound groups showed varying stability across pH levels [1].
Structural Class (e.g., presence of OH groups) Compounds with annelated dihydrofuran rings are more stable. Those with primary/secondary OH groups are more prone to decomposition. Classification of coumarin dimers into groups (I-V) revealed stark differences in stability and degradation products [1].
Oxidative Environment Susceptible to radical-driven degradation, a process relevant for Advanced Oxidation Processes (AOPs) in wastewater treatment. Study on 4,7-dihydroxycoumarin derivatives investigated their reaction with hydroxyl radicals (HO•) [2].
Primary Hydrolytic Pathway Retro-Michael reaction can be a principal step in the de-dimerization of certain coumarin dimers. Identified as the main hydrolytic path for one group of coumarin dimers in aqueous solution [1].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for evaluating the stability of your compounds, as described in the research.

Protocol for HPLC-DAD Stability Study in Aqueous Solutions

This method is used to assess chemical stability under various pH conditions [1].

  • Materials:

    • Compounds: The coumarin derivatives to be tested.
    • Solvents: Acetonitrile (HPLC grade).
    • Buffers: Standard aqueous buffers (e.g., phosphate-buffered saline) to cover a range of pH values.
    • Equipment: HPLC system with a Diode Array Detector (DAD).
  • Procedure:

    • Sample Preparation: Prepare stock solutions of the coumarin derivative in a suitable solvent like acetonitrile. Dilute these stocks with the appropriate aqueous buffers to the final desired concentration for testing.
    • Incubation: Incubate the aqueous samples at a constant temperature (e.g., 37°C) for a set period.
    • Analysis: At regular time intervals, inject samples into the HPLC-DAD system.
      • Column: A reverse-phase C18 column is typically used.
      • Mobile Phase: A mixture of acetonitrile and water is common.
      • Detection: Use the DAD to monitor the degradation of the parent compound and the formation of new peaks indicating degradation products.
    • Identification: Use HPLC–MS (Mass Spectrometry) to propose the structures of the identified degradation products.
Protocol for Investigating Radical-Driven Degradation

This methodology combines experimental spectroscopy with computational modeling to understand degradation mechanisms initiated by highly reactive radicals [2].

  • Materials:

    • Chemicals: Hydrogen peroxide (H₂O₂), Iron(II) sulfate (FeSO₄), spin-trap agent (e.g., DEPMPO).
    • Buffer: 100 mM phosphate buffer, pH 7.4.
    • Equipment: Electron Paramagnetic Resonance (EPR) spectrometer.
  • Procedure:

    • Generate HO• Radicals: Use the Fenton reaction by mixing H₂O₂ and FeSO₄ in the phosphate buffer.
    • Spin Trapping: Add the DEPMPO spin trap to the reaction mixture. It reacts with short-lived HO• radicals to form a stable, detectable adduct.
    • EPR Measurement: Introduce the coumarin derivative to the system. Record the EPR spectrum and compare the signal intensity of the DEPMPO–HO• adduct with a control (without the coumarin compound). A reduction in signal indicates the compound is scavenging HO• radicals.
    • Computational Analysis (QM-ORSA): Use Density Functional Theory (DFT) calculations to model the reaction between the coumarin derivative and HO• radicals.
      • Software: Gaussian09 program package.
      • Theoretical Model: M06-2X/6-311++G(d,p) level of theory.
      • Solvent Model: CPCM (water).
      • Goal: Calculate thermodynamic and kinetic parameters for possible reaction mechanisms (HAT, SPLET, RAF) and estimate overall rate constants (koverall) for the reaction.

The workflow for the radical-driven degradation study can be visualized as follows:

cluster_exp Experimental Workflow cluster_comp Computational Workflow Start Start: Investigate Radical-Driven Degradation Exp Experimental EPR Spectroscopy Results Integrate Findings: Identify degradation mechanisms and predict product toxicity Exp->Results Comp Computational DFT Analysis Comp->Results Synt Synthesize/Select 4-Hydroxycoumarin Derivative Synt->Exp Synt->Comp Fenton Generate HO• radicals via Fenton reaction (H₂O₂/FeSO₄) Trap Trap radicals using DEPMPO spin trap Fenton->Trap Measure Measure EPR signal with and without compound Trap->Measure AnalyzeExp Analyze radical scavenging efficiency Measure->AnalyzeExp Model Model molecular structures using DFT (M06-2X/6-311++G(d,p)) Calculate Calculate reaction pathways (HAT, SPLET, RAF) and kinetics Model->Calculate AnalyzeComp Estimate overall rate constant (koverall) Calculate->AnalyzeComp End Conclusion & Report Results->End

Key Technical Takeaways for Researchers

  • Stability is Not Universal: The term "this compound derivatives" encompasses a wide range of structures with varying stability. Your specific substituents and molecular architecture will dictate the dominant degradation pathway [1].
  • AOPs Can Guide Degradation Studies: Even if your goal is stabilization, understanding the radical-driven degradation mechanisms studied for Advanced Oxidation Processes (AOPs) is invaluable. It helps identify the molecule's weak points and predict transformation products [2].
  • Combined Techniques are Powerful: As shown in the workflow, pairing experimental techniques like EPR with computational DFT modeling provides a deep, mechanistic understanding of decomposition that neither method could achieve alone [2].

References

4-Hydroxycoumarin anticoagulant efficacy comparison warfarin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Common Thread

All 4-hydroxycoumarin-derived anticoagulants share the same mechanism. They inhibit the enzyme vitamin K epoxide reductase (VKOR), which is essential for recycling vitamin K. This recycling process is required for the activation of several clotting factors (II, VII, IX, and X). By blocking it, these anticoagulants deplete the body's active vitamin K reserves, thereby reducing the synthesis of functional clotting factors and slowing blood coagulation [1] [2].

The diagram below illustrates this mechanism and the core structure shared by these compounds:

G Vitamin K Recycling Vitamin K Recycling Active Clotting Factors Active Clotting Factors Vitamin K Recycling->Active Clotting Factors Requires Clotting Factors II, VII, IX, X Clotting Factors II, VII, IX, X Active Clotting Factors->Clotting Factors II, VII, IX, X Synthesis of This compound\nCore Structure This compound Core Structure Anticoagulant Drugs Anticoagulant Drugs This compound\nCore Structure->Anticoagulant Drugs Precursor for Vitamin K Epoxide Reductase (VKOR) Vitamin K Epoxide Reductase (VKOR) Anticoagulant Drugs->Vitamin K Epoxide Reductase (VKOR) Inhibit Vitamin K Epoxide Reductase (VKOR)->Vitamin K Recycling Catalyzes

Comparative Efficacy: Pharmacokinetic and Pharmacodynamic Data

The table below summarizes experimental data from animal studies, which is crucial for understanding the fundamental differences in potency and duration of action within this drug class.

Anticoagulant Relative Potency Terminal Half-Life (in Rabbits) Key Characteristics
Warfarin [3] [4] [5] Reference standard (less potent) ~5.6 hours Short-acting; used in human medicine.
S-Warfarin [3] [4] More potent than racemic warfarin Similar to warfarin The (S)-enantiomer is 3-5x more potent than the (R)-enantiomer.
Difenacoum [3] [4] [5] More potent than warfarin ~83.1 hours Second-generation, long-acting.
Brodifacoum [3] [4] [5] Similar potency to racemic warfarin, but extremely long-acting ~60.8 hours (487h in a human case) Second-generation, very long-acting; high risk of bioaccumulation.

Clinical and Commercial Applications

The differences in half-life and potency directly influence the clinical and commercial use of these compounds.

  • First-Generation (e.g., Warfarin): Used therapeutically in humans for decades. It requires repeated dosing and frequent monitoring (INR tests) because of its short half-life and susceptibility to dietary vitamin K and drug interactions [1] [2].
  • Second-Generation / Superwarfarins (e.g., Brodifacoum, Difenacoum): Primarily used as rodenticides. Their extreme potency and long half-life mean a single dose is lethal to rodents. This also makes them highly dangerous in cases of accidental human ingestion, causing prolonged anticoagulation that requires aggressive and sustained treatment with vitamin K and other clotting factor concentrates [5].

Key Experimental Protocols for Comparison

The comparative data primarily comes from well-established pharmacological studies. Here are the core methodologies used in the research:

  • 1. Pharmacokinetic Profiling

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the anticoagulants.
    • Method: Administer a single intravenous dose to animal models (e.g., rabbits). Collect plasma samples at regular intervals over an extended period. Use specific and sensitive high-performance liquid chromatography (HPLC) assays to measure plasma drug concentrations. Analyze the concentration-time data to calculate key parameters like terminal half-life and clearance [3] [4].
  • 2. Pharmacodynamic Response Measurement

    • Objective: To quantify the biological effect (anticoagulation) over time.
    • Method: In the same animal subjects, regularly measure prothrombin complex activity, a functional assay that reflects the combined activity of vitamin K-dependent clotting factors. A decrease in this activity indicates the anticoagulant effect. The rate of clotting factor synthesis can be derived from the recovery of this activity after dosing [3] [4].
  • 3. In Vitro Enzyme Inhibition Assays

    • Objective: To directly compare the potency of different compounds in inhibiting the target enzyme, VKOR.
    • Method: Use liver microsomal preparations (which contain VKOR). Incubate the microsomes with vitamin K epoxide substrate in the presence of varying concentrations of the anticoagulant. Measure the rate of production of reduced vitamin K. The concentration that inhibits 50% of the enzyme activity (IC50) is determined and used for potency comparison [3].

Additional Research Context

  • Synthetic Chemistry: The synthesis of this compound derivatives often involves coupling reactions between the this compound core and various substituted alcohols or ketones, frequently using acid catalysts like p-toluenesulfonic acid [6].
  • Biosynthesis: Recent advancements have enabled the microbial biosynthesis of this compound in engineered E. coli, offering a potential alternative to traditional chemical synthesis from petrochemicals [7] [8].
  • Resistance: A significant challenge in pest control is the emergence of rodent resistance to warfarin, which has driven the development of second-generation anticoagulants. Resistance is often due to genetic mutations in the VKOR enzyme [9].

References

biological activity comparison of 4-Hydroxycoumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity Spectrum of 4-Hydroxycoumarin Derivatives

This compound serves as a key scaffold for a wide range of biologically active compounds. The table below summarizes their core activities and provides examples for comparison [1] [2].

Biological Activity Representative Derivatives/Drugs Key Findings and Experimental Outcomes
Anticoagulant Warfarin, Dicoumarol, Phenprocoumon, Brodifacoum [1] [3] Vitamin K antagonists; target vitamin K 2,3-epoxide reductase in liver microsomes; used to treat thrombophlebitis, pulmonary embolism, and cardiac conditions [1] [2] [3].
Anticancer Various synthetic derivatives (e.g., 4h, 4i, Pd(II) complexes) [4] [5] [6] See detailed tables below for specific cytotoxicity and anti-motility data.
Antibacterial Novobiocin, Clorobiocin [3] Exhibit a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant strains [3].
Anti-inflammatory & Analgesic -- Demonstrated analgesic, anti-arthritis, and anti-inflammatory properties in pharmacological investigations [1] [2].
Antioxidant Benzopyranodicoumarins, Palladium(II) complexes [1] [4] Selective antiradical activity towards •OH and -•OOH radicals; anti-ABTS cation radical activity comparable to ascorbate [4].
Antiviral -- Reported anti-viral and anti-HIV activities [1] [2] [7].

Detailed Comparison of Anticancer Activities

In Vitro Cytotoxicity of Select Derivatives

The following table compares the cytotoxic potential of various this compound derivatives against different human cancer cell lines, as measured by IC₅₀ values (the concentration required to inhibit 50% of cell growth) [4] [3].

Derivative Cancer Cell Line IC₅₀ (μM) Notes
Coumarin-Dithiocarbamate Hybrid (Compound 1) [3] MGC-803 (gastric) 4.96 ± 0.78 More potent than 5-Fluorouracil (5-FU, IC₅₀ = 7.01 ± 1.34 μM) on this cell line [3].
MCF-7 (breast) 10.44 ± 2.34
Palladium(II) Complex C1 [4] HCT-116 (colon carcinoma) 25.6 Tested at 50 μM; complex C1 decreased viability to ~40% [4].
A375 (melanoma) 25.3
MIA PaCa-2 (pancreatic carcinoma) 29.7
Palladium(II) Complex C2 [4] HCT-116 (colon carcinoma) 20.4 Tested at 50 μM; complex C2 decreased viability to ~30% [4].
A375 (melanoma) 22.1
MIA PaCa-2 (pancreatic carcinoma) 29.3
Inhibition of Lung Cancer Cell Motility

A 2022 study synthesized ten new 3-amidocoumarins and evaluated their ability to inhibit lung cancer cell invasion and migration without inducing cytotoxicity [6]. The table below summarizes the key findings for the most active compounds.

Derivative Biological Activity Experimental Data & Outcome
Compound 4h [6] Invasion Inhibition ~50% inhibition of A549 cell invasion at 5 μM [6].
Effect on EMT Markers Decreased protein expression of N-cadherin; suppressed mRNA expression of Snail and Twist [6].
Compound 4i [6] Invasion Inhibition ~40% inhibition of A549 cell invasion at 5 μM [6].
Effect on EMT Markers Significantly increased E-cadherin expression; downregulated N-cadherin, Snail, and Twist in a dose-dependent manner [6].
Compound 4d [6] Invasion Inhibition ~40% inhibition of A549 cell invasion at 5 μM [6].
Effect on EMT Markers Did not significantly affect E-cadherin or N-cadherin expression [6].

The differential effects on Epithelial-Mesenchymal Transition (EMT) markers can be visualized as a simplified signaling pathway. Compounds 4h and 4i suppress key promoters of this process, thereby inhibiting cell motility.

Lung_Cancer_Cell Lung_Cancer_Cell EMT_Activation EMT Activation Lung_Cancer_Cell->EMT_Activation Marker_N_Cadherin ↑ N-Cadherin EMT_Activation->Marker_N_Cadherin Marker_Snail ↑ Snail EMT_Activation->Marker_Snail Marker_Twist ↑ Twist EMT_Activation->Marker_Twist Marker_E_Cadherin ↓ E-Cadherin EMT_Activation->Marker_E_Cadherin Cell_Motility Increased Cell Motility & Invasion Marker_N_Cadherin->Cell_Motility Marker_Snail->Cell_Motility Marker_Twist->Cell_Motility Marker_E_Cadherin->Cell_Motility Inhibition_4h Compound 4h Inhibition_4h->Marker_N_Cadherin Suppresses Inhibition_4h->Marker_Snail Suppresses Inhibition_4h->Marker_Twist Suppresses Inhibition_4i Compound 4i Inhibition_4i->Marker_N_Cadherin Suppresses Inhibition_4i->Marker_Snail Suppresses Inhibition_4i->Marker_Twist Suppresses Inhibition_4i->Marker_E_Cadherin Promotes

Detailed Experimental Protocols

For researchers aiming to replicate or evaluate these studies, here is a summary of the key experimental methodologies used in the cited literature.

Cytotoxicity and Anti-Motility Assays (In Vitro)

This workflow outlines the standard procedures used to evaluate the anticancer potential of the derivatives [4] [6].

cluster_1 Motility Assays (Detail) cluster_2 Molecular Analysis (Detail) Start Cell Culture (Carcinoma cell lines e.g., A549, HCT-116, MCF-7) A Treatment with This compound Derivatives Start->A B Viability Assay (MTT Assay) A->B C Motility Assays A->C D Molecular Analysis A->D E Data Acquisition (IC₅₀, % inhibition) B->E C->E D->E C1 Invasion Assay (Matrigel-coated transwells) C1->E C2 Migration Assay (Wound healing/scratch assay) C2->E D1 Protein Expression (Western Blot) D1->E D2 mRNA Expression (qRT-PCR) D2->E

  • Cell Viability (MTT) Assay [4] [6] [3]: Cells are treated with varying concentrations of the test compounds for a set period (e.g., 24-72 hours). MTT reagent is added and converted to purple formazan by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured. The IC₅₀ value is calculated from the dose-response curve.
  • Invasion Assay [6]: Conducted using transwell chambers coated with Matrigel. Cells suspended in a serum-free medium are placed in the upper chamber, while a medium with serum as a chemoattractant is placed in the lower chamber. After incubation, non-invading cells are removed, and the cells that have invaded through the Matrigel are stained and counted.
  • Wound Healing/Migration Assay [6]: A monolayer of cells is scratched to create a "wound." The closure of this wound is monitored and measured over time (e.g., 0, 24, 48 hours) in the presence and absence of the test compounds.
  • Analysis of EMT Markers [6]:
    • Protein Expression: Evaluated by Western Blot using specific antibodies against markers like E-cadherin and N-cadherin.
    • mRNA Expression: Quantified using quantitative real-time PCR (qRT-PCR) for genes such as SNAI1 (Snail) and TWIST1.
In Vivo Toxicity Assessment
  • Zebrafish Embryo Toxicity Test [4]: Newly synthesized palladium(II) complexes (C1 and C2) were evaluated for developmental toxicity using zebrafish embryos. Embryos are exposed to different concentrations of the compounds, and adverse effects (e.g., developmental delays, morphological abnormalities, mortality) are recorded over a specified period. This model serves as a preliminary in vivo screen for toxicity.
Anticoagulant Activity Evaluation
  • In Vivo Anticoagulant Effect [1] [2]: The anticoagulant activity of derivatives like warfarin is typically compared to standards in animal models. A common pharmacological investigation involves administering the compound to animals and measuring clotting time or other relevant coagulation parameters to determine efficacy and therapeutic index.

Key Insights for Research and Development

Based on the compiled data, here are some key insights for professionals in the field:

  • Promising Anticancer Candidates: Derivatives like 4h and 4i are particularly interesting for metastatic lung cancer research because they inhibit invasion and migration without significant cytotoxicity, suggesting a targeted mechanism of action [6].
  • Structure-Activity Relationship (SAR): The biological activity is highly dependent on the substituents at the 3-position of the this compound core. Modifications at this position can dramatically alter potency and selectivity, as seen with the dithiocarbamate hybrids and 3-amidocoumarins [6] [3] [7].
  • Beyond Cytotoxicity: When evaluating anticancer potential, it is crucial to look beyond simple cytotoxicity (IC₅₀). Assays for anti-migration, anti-invasion, and effects on pathways like EMT can reveal valuable therapeutic properties for combating metastasis [6].
  • Innovative Synthesis: Recent catalytic methods, such as the Pd/amine/Brønsted acid ternary system, enable efficient construction of complex this compound derivatives with multiple stereocenters under milder conditions, facilitating faster exploration of novel chemical space [5].

References

computational vs experimental data 4-Hydroxycoumarin derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Computational & Experimental Data

The table below summarizes key studies that directly compare computational predictions with experimental results for various 4-hydroxycoumarin derivatives.

Derivative Type / Study Focus Computational Methods Key Computational Findings Experimental Correlations & Biological Activity

| 3-Cinnamoyl this compound Derivatives (2024 Study) [1] | Methods: DFT (B3LYP, M06-2x), HF. Basis Set: 6-31++G(d,p). Properties: Geometry, IR, NMR, UV-Vis, chemical reactivity descriptors [1] | • Acetamido-substituted derivative: highest reactivity [1] • Nitro-substituted derivative: least reactive, strongest electrophile [1] • Pronounced OH/C=O tautomerism present in most compounds [1] | Good linear agreement between calculated and experimental IR, 1H NMR, 13C NMR, and UV-Visible data [1] | | New Cytotoxic 4-Hydroxycoumarins (2008 Study) [2] [3] | Methods: DFT (B3LYP), MM2, OPLS. Properties: Geometry optimization, dipole moment, Log P, HOMO/LUMO energies, molecular volume/charges for QSAR [2] [3] | • Analysis of physicochemical parameters (e.g., dipole moment, HOMO/LUMO) for QSAR insights [2] [3] | • SS-16 & SS-21: Showed good cytotoxic activity against HL-60 (leukemia) and EJ (bladder carcinoma) cell lines [2] [3] • Activity was weaker than the standard drug melphalan [2] [3] | | 3-Formyl-4-hydroxycoumarin Enamines (2023 Study) [4] | Method: In silico molecular docking. Target: CDK-8 protein [4] | • Compounds 4g & 4h: Best binding affinity (-6.8 kcal/mol) [4] | • Compound 4g: Potent anti-tumor activity in potato disc assay (IC₅₀ 1.12 ± 0.2 µM), outperforming standard vinblastine [4] • Binding energy values agreed with experimental results [4] | | Photoexcited 4-Hydroxycoumarins (2025 Study) [5] | Calculations: Cyclic voltammetry, Rehm-Weller equation, Stern-Volmer quenching, UV-Vis spectroscopy [5] | • Excited state of deprotonated coumarin is a strong SET reductant (Ered = -2.77 V vs. SCE) [5] • Capable of generating radicals from stable precursors (e.g., perfluoroalkyl iodides) [5] | Mechanism Confirmed: Photophysical studies (fluorescence quenching, lifetime measurements) confirmed the proposed SET mechanism for radical dearomatization to synthesize 2,4-chromandiones [5] |

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key experiments cited above.

Protocol: Synthesis and Cytotoxicity Testing (2008 Study) [2] [3]
  • Synthesis: Derivatives were synthesized via reactions of this compound with arylydene-β-ketoesters (prepared from aromatic aldehydes and ethylacetoacetate via Knoevenagel condensation). Products were characterized by UV-Vis, IR, 1H & 13C NMR, mass spectrometry, and elemental analysis [3].
  • Cytotoxicity Assay (MTT Test):
    • Cell Lines: Human promyelocyte leukemia (HL-60) and urinary bladder carcinoma (EJ) [2] [3].
    • Procedure: Cells were treated with the compounds, and viability was assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The reduction of MTT to purple formazan by living cells was measured spectrophotometrically at 580 nm [3].
    • Data Analysis: Survival fraction was calculated as a percentage of the untreated control [3].
Protocol: Anti-Tumor Activity and Docking (2023 Study) [4]
  • Synthesis: 3-Formyl-4-hydroxycoumarin-derived enamines were synthesized via a one-pot condensation of this compound, benzylamine derivatives, and triethyl orthoformate under reflux in 2-butanol for 3-4 hours [4].
  • Anti-Tumor Assay (Potato Disc Tumor Assay):
    • Model: Tumors induced by Agrobacterium tumefaciens on potato discs [4].
    • Procedure: The compounds were tested for their ability to inhibit tumor formation. Vinblastine was used as a standard reference drug [4].
    • Data Analysis: The IC₅₀ value (concentration that inhibits 50% of tumor growth) was determined [4].
  • Molecular Docking:
    • Software: Not specified in the abstract, but docking was performed in silico [4].
    • Target Protein: CDK-8 (Cyclin-Dependent Kinase 8) [4].
    • Output: Binding energy (kcal/mol) and analysis of binding interactions [4].
Protocol: Photochemical Reactivity (2025 Study) [5]
  • Reaction Conditions:
    • General: Conducted under a nitrogen atmosphere in acetonitrile [5].
    • Key Step: Deprotonation of 3-substituted this compound with a base (e.g., Cs₂CO₃) [5].
    • Excitation: Irradiation with purple light (λmax = 390 nm) for 4 hours to excite the deprotonated species [5].
  • Photophysical Studies:
    • UV-Vis Spectroscopy: Confirmed the bathochromic shift (absorption into visible light) upon deprotonation [5].
    • Cyclic Voltammetry: Determined the ground-state oxidation potential of the deprotonated coumarin [5].
    • Stern-Volmer Analysis: Showed fluorescence quenching of the excited state by the radical precursor, supporting the Single-Electron Transfer (SET) mechanism [5].
    • Lifetime Measurement: The excited singlet-state lifetime was measured as 5.1 ns using a single-photon counting technique [5].

Research Workflow and Pathway Visualizations

The following diagrams, created using Graphviz, illustrate the core logical relationships and experimental pathways described in the research.

Computational-Experimental Validation Cycle

G Start This compound Core Structure Comp Computational Modeling (DFT, Docking) Start->Comp Pred Predicted Properties: - Reactivity - Spectroscopy - Protein Binding Comp->Pred Exp Experimental Synthesis & Characterization Pred->Exp Guides Design Data Experimental Data: - Biological Activity - Spectral Data Exp->Data CompVal Comparison & Validation Data->CompVal CompVal->Comp Refines Model Insight Scientific Insight: - Mechanism Confirmed - SAR Understood - New Reactivity CompVal->Insight

Photochemical Reaction Pathway (2025)

G A 3-Substituted This compound (1) B Deprotonation with Base (e.g., Cs₂CO₃) A->B C Deprotonated Intermediate (Ia) B->C D Photoexcitation Purple Light (390 nm) C->D E Excited State (Ia*) Strong SET Reductant D->E G Single-Electron Transfer (SET) & Radical Generation E->G F Radical Precursor (2) e.g., Perfluoroalkyl Iodide F->G H Radical Dearomatization & C-C Bond Formation G->H I 3,3-Disubstituted 2,4-Chromandione (3) H->I

Key Insights for Researchers

The integrated computational and experimental studies on this compound derivatives reveal several critical points:

  • Computational Reliability: DFT methods (particularly B3LYP) show remarkable accuracy in predicting the physicochemical properties and spectroscopic signatures of this compound derivatives, providing a reliable tool for pre-synthesis screening and design [1].
  • Guiding Experimental Focus: Calculations successfully identify structural features linked to high reactivity and specific biological activity. For instance, identifying the acetamido group as a high-reactivity substituent and the nitro group as a strong electrophile helps prioritize synthetic targets [1].
  • Revealing Novel Reactivity: As demonstrated in the 2025 study, a combination of computational electrochemistry and photophysical studies was instrumental in unveiling a previously unexplored photochemical pathway, moving beyond traditional ground-state nucleophilic chemistry [5].
  • Bridging to Biological Activity: Molecular docking serves as a powerful bridge, helping to explain experimental biological results at the molecular level. The correlation between strong binding affinity (e.g., -6.8 kcal/mol for compound 4g) and potent experimental anti-tumor activity (IC₅₀ 1.12 µM) validates the computational model and suggests a mechanism of action via CDK-8 inhibition [4].

References

Structural Modifications & Biological Activities of 4-Hydroxycoumarin

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modification / Compound Class Key Biological Activities & Experimental Findings Primary Assays / Models Used
3-Substitution (e.g., Warfarin-type) [1] Anticoagulant Activity: Acts as a vitamin K antagonist, inhibiting vitamin K 2,3-epoxide reductase. Some derivatives show effects similar to coumachlor or warfarin in vivo. [1] In vivo anticoagulant activity assays; thrombophlebitis, pulmonary embolism models [1]
3-Cinnamylidene Derivatives (e.g., Compound B8) [2] Anti-inflammatory Activity: Significant inhibition of IL-6 release in LPS-induced mouse and human cell lines. Compound B8 showed IC50 values of 4.57 μM (J774A.1 cells) and 6.51 μM (THP-1 cells). Acts via the MAPK signaling pathway. [2] In vitro IL-6 ELISA on J774A.1 (mouse) and THP-1 (human) cells; in vivo models of acute lung injury and colitis [2]
Palladium(II) Complexes (C1, C2) [3] Cytotoxic/Anticancer Activity: Decreased viability in carcinoma cell lines (HCT116, A375, MIA PaCa-2) by inducing apoptosis. Showed selective antiradical activity and effects on antioxidative defense enzymes. [3] In vitro cytotoxicity (MTT) assay; zebrafish embryo in vivo toxicity test; antiradical activity assays (ABTS, •OH, •OOH) [3]
Enamines (e.g., 4g) [4] Anti-tumor Activity: Compound 4g exhibited potent anti-tumor activity with an IC50 of 1.12 ± 0.2 μM in a potato disc tumor assay, outperforming the standard drug Vinblastine. Also showed strong binding affinity to CDK-8 protein in silico. [4] Potato disc tumor assay (Agrobacterium tumefaciens-induced); in silico molecular docking against CDK-8 protein [4]
Biscoumarins (3,3'-arylidenebis-4-hydroxycoumarins) [1] [5] Diverse Activities: Exhibit antioxidative and antibacterial activities. One derivative, 3,3'-(4-chlorophenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one), showed low toxicity and is a prospective lead compound. [1] [5] Antioxidant assays (e.g., free radical scavenging); antibacterial susceptibility testing [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies from the cited studies.

  • Synthesis of 4-Hydroxycoumarin Derivatives (General Approach): A common method involves a coupling reaction where this compound is reacted with various electrophiles, such as aldehydes or halogenated compounds. These reactions are often catalyzed by acids (e.g., p-toluenesulfonic acid) or bases (e.g., potassium carbonate) and conducted in solvents like 1,2-dichloroethane, DMF, or 2-butanol under reflux for several hours [1] [4] [2]. For example, enamines were synthesized efficiently by refluxing this compound, benzyl amine derivatives, and triethyl orthoformate in 2-butanol for 3-4 hours [4].
  • In Vitro Anti-inflammatory Activity (IL-6 Inhibition) [2]:
    • Cell Culture & Treatment: Murine macrophage cell line J774A.1 or human monocytic cell line THP-1 are cultured and pre-treated with different concentrations of the test compounds for a set time (e.g., 1 hour).
    • Inflammation Induction: Inflammation is stimulated by adding bacterial lipopolysaccharide (LPS) to the culture medium.
    • Cytokine Measurement: After a further incubation period (e.g., 24 hours), the cell supernatant is collected. The concentration of the pro-inflammatory cytokine Interleukin-6 (IL-6) is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
    • Data Analysis: The IC50 value (concentration that inhibits 50% of IL-6 release) is calculated from the dose-response data.
  • In Vitro Cytotoxicity Assay (MTT Assay) [3]:
    • Cell Seeding: Carcinoma cell lines (e.g., HCT116, A375) and a healthy control cell line (e.g., MRC-5) are plated in a 96-well plate.
    • Compound Exposure: After cell attachment, the culture medium is replaced with a medium containing various concentrations of the test compounds.
    • Incubation & MTT Addition: The plate is incubated (e.g., for 72 hours). Then, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated further. Metabolically active cells reduce MTT to purple formazan crystals.
    • Solubilization & Measurement: The formazan crystals are dissolved using a solvent (e.g., DMSO), and the absorbance of the solution is measured at a specific wavelength (e.g., 570 nm).
    • Viability Calculation: Cell viability is expressed as a percentage relative to the untreated control cells, and the concentration that reduces cell viability by 50% (IC50) is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through interactions with specific cellular signaling pathways, as shown in the diagram below.

G cluster0 Cytoplasm LPS LPS/Inflammatory Stimulus MAPK MAPK Pathway LPS->MAPK OxStress Oxidative Stress LPS->OxStress NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Inflammation Anti-inflammatory Effect Cytokines->Inflammation Nrf2 Nrf2 Activation Antioxidants Antioxidant Enzymes (HO-1, SOD, etc.) Nrf2->Antioxidants Keap1 Keap1 (Nrf2 Inhibitor) Nrf2->Keap1 Dissociates Antioxidants->Inflammation Antioxidants->OxStress Reduces Nrf2Inactive Inactive Nrf2 OxStress->Nrf2Inactive Deriv This compound Derivatives Deriv->MAPK e.g., Compound B8 Deriv->Nrf2 e.g., Esculetin, Daphnetin Nrf2Inactive->Keap1 Bound

This overview of structure-activity relationships demonstrates that this compound is a versatile scaffold. Key modifications, particularly at the 3-position and through metal complexation, can significantly enhance targeted biological activities such as anti-inflammatory and anti-tumor effects.

References

Toxicity Profile Comparison of 4-Hydroxycoumarin Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below organizes key experimental findings on the toxicity and safety of different 4-hydroxycoumarin derivatives. "NR" indicates information was not reported in the available studies.

Derivative Name / Core Structure Class / Key Feature Tested Doses (in vivo) Experimental Model Observed Toxicity & Key Findings
PTBAC & 2CTMBHC [1] Bis-coumarin; α-glucosidase inhibitors Not specified STZ-induced diabetic mice (oral administration) No apparent signs of toxicity or mortality during the assay period [1].
This compound (4H) [2] Parent compound 200 mg/kg (single oral dose) Swiss mice (Hippocratic screening) No induced changes in behavior or histology of treated animals [2].
LP4C [3] Anti-biofilm coumarin derivative 20, 40, 80 mg/kg (over 3 weeks); LD50 determined C57BL/6 mice (intragastric administration) No death or toxicity signs at lower doses; slight hemorrhagic phenomena in liver at 320 mg/kg; LD50 = 1.352 g/kg [3].
Compound B8 [4] Anti-inflammatory derivative 100, 200, 400 mg/kg (single oral dose) ICR mice (acute toxicity study) No mortality; well-tolerated with no significant changes in body weight or organ histopathology [4].
3,3'-(4-chlorophenylmethylene)-bis-(4-hydroxy-2H-1-benzopyran-2-one) [5] Bis-coumarin; Anticoagulant 50, 100, 200 mg/kg Mice Showed low toxicity and was identified as a prospective lead compound [5].

Detailed Experimental Protocols

To help you interpret the data, here is a brief overview of the key experimental methodologies referenced in the studies.

  • In Vivo Acute Oral Toxicity Evaluation [2] [3] [4]: This is a standard procedure to assess the harmful effects of a single, high dose of a substance. Mice are administered the compound orally and observed for signs of toxicity (e.g., changes in behavior, physical appearance, mortality) over a specified period, often 14-24 days. Key organs (liver, kidney, heart, lung, spleen) are typically examined for histopathological changes at the end of the study [3] [4].
  • Hippocratic Screening [2]: This is a refined version of acute toxicity testing that involves detailed, structured observations of a wide range of physiological and behavioral parameters to provide a more comprehensive profile of a substance's toxic effects.
  • Ames Test [2] [3]: This is a widely used assay to assess the mutagenic potential of a compound. It uses specific strains of the bacterium Salmonella typhimurium that are sensitive to mutagens. A significant increase in revertant colonies in treated samples compared to the control indicates mutagenic activity [3].
  • In Vivo Micronucleus Assay [2]: This test is used to detect chromosomal damage. It typically involves analyzing blood or bone marrow cells from treated animals for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.
  • In Vitro Cytotoxicity Assay [3] [4]: This evaluates the compound's toxicity to cells in culture. A common method is the MTT assay, which measures cell viability based on metabolic activity. It helps determine concentrations that are safe for further testing.

The following diagram illustrates a typical workflow for pre-clinical toxicity assessment of a new derivative, integrating the key experiments mentioned above.

toxicity_workflow cluster_in_vivo In Vivo Testing (Animal Models) Start New this compound Derivative InVitro In Vitro Cytotoxicity Assay Start->InVitro Ames Ames Test (Mutagenicity) InVitro->Ames Safe Concentrations Identified InVivoAcute Acute Oral Toxicity & Hippocratic Screening Ames->InVivoAcute Non-Mutagenic Micronucleus Micronucleus Assay (Genotoxicity) InVivoAcute->Micronucleus Histopathology Histopathological Examination Micronucleus->Histopathology DataIntegration Integrate Safety & Efficacy Data Histopathology->DataIntegration LeadCandidate Identify Promising Lead Candidate DataIntegration->LeadCandidate

Key Insights for Researchers

  • Promising Safety Profile: Multiple derivatives, particularly the bis-coumarins and the anti-inflammatory compound B8, demonstrate a lack of acute toxicity and good tolerability in animal models at efficacious doses, making them strong candidates for further development [1] [4] [5].
  • Lack of Genotoxicity: Critical early-stage safety assessments, such as the Ames test and micronucleus assay, indicate that the parent this compound and the derivative LP4C show no mutagenic or clastogenic activity [2] [3]. This is a highly favorable characteristic for any new chemical entity.
  • Structure-Activity Relationship (SAR): Toxicity can be influenced by specific substitutions. For instance, one study noted that a Warfarin-type compound showed higher acute toxicity, while a closely related bis-coumarin derivative with a 4-chlorophenyl group exhibited low toxicity [5]. This highlights the importance of systematic structural modification.

References

×

Physical Description

Beige powder; [Sigma-Aldrich MSDS]

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.031694049 Da

Monoisotopic Mass

162.031694049 Da

Heavy Atom Count

12

UNII

X954ZLL2RD

Wikipedia

4-Hydroxycoumarin

General Manufacturing Information

2H-1-Benzopyran-2-one, 4-hydroxy-: ACTIVE

Dates

Last modified: 11-23-2023

Explore Compound Types